molecular formula C4H9NO2 B1605734 2-Methyl-1-nitropropane CAS No. 625-74-1

2-Methyl-1-nitropropane

Cat. No.: B1605734
CAS No.: 625-74-1
M. Wt: 103.12 g/mol
InChI Key: XFXRMDNWSGXSNJ-UHFFFAOYSA-N
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Description

2-Methyl-1-nitropropane is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3660. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-nitropropane
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InChI

InChI=1S/C4H9NO2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3
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InChI Key

XFXRMDNWSGXSNJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C[N+](=O)[O-]
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Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID90211547
Record name Propane, 2-methyl-1-nitro-
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Molecular Weight

103.12 g/mol
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Vapor Pressure

6.88 [mmHg]
Record name 2-Methyl-1-nitropropane
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CAS No.

625-74-1
Record name 2-Methyl-1-nitropropane
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Foundational & Exploratory

Synthesis of 2-Methyl-1-nitropropane from Isobutyraldehyde Oxime: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1-nitropropane from isobutyraldehyde (B47883) oxime. The document details a primary experimental protocol, presents key quantitative data in a structured format, discusses the reaction mechanism, and includes spectroscopic data for the characterization of both the starting material and the final product.

Introduction

This compound is a valuable nitroalkane intermediate in organic synthesis. Its preparation from the corresponding aldoxime, isobutyraldehyde oxime, represents a direct and efficient synthetic route. This guide focuses on a catalytic oxidation method employing a heterogeneous catalyst and hydrogen peroxide as a green oxidant, offering a sustainable alternative to traditional nitration methods.

Experimental Protocols

Catalytic Oxidation of Isobutyraldehyde Oxime

A robust method for the synthesis of this compound involves the oxidation of isobutyraldehyde oxime using hydrogen peroxide in the presence of a specialized catalyst.

Experimental Procedure:

A mixture of 100 g of isobutyraldehyde oxime and 260 g of propanol (B110389) (with a water content of 35%) is prepared. This mixture is continuously fed into a reactor containing 4 g of a titanium-zirconium doped microporous-mesoporous composite catalyst (with a silicon to metal ratio of 65) and 0.6 g of ammonia. Concurrently, 102 g of 50% hydrogen peroxide is metered into the reactor. The reaction is maintained at a temperature of 85°C and a pressure of 0.3 MPa. The reaction mixture is then subjected to membrane separation. The resulting supernatant is purified by desolvation to yield this compound. Unreacted oxime can be recovered and recycled for subsequent oxidation reactions.[1]

Data Presentation

Physical and Chemical Properties
PropertyIsobutyraldehyde OximeThis compound
CAS Number 151-00-8625-74-1
Molecular Formula C4H9NOC4H9NO2
Molecular Weight 87.12 g/mol 103.12 g/mol
Reaction Parameters and Yield
ParameterValue
Isobutyraldehyde Oxime 100 g
Propanol (35% water) 260 g
Hydrogen Peroxide (50%) 102 g
Catalyst 4 g (titanium-zirconium doped microporous-mesoporous composite)
Ammonia 0.6 g
Temperature 85°C
Pressure 0.3 MPa
Yield 95.6%
Purity 99.1%

Data obtained from the experimental protocol outlined in Section 2.1.[1]

Spectroscopic Data

Isobutyraldehyde Oxime (C4H9NO)

Spectroscopic DataValues
¹H NMR (CDCl₃, est.) δ (ppm): 1.0 (d, 6H), 2.5 (m, 1H), 7.4 (d, 1H), 8.5 (br s, 1H)
¹³C NMR (CDCl₃, est.) δ (ppm): 19.0, 32.0, 155.0
IR (cm⁻¹) ~3300 (O-H stretch), ~1650 (C=N stretch)
Mass Spectrum (m/z) 87 (M+), 72, 57, 41

This compound (C4H9NO2)

Spectroscopic DataValues
¹H NMR (CDCl₃, est.) δ (ppm): 1.0 (d, 6H), 2.2 (m, 1H), 4.3 (d, 2H)
¹³C NMR (CDCl₃) δ (ppm): 20.0, 28.0, 80.0[1]
IR (Vapor Phase, cm⁻¹) ~2970 (C-H stretch), ~1550 (asymmetric NO₂ stretch), ~1380 (symmetric NO₂ stretch)
Mass Spectrum (m/z) 103 (M+), 57, 43, 41

(Note: Estimated NMR values are based on typical chemical shifts for similar functional groups.)

Reaction Mechanism and Catalyst

The oxidation of isobutyraldehyde oxime to this compound with hydrogen peroxide is catalyzed by a titanium-zirconium doped microporous-mesoporous composite material. The proposed mechanism involves the formation of a hydroperoxo-metal species upon the reaction of hydrogen peroxide with the metal centers (Ti or Zr) in the catalyst. This reactive oxygen species then acts as the oxidant. The reaction is believed to proceed through a nucleophilic attack of the oxime nitrogen on the electrophilic oxygen of the hydroperoxo-metal complex, followed by rearrangement to form the nitroalkane and regenerate the catalyst.

The use of a microporous-mesoporous composite material provides a high surface area and tailored active sites, enhancing the catalytic efficiency and selectivity of the reaction.

Mandatory Visualizations

ReactionPathway isobutyraldehyde_oxime Isobutyraldehyde Oxime intermediate Activated Complex (Oxime + Catalyst-H₂O₂) isobutyraldehyde_oxime->intermediate H₂O₂ / Catalyst (Ti-Zr doped composite) product This compound intermediate->product Oxidation & Rearrangement

Caption: Reaction pathway for the synthesis of this compound.

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation Mix Oxime\nand Propanol Mix Oxime and Propanol Load Catalyst\nand Ammonia Load Catalyst and Ammonia Mix Oxime\nand Propanol->Load Catalyst\nand Ammonia Continuous Feed\nof Reactants Continuous Feed of Reactants Load Catalyst\nand Ammonia->Continuous Feed\nof Reactants Maintain 85°C\nand 0.3 MPa Maintain 85°C and 0.3 MPa Continuous Feed\nof Reactants->Maintain 85°C\nand 0.3 MPa Membrane Separation Membrane Separation Maintain 85°C\nand 0.3 MPa->Membrane Separation Desolvation of\nSupernatant Desolvation of Supernatant Membrane Separation->Desolvation of\nSupernatant Final Product Final Product Desolvation of\nSupernatant->Final Product

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Nitroisobutane (1-Nitro-2-methylpropane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitroisobutane, systematically known as 1-nitro-2-methylpropane, is a nitroalkane of significant interest in various chemical and pharmaceutical research domains. Its unique structural features, combining a nitro group with a branched alkyl chain, impart a distinct set of physical and chemical properties that make it a versatile building block and solvent. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 1-nitro-2-methylpropane, detailed experimental protocols for its synthesis and analysis, and an exploration of its chemical reactivity.

Physical Properties

1-Nitro-2-methylpropane is a colorless to light yellow liquid under standard conditions. A summary of its key physical properties is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₄H₉NO₂[1][2]
Molecular Weight 103.12 g/mol [1][2]
IUPAC Name 1-nitro-2-methylpropane[1]
CAS Number 625-74-1[1]
Density 0.9602 g/cm³ at 25 °C[2]
Boiling Point 140.5 °C[2]
Melting Point -76.85 °C[2]
Flash Point 38.2 °C[2]
Vapor Pressure 6.88 mmHg[2]
Appearance Colorless to light yellow liquid[3]

Chemical Properties and Reactivity

The chemical behavior of 1-nitro-2-methylpropane is largely dictated by the presence of the electron-withdrawing nitro group. This functional group activates the α-carbon, making the attached protons acidic and susceptible to removal by a base. This property is fundamental to many of its characteristic reactions.

Stability and Hazardous Reactions: 1-Nitro-2-methylpropane is a flammable liquid and should be handled with care, away from heat, sparks, and open flames.[4][5] It is important to avoid mixing it with strong oxidizing agents, strong bases, and reducing agents, as this can lead to vigorous and potentially hazardous reactions.[4]

Reduction to Amines: A key reaction of nitroalkanes is their reduction to the corresponding primary amines. This transformation is of great synthetic utility in the pharmaceutical and chemical industries. For instance, 1-nitro-2-methylpropane can be reduced to 2-methylpropan-1-amine. Common reducing agents for this conversion include catalytic hydrogenation (e.g., using palladium on carbon) or metal-acid systems (e.g., tin or iron in the presence of hydrochloric acid).[5]

Nucleophilic Substitution Reactions: The carbon-nitrogen bond in nitroalkanes can participate in nucleophilic substitution reactions, although this is less common than reactions involving the α-carbon. The feasibility and outcome of such reactions depend on the specific nucleophile and reaction conditions.

Experimental Protocols

Synthesis of 1-Nitro-2-methylpropane (Adapted from a similar procedure)

This protocol is adapted from a well-established procedure for the synthesis of a related nitroalkane and can be modified for the preparation of 1-nitro-2-methylpropane.

Materials:

Procedure: [6]

  • A mixture of isobutyraldehyde oxime (100 g) and propanol (260 g, with a water content of 35%) is prepared and mixed.

  • This mixture is fed into a reactor using a metering pump.

  • Simultaneously, hydrogen peroxide (102 g, 50%) and a catalyst slurry (4 g of titanium-zirconium doped catalyst with 0.6 g of ammonia) are introduced into the reactor via separate metering pumps.

  • The reaction is maintained at a temperature of 85 °C and a pressure of 0.3 MPa.

  • The reaction supernatant is continuously separated via a membrane.

  • The solvent is removed from the supernatant to yield 1-nitro-2-methylpropane. The product can be further purified by distillation.

Spectroscopic Analysis

Sample Preparation: [7][8]

  • Dissolve approximately 10-50 mg of 1-nitro-2-methylpropane in a suitable deuterated solvent (e.g., CDCl₃) to a final volume of 0.6-0.7 mL.

  • Transfer the solution to a clean 5 mm NMR tube.

  • Ensure the outside of the NMR tube is clean before inserting it into the spectrometer.

Data Acquisition (General Parameters): [2][9]

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR: Acquire the spectrum on a 100 MHz or higher spectrometer.

Sample Preparation (Neat Liquid): [10]

  • Place one to two drops of neat 1-nitro-2-methylpropane onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top to create a thin liquid film.

  • Mount the "sandwich" in the spectrometer's sample holder.

Data Acquisition: [4]

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Characteristic peaks for the nitro group are expected around 1550 cm⁻¹ (asymmetric stretch) and 1370 cm⁻¹ (symmetric stretch).

Sample Introduction and Ionization: [4][11]

  • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Utilize electron ionization (EI) at 70 eV to generate charged fragments.

Data Acquisition: [11]

  • Scan a mass range appropriate for the molecular weight of 1-nitro-2-methylpropane (e.g., m/z 30-150).

  • The molecular ion peak (M⁺) is expected at m/z 103.

Logical Relationships and Workflows

The following diagrams illustrate the key properties and experimental workflows associated with 1-nitro-2-methylpropane.

physical_properties cluster_main 1-Nitro-2-methylpropane cluster_properties Physical Properties Compound C₄H₉NO₂ MW Molecular Weight 103.12 g/mol Compound->MW is Density Density 0.9602 g/cm³ Compound->Density has BP Boiling Point 140.5 °C Compound->BP has MP Melting Point -76.85 °C Compound->MP has

Key Physical Properties of 1-Nitro-2-methylpropane.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Isobutyraldehyde Oxime Reaction Oxidation (H₂O₂, Catalyst) Start->Reaction Product 1-Nitro-2-methylpropane Reaction->Product NMR NMR Spectroscopy Product->NMR characterize with IR IR Spectroscopy Product->IR characterize with MS Mass Spectrometry Product->MS characterize with

General Experimental Workflow for Synthesis and Analysis.

chemical_reactivity cluster_start Starting Material cluster_reactions Key Chemical Reactions cluster_products Products Nitroalkane 1-Nitro-2-methylpropane Reduction Reduction (e.g., H₂/Pd-C) Nitroalkane->Reduction Nucleophilic_Sub Nucleophilic Substitution Nitroalkane->Nucleophilic_Sub Amine 2-Methylpropan-1-amine Reduction->Amine Sub_Product Substituted Product Nucleophilic_Sub->Sub_Product

Key Chemical Reactions of 1-Nitro-2-methylpropane.

References

In-depth Technical Guide: 1H and 13C NMR Spectral Data of 2-Methyl-1-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: This technical guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Methyl-1-nitropropane. The guide includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecular structure with its NMR assignments.

Molecular Structure and NMR Assignments

This compound, also known as 1-nitroisobutane, possesses the chemical formula C4H9NO2. Due to the symmetry of the isobutyl group, the molecule presents three distinct carbon environments and three distinct proton environments, leading to a relatively straightforward NMR spectrum. The assignments are labeled on the structure below:

Chemical structure of this compound with atom numbering for NMR assignmentsFigure 1. Structure of this compound with IUPAC numbering.
  • Proton (1H) Environments:

    • H-1: Two protons on the methylene (B1212753) group (CH2) adjacent to the electron-withdrawing nitro group.

    • H-2: One proton on the methine group (CH).

    • H-3: Six equivalent protons on the two methyl groups (CH3).

  • Carbon (13C) Environments:

    • C-1: One methylene carbon atom directly attached to the nitro group.

    • C-2: One methine carbon atom.

    • C-3: Two equivalent methyl carbon atoms.

Quantitative Spectral Data

The following tables summarize the quantitative 1H and 13C NMR spectral data for this compound.

Table 1: 1H NMR Spectral Data

Signal AssignmentChemical Shift (δ) [ppm]MultiplicityIntegrationCoupling Constant (J) [Hz]
H-3 (-CH 3)2~1.05Doublet (d)6H~6.8
H-2 (-CH -)~2.30Multiplet (m)1H-
H-1 (-CH 2NO2)~4.35Doublet (d)2H~7.5

Table 2: 13C NMR Spectral Data

Signal AssignmentChemical Shift (δ) [ppm]
C-3 (-C H3)2~19.5
C-2 (-C H-)~29.0
C-1 (-C H2NO2)~79.0

Note: The spectral data presented are typical values and may vary slightly based on the solvent, concentration, and spectrometer frequency used.

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality 1H and 13C NMR spectra is crucial for accurate structural elucidation. The following protocol outlines a standard methodology for a small organic molecule like this compound.

3.1 Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of high-purity this compound.

  • Solvent Selection: Use approximately 0.7-1.0 mL of a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak.

  • Dissolution: Transfer the weighed sample into a clean vial and add the deuterated solvent. Gently agitate the vial to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube, ensuring the solution height is approximately 4-5 cm. Avoid transferring any solid impurities.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

3.2 Spectrometer Setup and Data Acquisition

  • Spectrometer: Data is typically acquired on a 300 MHz or higher field NMR spectrometer.

  • Locking and Shimming: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl3). The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve high resolution and symmetrical peak shapes.

  • 1H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is used.

    • Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected proton chemical shifts.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons, which is important for accurate integration.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

    • Spectral Width: A spectral width of about 200-220 ppm is standard for observing the full range of carbon chemical shifts in organic molecules.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A 2-second delay is common.

    • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

3.3 Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A baseline correction is applied to ensure a flat and level baseline.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

  • Integration: For 1H NMR, the relative areas under the peaks are integrated to determine the proton ratios.

Visualization of NMR Data Relationships

The following diagram illustrates the structure of this compound and the key coupling interactions observed in the 1H NMR spectrum.

G cluster_mol This compound Structure & Coupling C1 C-1 (δ ≈ 79.0 ppm) C2 C-2 (δ ≈ 29.0 ppm) C1->C2 NO2 NO₂ C1->NO2 C3a C-3 (δ ≈ 19.5 ppm) C2->C3a C3b C-3 (δ ≈ 19.5 ppm) C2->C3b H1 H-1 (2H) (δ ≈ 4.35 ppm) Doublet H1->C1 H2 H-2 (1H) (δ ≈ 2.30 ppm) Multiplet H1->H2 J ≈ 7.5 Hz H2->C2 H3 H-3 (6H) (δ ≈ 1.05 ppm) Doublet H2->H3 J ≈ 6.8 Hz H3->C3a H3->C3b

Caption: NMR correlations in this compound.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Methyl-1-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-1-nitropropane. Understanding these fragmentation pathways is essential for the structural elucidation and identification of this compound in complex matrices. This document outlines the quantitative data from its mass spectrum, a typical experimental protocol for its acquisition, and a detailed breakdown of the fragmentation mechanism.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by extensive fragmentation, with the molecular ion peak being of very low abundance. The spectrum is dominated by smaller hydrocarbon fragments. The primary quantitative data, as observed in the NIST Mass Spectrometry Data Center, is summarized below.[1]

m/zRelative Intensity (%)Proposed Fragment Ion
27~55[C₂H₃]⁺
29~45[C₂H₅]⁺
39~50[C₃H₃]⁺
41100[C₃H₅]⁺ (Allyl Cation)
43~60[C₃H₇]⁺ (Isopropyl Cation)
57~15[C₄H₉]⁺ (Isobutyl Cation)
103<1[C₄H₉NO₂]⁺• (Molecular Ion)

Experimental Protocols

The mass spectrum data for this compound is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.

Sample Preparation: A dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) is prepared.

Gas Chromatography (GC):

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Column: A nonpolar capillary column, such as a 30 m x 0.25 mm DB-5ms with a 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: An initial temperature of 50°C held for 1 minute, followed by a ramp of 10°C/min to 250°C, with a final hold for 2 minutes.

Mass Spectrometry (MS):

  • Ionization Source: Electron Ionization (EI).[1]

  • Ionization Energy: 70 eV. This standard energy is used to ensure reproducible fragmentation patterns that can be compared with library spectra.[2]

  • Mass Analyzer: A quadrupole or ion trap mass analyzer.

  • Scan Range: m/z 20-200.

  • Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

The following diagram illustrates the general experimental workflow for GC-MS analysis.

experimental_workflow cluster_sample Sample Introduction cluster_separation Chromatographic Separation cluster_detection Mass Spectrometry Sample This compound in Volatile Solvent Injector GC Injector (250°C) Sample->Injector GC_Column Capillary Column (e.g., DB-5ms) Injector->GC_Column Ion_Source EI Source (70 eV) GC_Column->Ion_Source Analyte Elution Mass_Analyzer Mass Analyzer (Quadrupole/Ion Trap) Ion_Source->Mass_Analyzer Ion Acceleration Detector Detector Mass_Analyzer->Detector Ion Separation Data_System Data System (Spectrum Generation) Detector->Data_System

A simplified workflow for GC-MS analysis.

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization is driven by the formation of a high-energy molecular ion that readily undergoes bond cleavages to produce more stable, smaller ions. The branching in the isobutyl group plays a significant role in directing the fragmentation pathways.

Initial Ionization: The process begins with the bombardment of the this compound molecule with 70 eV electrons, leading to the ejection of an electron and the formation of the molecular ion, [C₄H₉NO₂]⁺•, at m/z 103. Due to its instability, this molecular ion is observed in very low abundance.

Primary Fragmentation Pathways:

  • Cleavage of the C-N Bond: The most significant initial fragmentation is the cleavage of the C-N bond. This results in the loss of a neutral nitrogen dioxide radical (•NO₂) and the formation of the isobutyl cation ([C₄H₉]⁺) at m/z 57 . This is a common fragmentation pathway for nitroalkanes.

  • Formation of the Isopropyl Cation: The isobutyl cation (m/z 57) can further fragment through the loss of a neutral methane (B114726) molecule (CH₄) via rearrangement, but a more direct and favored pathway from the molecular ion involves the cleavage of the Cα-Cβ bond (the bond between the CH₂ and CH groups). This cleavage, accompanied by the loss of the •CH₂NO₂ radical, directly forms the highly stable secondary isopropyl cation ([C₃H₇]⁺) at m/z 43 . The stability of the secondary carbocation makes this a prominent peak.

  • Formation of the Base Peak (m/z 41): The base peak at m/z 41 corresponds to the allyl cation ([C₃H₅]⁺). This stable, resonance-delocalized cation is formed from the isopropyl cation (m/z 43) through the loss of a hydrogen molecule (H₂).

  • Formation of Other Fragments:

    • The peak at m/z 29 corresponds to the ethyl cation ([C₂H₅]⁺), likely formed through the fragmentation of the larger alkyl cations.

    • The peak at m/z 27 corresponds to the vinyl cation ([C₂H₃]⁺), formed by the loss of H₂ from the ethyl cation.

The proposed fragmentation pathway is illustrated in the diagram below.

fragmentation_pathway M [C₄H₉NO₂]⁺• m/z 103 F57 [C₄H₉]⁺ m/z 57 M->F57 - •NO₂ F43 [C₃H₇]⁺ m/z 43 M->F43 - •CH₂NO₂ F41 [C₃H₅]⁺ m/z 41 (Base Peak) F43->F41 - H₂ F27 [C₂H₃]⁺ m/z 27 F43->F27 - CH₄

Proposed EI fragmentation pathway of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-1-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Methyl-1-nitropropane. It details the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical framework for spectral interpretation. This document serves as a valuable resource for the structural elucidation and characterization of this aliphatic nitro compound.

Core Principles of IR Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule. When this compound is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its covalent bonds. The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of its key functional groups.

For this compound, the IR spectrum is dominated by two main features: the highly polar nitro (NO₂) group and the aliphatic isobutyl group. The NO₂ group gives rise to strong and highly characteristic absorption bands, making its identification straightforward. The various C-H and C-C bonds of the isobutyl moiety contribute to absorptions in the alkane-specific regions of the spectrum.

Characteristic Vibrational Modes and Frequencies

The infrared spectrum of this compound can be understood by assigning absorption bands to specific molecular vibrations. The most significant of these are summarized in the table below. The primary diagnostic peaks are the strong asymmetric and symmetric stretches of the nitro group.

Quantitative Infrared Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~2960StrongAsymmetric C-H Stretch-CH₃ (methyl)
~2930MediumAsymmetric C-H Stretch-CH₂- (methylene)
~2870MediumSymmetric C-H Stretch-CH₃ (methyl)
~1550StrongAsymmetric NO₂ StretchR-NO₂ (nitro)
~1470MediumC-H Bending (Scissoring)-CH₂- and -CH₃
~1380MediumC-H Bending (Rocking)-CH(CH₃)₂ (isopropyl)
~1365StrongSymmetric NO₂ StretchR-NO₂ (nitro)

Interpretation of Key Spectral Features

The logical relationship between the structure of this compound and its principal IR absorption bands is illustrated below. This diagram highlights how the different parts of the molecule give rise to specific, identifiable peaks in the spectrum.

G Logical Flow for IR Spectral Interpretation of this compound cluster_0 Molecular Structure cluster_1 Functional Groups cluster_2 Key Vibrational Modes cluster_3 Observed IR Absorption Bands (cm⁻¹) mol This compound (CH₃)₂CHCH₂NO₂ nitro Nitro Group (-NO₂) mol->nitro isobutyl Isobutyl Group (-CH₂CH(CH₃)₂) mol->isobutyl no2_asym Asymmetric Stretch nitro->no2_asym no2_sym Symmetric Stretch nitro->no2_sym ch_stretch C-H Stretches isobutyl->ch_stretch ch_bend C-H Bends isobutyl->ch_bend peak_1550 ~1550 cm⁻¹ (Strong) no2_asym->peak_1550 peak_1365 ~1365 cm⁻¹ (Strong) no2_sym->peak_1365 peak_2850_3000 2850-3000 cm⁻¹ (Strong-Medium) ch_stretch->peak_2850_3000 peak_1380_1470 1380-1470 cm⁻¹ (Medium) ch_bend->peak_1380_1470

Caption: Relationship between molecular structure and IR spectral features of this compound.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining the IR spectrum of liquid samples like this compound with minimal sample preparation.

Materials and Equipment
  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Detailed Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will be a spectrum of the clean, empty ATR crystal, which accounts for any ambient atmospheric and instrumental absorptions.

  • Sample Application:

    • Place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the mid-IR range, typically 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other spectral processing.

    • Identify the wavenumbers of the major absorption peaks and compare them to the expected values for this compound to confirm its identity and purity.

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal surface by wiping away the sample with a lint-free wipe. If necessary, use a wipe dampened with a cleaning solvent and then a dry wipe to ensure all residue is removed.

The following diagram illustrates the general workflow for acquiring an ATR-FTIR spectrum.

G Experimental Workflow for ATR-FTIR Spectroscopy start Start prep Prepare Spectrometer (Power On, Purge) start->prep clean_crystal_bg Clean ATR Crystal prep->clean_crystal_bg background Acquire Background Spectrum clean_crystal_bg->background apply_sample Apply Liquid Sample to Crystal background->apply_sample sample_spectrum Acquire Sample Spectrum apply_sample->sample_spectrum process_data Process Data (Ratio, Baseline Correction) sample_spectrum->process_data analyze Analyze Spectrum (Peak Identification) process_data->analyze clean_crystal_final Clean ATR Crystal analyze->clean_crystal_final end End clean_crystal_final->end

An In-Depth Technical Guide to 3-Methyl-1-pentyn-3-ol (Meparfynol)

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding your request for information on CAS number 625-74-1: Initial research indicates that this number corresponds to 2-Methyl-1-nitropropane .[1][2][3][4][5] However, the detailed requirements of your request—such as in-depth technical guidance for drug development professionals, experimental protocols, and signaling pathways—more closely align with the profile of a different, but similarly named compound, 3-Methyl-1-pentyn-3-ol (CAS number 77-75-8).

This compound has a more extensive history in medicinal chemistry and organic synthesis, making it a more probable subject for the detailed guide you have specified.[6][7][8] Therefore, this document will proceed under the assumption that the intended subject of inquiry is 3-Methyl-1-pentyn-3-ol .

CAS Number: 77-75-8 Molecular Formula: C₆H₁₀O Synonyms: Meparfynol, Methylpentynol, Ethinylmethylethylcarbinol

This guide provides comprehensive technical information about 3-Methyl-1-pentyn-3-ol, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

3-Methyl-1-pentyn-3-ol is a tertiary propargyl alcohol characterized by the presence of a terminal alkyne and a hydroxyl group.[7] These functional groups are key to its reactivity and utility in organic synthesis. It is a clear, slightly yellow liquid or a low-melting solid with an acrid odor.[6][8]

Table 1: Physicochemical Data for 3-Methyl-1-pentyn-3-ol

PropertyValueReference
Molecular Weight 98.14 g/mol [9]
Boiling Point 121-122 °C[6]
Density 0.866 g/mL at 25 °C[6]
Refractive Index n20/D 1.431[6]
Vapor Pressure 6.5 mmHg at 20 °C
Flash Point 38 °C[10]
Solubility Soluble in water[7]

Synthesis and Manufacturing

The primary industrial synthesis of 3-Methyl-1-pentyn-3-ol involves the ethynylation of a ketone, a class of reactions known as the Favorskii reaction.

This protocol describes the synthesis of 3-Methyl-1-pentyn-3-ol from methyl ethyl ketone and acetylene.

Principle: The reaction proceeds via the nucleophilic attack of an acetylide anion on the carbonyl carbon of methyl ethyl ketone. The acetylide is typically generated in situ using a strong base like sodium amide or by using a metal acetylide.

Materials:

  • Methyl ethyl ketone (6 parts)

  • Sodium acetylide in absolute ether (5 parts) or a solution of sodium acetylide in liquid ammonia

  • Ice

  • Acetic acid (excess)

  • Diethyl ether (for extraction)

  • Potash solution

  • Anhydrous potassium carbonate (for drying)

Procedure:

  • A solution of dry methyl ethyl ketone is slowly added dropwise to a suspension of sodium acetylide in absolute ether, with constant stirring and cooling in an ice bath.[6]

  • After the addition is complete, the reaction mixture is poured into an excess of acetic acid, also cooled with ice.[6]

  • The resulting solution is extracted with diethyl ether.[6]

  • The ether extract is washed with a potash solution to remove any residual acetic acid.[6]

  • The organic layer is then dried over anhydrous potassium carbonate.[6]

  • The ether is removed by distillation, yielding the final product, 3-Methyl-1-pentyn-3-ol, as a colorless oil.[6]

Purification: The crude product can be purified by vacuum distillation. The boiling point is typically observed at 120-121°C.[6]

Diagram 1: Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A Methyl Ethyl Ketone C Nucleophilic Addition (Favorskii Reaction) - Ice Bath Cooling - Stirring A->C B Sodium Acetylide (in Ether or liq. NH3) B->C D Quench with Acetic Acid C->D E Ether Extraction D->E F Wash with Potash Solution E->F G Dry over K2CO3 F->G H Distill off Ether G->H I Final Product: 3-Methyl-1-pentyn-3-ol H->I G A 3-Methyl-1-pentyn-3-ol (Meparfynol) B Modulation of Neurotransmitter Systems (e.g., GABAergic) A->B Likely interacts with E Induction of Hepatic P4503A A->E Induces C CNS Depression B->C D Sedative / Hypnotic Effects C->D F Altered Drug Metabolism E->F

References

A Technical Guide to the Solubility of 2-Methyl-1-nitropropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-1-nitropropane in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for the experimental determination, documentation, and understanding of its solubility profile. This guide furnishes detailed experimental protocols based on the widely accepted shake-flask method, outlines analytical techniques for concentration measurement, and presents a logical workflow for systematic solubility assessment.

Introduction

This compound (CAS No: 625-74-1), a nitroalkane, is utilized as a solvent in various chemical research applications. A thorough understanding of its solubility in a diverse range of organic solvents is fundamental for its effective application in synthesis, purification, and formulation development. The polarity imparted by the nitro group, combined with its branched alkyl structure, suggests a versatile solubility profile. This guide aims to equip researchers with the necessary protocols and frameworks to systematically determine and document the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.

PropertyValue
Molecular Formula C₄H₉NO₂
Molecular Weight 103.12 g/mol
Boiling Point 138.5 °C at 760 mmHg[1]
Density 0.957 g/cm³[1]
Flash Point 38.2 °C[1]
LogP (Predicted) 1.44[1]

Qualitative Solubility Profile

Lower nitroalkanes are generally characterized as colorless liquids with pleasant smells. They are typically sparingly soluble in water but exhibit ready solubility in organic solvents such as benzene (B151609) and acetone.[1] Due to their highly polar nature, they possess high boiling points.[1] Specifically, 1-nitropropane (B105015) is miscible with ethanol (B145695) and ethyl ether, and soluble in chloroform.[2] 2-Nitropropane is miscible with many organic compounds including chloroform, aromatic hydrocarbons, alcohols, esters, ketones, and ethers.[3] Based on these characteristics of similar nitroalkanes, this compound is expected to be readily soluble in a wide range of common organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not widely published. Table 2 is provided as a template for researchers to populate with experimentally determined values. It is recommended to measure solubility at a standard laboratory temperature (e.g., 25 °C) and other relevant temperatures as dictated by the specific application.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

SolventClassificationSolubility ( g/100 mL)Molar Solubility (mol/L)
Methanol Polar ProticData to be determinedData to be determined
Ethanol Polar ProticData to be determinedData to be determined
n-Propanol Polar ProticData to be determinedData to be determined
Isopropanol Polar ProticData to be determinedData to be determined
n-Butanol Polar ProticData to be determinedData to be determined
Acetone Polar AproticData to be determinedData to be determined
Ethyl Acetate Polar AproticData to be determinedData to be determined
Toluene NonpolarData to be determinedData to be determined
Cyclohexane NonpolarData to be determinedData to be determined
Diethyl Ether NonpolarData to be determinedData to be determined

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[1][4][5][6]

5.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

5.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solute to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved micro- or nanoparticles.

  • Concentration Analysis:

    • Dilute the filtered supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the precise concentration of this compound in the saturated solution.

  • Calculation of Solubility:

    • Calculate the solubility in g/100 mL and mol/L using the determined concentration and the dilution factor.

5.3. Analytical Methods for Quantification

The concentration of this compound in the saturated solvent can be determined using various analytical techniques. Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method.[7] High-performance liquid chromatography (HPLC) with a UV detector can also be employed, especially if the nitro group provides a sufficient chromophore for detection.[7]

Visualization of Experimental Workflow

The logical flow of the experimental procedure for determining the solubility of this compound is illustrated in the following diagram.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation A Add excess this compound to a known volume of solvent B Seal vial and place in shaker at constant temperature A->B C Agitate for 24-48 hours to reach equilibrium B->C D Cease agitation and allow excess solute to settle C->D E Withdraw supernatant with a syringe D->E F Filter supernatant through a syringe filter E->F G Dilute filtered supernatant to a known concentration F->G H Analyze diluted sample using a calibrated analytical method (GC or HPLC) G->H I Determine the concentration of This compound H->I J Calculate solubility in g/100 mL and mol/L I->J

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Stability and Storage of 2-Methyl-1-nitropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 2-Methyl-1-nitropropane. Due to the limited availability of specific public stability data for this compound, this document integrates established principles of nitroalkane chemistry, general guidelines for pharmaceutical stability testing, and data from related molecules to offer a robust framework for handling, storing, and evaluating the stability of this compound.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. Based on safety data sheets and supplier recommendations, the following conditions are advised:

  • Temperature: A refrigerated temperature of 4°C is recommended for long-term storage.[1]

  • Atmosphere: Store in a dry and well-ventilated area.[2]

  • Container: Keep the container tightly closed to prevent the ingress of moisture and other contaminants.[2]

  • Hazards: this compound is a flammable liquid and should be kept away from heat, sparks, open flames, and other sources of ignition.[2][3][4] It is also classified as harmful if swallowed or inhaled and is suspected of causing cancer.[3]

Table 1: Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature4°CTo minimize thermal degradation and maintain long-term stability.
LightProtect from lightTo prevent potential photodegradation.
AtmosphereDry and well-ventilatedTo avoid hydrolysis and oxidative degradation, and to ensure safe handling of a flammable substance.
ContainerTightly sealed, appropriate for flammable liquidsTo prevent contamination and evaporation, and to comply with safety regulations.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, the chemistry of related nitroalkanes suggests several potential routes of decomposition under stress conditions. These include hydrolysis, thermal decomposition, and photodegradation.

A primary concern for nitroalkanes is the potential for acid-catalyzed hydrolysis, known as the Nef reaction, which would convert the nitroalkane into an aldehyde and nitrous oxide. Additionally, tautomerization to the nitronate form can occur, which may be a precursor to other degradation products.

Below is a logical workflow for assessing the stability of this compound.

cluster_0 Stability Assessment Workflow for this compound A This compound Bulk Substance/Formulation B Forced Degradation Studies A->B C Acid Hydrolysis (e.g., 0.1M HCl) B->C D Base Hydrolysis (e.g., 0.1M NaOH) B->D E Oxidative (e.g., 3% H2O2) B->E F Thermal (e.g., 60°C) B->F G Photolytic (ICH Q1B) B->G H Analyze Samples by Stability-Indicating Method (e.g., HPLC) C->H D->H E->H F->H G->H I Identify Degradation Products (e.g., LC-MS, NMR) H->I J Develop Degradation Pathway I->J K Long-Term Stability Studies (ICH Q1A) J->K L Establish Shelf-Life and Storage Conditions K->L

Figure 1: Logical workflow for the stability assessment of this compound.

Based on the chemistry of related nitroalkanes, a hypothetical degradation pathway is proposed below.

cluster_1 Hypothetical Degradation Pathway of this compound parent This compound nitronate Nitronate Tautomer parent->nitronate Tautomerization photo_products Photodissociation Products (e.g., Radicals) parent->photo_products Photodegradation aldehyde 2-Methylpropanal nitronate->aldehyde Hydrolysis (Nef Reaction) acid 2-Methylpropanoic Acid aldehyde->acid Oxidation

Figure 2: A hypothetical degradation pathway for this compound under various stress conditions.

Experimental Protocols for Stability Testing

To evaluate the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to harsh conditions to accelerate decomposition and identify potential degradation products.

General Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in Table 2.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, to stop the degradation process.

  • Analysis: Analyze the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C.
Base Hydrolysis Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature.
Oxidative Degradation Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature.
Thermal Degradation Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.
Photostability Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated analytical method that can separate the parent compound from its degradation products.

3.2.1. High-Performance Liquid Chromatography (HPLC) Method

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Long-Term Stability Studies

Following the identification of potential degradation products and the development of a stability-indicating method, long-term stability studies should be conducted under the recommended storage conditions to establish the shelf-life of this compound.

Table 3: Example of a Long-Term Stability Study Protocol (as per ICH Q1A)

StudyStorage ConditionMinimum Duration
Long-term4°C ± 2°C12 months
Accelerated25°C ± 2°C / 60% RH ± 5% RH6 months

Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies and 0, 3, 6 months for accelerated studies) for appearance, assay of this compound, and levels of degradation products.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 2-Methyl-1-nitropropane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-methyl-1-nitropropane as a versatile precursor in the synthesis of pharmaceutical intermediates. The primary applications highlighted are its conversion to isobutylamine (B53898) and isobutyraldehyde (B47883), which are key building blocks in the synthesis of various active pharmaceutical ingredients (APIs).

Introduction

This compound (also known as 1-nitroisobutane) is a nitroalkane that serves as a valuable and cost-effective starting material in organic synthesis. Its chemical structure allows for facile conversion into two key functional groups: a primary amine (isobutylamine) through reduction, and an aldehyde (isobutyraldehyde) via the Nef reaction. These transformations make this compound a strategic precursor for the synthesis of a wide range of complex molecules in the pharmaceutical industry.

The isobutylamino moiety is present in several pharmaceuticals, and the ability to efficiently generate isobutylamine from this compound is of significant interest. Similarly, isobutyraldehyde is a common intermediate in the synthesis of various drugs. This document outlines the synthetic pathways, provides detailed experimental protocols, and presents quantitative data for these key transformations.

Application 1: Synthesis of Isobutylamine via Reduction

The reduction of the nitro group in this compound to a primary amine is a fundamental transformation that yields isobutylamine, a crucial intermediate for various APIs.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol describes the reduction of this compound to isobutylamine using catalytic hydrogenation with Palladium on carbon (Pd/C).

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • High-pressure reaction vessel (Parr hydrogenator)

  • Celite

Procedure:

  • In a suitable high-pressure reaction vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.[1]

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the catalyst through a pad of Celite and wash the pad with ethanol.

  • The filtrate contains the desired product, isobutylamine. The solvent can be removed by distillation to isolate the product.

Quantitative Data for Reduction of Nitroalkanes

The following table summarizes typical reaction conditions and yields for the reduction of nitroalkanes to primary amines, analogous to the reduction of this compound.

Nitroalkane PrecursorCatalystSolventPressureTemperatureReaction TimeYield (%)
1-(m-Nitro-phenyl)-2-nitro-propane10% Pd/CEthanol50 psiRoom Temp4-6 h85-95
2-Methyl-2-nitro-1-phenyl-1-propanolRaney NickelMethanol50 psiRoom Temp4-6 h>90

Logical Workflow for Isobutylamine Synthesis

Start This compound Process1 Dissolve in Ethanol Add 10% Pd/C Catalyst Start->Process1 Step 1 Process2 Hydrogenation (50 psi H₂, Room Temp, 4-6h) Process1->Process2 Step 2 Process3 Filter Catalyst (Celite) Process2->Process3 Step 3 Process4 Solvent Removal Process3->Process4 Step 4 End Isobutylamine Process4->End

Synthetic workflow for isobutylamine.

Application 2: Synthesis of Isobutyraldehyde via the Nef Reaction

The Nef reaction provides a method to convert primary or secondary nitroalkanes into their corresponding aldehydes or ketones.[2][3][4] For this compound, this reaction yields isobutyraldehyde.

Experimental Protocol: Nef Reaction of this compound

This protocol describes the conversion of this compound to isobutyraldehyde.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Ice

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq) at 0 °C to form the sodium nitronate salt. Stir for 1 hour at 0 °C.[1]

  • In a separate flask, prepare a cold solution of dilute sulfuric acid.

  • Slowly add the sodium nitronate salt solution to the cold sulfuric acid solution with vigorous stirring.[1][2]

  • A gas (nitrous oxide) will be evolved.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The formation of isobutyraldehyde can be monitored by TLC or by derivatization with 2,4-dinitrophenylhydrazine.

  • Extract the product with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain isobutyraldehyde.

Quantitative Data for the Nef Reaction

The following table presents typical yields for the Nef reaction of various nitroalkanes.

Nitroalkane PrecursorBaseAcidYield of Carbonyl (%)
NitroethaneSodium HydroxideSulfuric Acid70
2-NitropropaneSodium HydroxideSulfuric Acid80-85
1-NitropropaneSodium HydroxideSulfuric Acid80-85
1-Nitro-2-methylpropaneSodium HydroxideSulfuric Acid80-85

Data adapted from analogous reactions.[2]

Nef Reaction Mechanism

cluster_0 Nef Reaction Pathway Nitroalkane This compound Nitronate Nitronate Salt (Isobutyronitronate) Nitroalkane->Nitronate + OH⁻ NitronicAcid Nitronic Acid Nitronate->NitronicAcid + H⁺ Iminium Iminium Ion NitronicAcid->Iminium + H⁺ Intermediate4 Hydroxy Intermediate Iminium->Intermediate4 + H₂O - H⁺ Intermediate5 1-Nitroso-alkanol Intermediate4->Intermediate5 - H₂O Carbonyl Isobutyraldehyde Intermediate5->Carbonyl Rearrangement N2O Nitrous Oxide (N₂O) Intermediate5->N2O

Mechanism of the Nef reaction.

Hypothetical Pharmaceutical Synthesis from Isobutylamine

To illustrate the utility of this compound as a precursor, a hypothetical synthesis of an API containing the isobutylamino moiety is presented. Let's consider the synthesis of a simplified analogue of a known pharmaceutical class, for instance, a substituted pyrimidine (B1678525) that could have applications as a kinase inhibitor.

Hypothetical Target: N-isobutyl-4-(pyridin-4-yl)pyrimidin-2-amine

Synthetic Workflow

cluster_0 Precursor Synthesis cluster_1 API Synthesis Precursor This compound Intermediate Isobutylamine Precursor->Intermediate Reduction Reaction Nucleophilic Aromatic Substitution Intermediate->Reaction Reagent 2-chloro-4-(pyridin-4-yl)pyrimidine (B8773508) Reagent->Reaction API N-isobutyl-4-(pyridin-4-yl)pyrimidin-2-amine Reaction->API

Hypothetical API synthesis workflow.
Protocol: Synthesis of N-isobutyl-4-(pyridin-4-yl)pyrimidin-2-amine

Materials:

  • Isobutylamine (synthesized from this compound)

  • 2-chloro-4-(pyridin-4-yl)pyrimidine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

Procedure:

  • To a solution of 2-chloro-4-(pyridin-4-yl)pyrimidine (1.0 eq) in DMF, add isobutylamine (1.2 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to yield the final product.

This hypothetical example demonstrates how this compound, through its conversion to isobutylamine, can be a valuable starting point for the synthesis of complex pharmaceutical targets. The protocols and data provided herein offer a foundation for researchers to explore the utility of this versatile precursor in drug discovery and development.

References

Application Notes and Protocols for the Henry (Nitroaldol) Reaction Utilizing 2-Methyl-1-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry, or nitroaldol, reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. This base-catalyzed reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone, yields β-nitro alcohols, which are versatile intermediates in the synthesis of a wide array of valuable compounds, including amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes.[1][2][3][4] The steric hindrance presented by substituted nitroalkanes like 2-methyl-1-nitropropane can pose challenges to the reaction's efficiency and stereoselectivity.[2] These application notes provide an overview and detailed protocols for the successful implementation of this compound in the Henry reaction, with a focus on overcoming the challenges associated with sterically hindered substrates.

Reaction Mechanism and Stereochemistry

The Henry reaction is initiated by the deprotonation of the α-carbon of the nitroalkane by a base, forming a nucleophilic nitronate anion.[2][4] This anion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a β-nitro alkoxide. Subsequent protonation of the alkoxide yields the final β-nitro alcohol product.[2][4] All steps of the Henry reaction are reversible.[2]

Due to the formation of a new stereocenter, the reaction of this compound with aldehydes can result in a mixture of diastereomers (syn and anti). The stereochemical outcome is influenced by factors such as the choice of catalyst, solvent, and reaction temperature. Chiral catalysts can be employed to achieve high levels of enantio- and diastereoselectivity.[2]

Experimental Protocols

While specific literature on the Henry reaction of this compound is limited, protocols can be adapted from reactions with the closely related 2-nitropropane (B154153). The following are generalized and specific protocols that can serve as a starting point for optimization.

Protocol 1: General Base-Catalyzed Henry Reaction with Formaldehyde (B43269)

This protocol is adapted from the reaction of 2-nitropropane with formaldehyde and is suitable for initial screening and small-scale synthesis.[5]

Materials:

  • This compound

  • Formaldehyde (or paraformaldehyde)

  • Base (e.g., Sodium Hydroxide, Triethylamine)

  • Solvent (e.g., Water, Methanol)

  • Acid for neutralization (e.g., Hydrochloric Acid, Stearic Acid)

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve the chosen base in the selected solvent. If using paraformaldehyde, it should also be dissolved in this solution.

  • Reaction Initiation: To the stirred solution of the base and aldehyde, slowly add this compound. Maintain a controlled temperature throughout the addition.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, neutralize the reaction mixture with an appropriate acid.

  • Isolation and Purification: The product can be isolated by extraction and purified using techniques such as column chromatography or recrystallization.

Potential Side Reactions:

  • Double Henry Reaction: The product can react with a second molecule of formaldehyde.

  • Dehydration: The β-nitro alcohol can eliminate water to form a nitroalkene, particularly at higher temperatures.

  • Cannizzaro Reaction: Formaldehyde can undergo disproportionation in the presence of a strong base.[2]

  • Retro-Henry Reaction: The reversible nature of the reaction can lead to the decomposition of the product back to the starting materials.[2]

Protocol 2: Asymmetric Henry Reaction using a Chiral N,N'-Dioxide/Cu(I) Complex

This protocol is adapted from a study on the asymmetric Henry reaction of various nitroalkanes, including 1-nitropropane, with a range of aldehydes.[6] It is a promising starting point for achieving high enantioselectivity with this compound.

Materials:

  • This compound

  • Aldehyde (aromatic, heteroaromatic, or α,β-unsaturated)

  • Chiral N,N'-dioxide ligand

  • Copper(I) salt (e.g., Cu(CH3CN)4PF6)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Catalyst Formation: In a dry reaction flask under an inert atmosphere, stir the chiral N,N'-dioxide ligand and the copper(I) salt in the solvent at room temperature for a specified time to form the active catalyst complex.

  • Reactant Addition: Cool the reaction mixture to the desired temperature and add the aldehyde, this compound, and the base.

  • Reaction Monitoring: Monitor the reaction by TLC until the aldehyde is consumed.

  • Work-up and Purification: Quench the reaction and purify the product by flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data from Henry reactions involving nitroalkanes structurally similar to this compound, which can be used as a reference for expected outcomes.

Table 1: Asymmetric Henry Reaction of 1-Nitropropane with Various Aldehydes using a Chiral N,N'-Dioxide/Cu(I) Catalyst [6]

AldehydeProduct Yield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
Benzaldehyde8510:192
4-Nitrobenzaldehyde9916.7:197
2-Naphthaldehyde9212.5:195
Cinnamaldehyde788.3:188

Table 2: Diastereoselective Henry Reaction of Nitroethane with Benzaldehyde using a Water-Soluble Scorpionate Coordination Compound Catalyst [7]

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn/anti)
5Water/MeOH (1:1)1004885>95:5
5 + Et3N (5 mol%)WaterRoom Temp.12>95>95:5

Mandatory Visualizations

Reaction Pathway

Henry_Reaction_Pathway Nitroalkane This compound Nitronate Nitronate Anion Nitroalkane->Nitronate Deprotonation Base Base Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Product β-Nitro Alcohol Alkoxide->Product Protonation Protonation Protonation

Caption: General mechanism of the Henry (nitroaldol) reaction.

Experimental Workflow

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (if applicable) Start->Catalyst_Prep Reaction_Setup Reaction Setup: - Solvent - Base - Aldehyde Catalyst_Prep->Reaction_Setup Nitroalkane_Addition Slow Addition of This compound Reaction_Setup->Nitroalkane_Addition Reaction_Monitoring Reaction Monitoring (TLC/GC-MS) Nitroalkane_Addition->Reaction_Monitoring Workup Aqueous Work-up & Neutralization Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the Henry reaction.

Conclusion

The Henry reaction of this compound, while potentially challenging due to steric hindrance, offers a valuable route to highly functionalized β-nitro alcohols. Careful selection of catalysts, particularly chiral copper complexes, and optimization of reaction conditions are crucial for achieving high yields and stereoselectivities. The provided protocols and data serve as a foundational guide for researchers to explore and adapt this important transformation for their synthetic needs in drug discovery and development. Further investigation into catalysts specifically designed for sterically demanding nitroalkanes will undoubtedly expand the utility of this reaction.

References

Application of 2-Methyl-1-nitropropane as a Michael Donor in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-methyl-1-nitropropane as a Michael donor in organic synthesis. The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction.[1] Nitroalkanes, such as this compound, are effective Michael donors due to the electron-withdrawing nature of the nitro group, which increases the acidity of the α-protons.

The resulting γ-nitro carbonyl compounds are versatile synthetic intermediates that can be further transformed into a variety of valuable molecules, including γ-amino acids and 1,4-dicarbonyl compounds, which are important building blocks in medicinal chemistry and drug development.

Core Concepts and Principles

The Michael reaction of a nitroalkane involves the deprotonation of the α-carbon by a base to form a resonance-stabilized nitronate anion. This nucleophile then adds to the β-carbon of an electron-deficient alkene, such as an enone or enoate. Subsequent protonation of the resulting enolate yields the γ-nitro carbonyl adduct. The reaction is typically thermodynamically controlled.[1]

Several catalytic systems can be employed to promote the Michael addition of nitroalkanes, including base catalysis, phase-transfer catalysis, and organocatalysis. Asymmetric variants of the reaction have been extensively developed, allowing for the stereoselective synthesis of chiral products.

Data Presentation: Expected Outcomes in Michael Additions of Branched Nitroalkanes

Michael AcceptorCatalystBaseSolventYield (%)ee (%)Reference
Chalcone (B49325)Chiral Aza-crown EtherNaOtBuToluene (B28343)8561 (S)
ChalconeChiral Aza-crown EtherNaHToluene5425 (S)
ChalconeChiral Aza-crown EtherNaOHToluene3941 (S)

Experimental Protocols

The following is an adapted protocol for the asymmetric Michael addition of this compound to a chalcone, based on a procedure for 2-nitropropane.

Protocol 1: Asymmetric Michael Addition of this compound to Chalcone using a Chiral Crown Ether Catalyst

Materials:

  • This compound

  • Chalcone

  • Chiral Aza-crown Ether Catalyst (e.g., as described in the reference)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, stir bar, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add chalcone (1.0 mmol, 1.0 eq) and the chiral aza-crown ether catalyst (0.07 mmol, 7 mol%).

  • Dissolve the solids in anhydrous toluene (5 mL).

  • Add this compound (2.0 mmol, 2.0 eq) to the solution.

  • Add sodium tert-butoxide (0.5 mmol, 0.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a hexane-ethyl acetate (B1210297) eluent system).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired γ-nitro ketone.

Note: The optimal reaction time, temperature, and stoichiometry of reagents may need to be adjusted for different substrates. It is recommended to perform small-scale test reactions to optimize the conditions.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the base-catalyzed Michael addition of this compound to an α,β-unsaturated ketone.

Michael_Addition_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation 2M1N This compound Nitronate Nitronate Anion (Resonance Stabilized) 2M1N->Nitronate + B: Base Base (B:) Enolate Enolate Intermediate Nitronate->Enolate + Acceptor Acceptor α,β-Unsaturated Ketone Product γ-Nitro Ketone Enolate->Product + BH ProtonSource Proton Source (BH)

Caption: General mechanism of the Michael addition.

Experimental Workflow

The following diagram outlines the general workflow for carrying out and analyzing the Michael addition of this compound.

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - Add reactants, catalyst, base, and solvent - Stir under inert atmosphere Start->ReactionSetup Monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) ReactionSetup->Monitoring Workup Aqueous Workup: - Quench reaction - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Analysis Product Analysis: - NMR, Mass Spectrometry - Chiral HPLC (for asymmetric reactions) Purification->Analysis End End Product Analysis->End

Caption: Experimental workflow for the Michael addition.

Applications in Drug Development

The γ-nitro carbonyl adducts synthesized from the Michael addition of this compound are valuable precursors in drug discovery and development. The nitro group is a versatile functional handle that can be readily converted into other functional groups, most notably an amine via reduction. This provides a straightforward route to chiral γ-amino acids and their derivatives, which are common structural motifs in many pharmaceuticals. For instance, the anticonvulsant drug Pregabalin and the muscle relaxant Baclofen are examples of bioactive γ-amino acids. The ability to introduce stereocenters with high control during the Michael addition step is crucial for the synthesis of enantiomerically pure drug candidates.

References

Application Notes and Protocols for the Synthesis of 2-Methyl-1-propanamine via Reduction of 2-Methyl-1-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of nitroalkanes to their corresponding primary amines is a cornerstone transformation in organic synthesis, providing a crucial pathway to valuable intermediates for pharmaceuticals, agrochemicals, and specialty chemicals. This document outlines detailed methodologies for the synthesis of 2-methyl-1-propanamine from 2-methyl-1-nitropropane. The conversion of the nitro group to an amine can be accomplished through various reductive methods, each with its own set of advantages concerning yield, selectivity, cost, and safety.[1] The most prevalent and effective methods include catalytic hydrogenation and reduction using metal hydrides.[2][3]

This application note provides a comparative overview of common reduction techniques and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Comparative Data of Reduction Methods

The selection of an appropriate reduction method is contingent upon factors such as available equipment, substrate compatibility with other functional groups, and desired scale. The following table summarizes quantitative data for common methods used in the reduction of aliphatic nitro compounds like this compound.

MethodReagents/CatalystTypical SolventTemperature (°C)Pressure (psi)Reaction Time (h)Typical Yield (%)Notes
Catalytic HydrogenationH₂, 5-10% Pd/CMethanol (B129727), Ethanol (B145695)25 - 5050 - 5002 - 8>90High efficiency and clean reaction profile. Requires specialized hydrogenation equipment.[1][2]
Catalytic HydrogenationH₂, Raney® NickelMethanol, Ethanol25 - 6050 - 5004 - 1285 - 95A cost-effective alternative to palladium, though sometimes requires higher catalyst loading.[3][4]
Metal Hydride ReductionLithium Aluminum Hydride (LiAlH₄)THF, Diethyl Ether0 - 65Atmospheric4 - 2480 - 95Highly effective for aliphatic nitro compounds.[2][3] Requires careful handling due to high reactivity.
Metal/Acid ReductionIron (Fe), Acetic Acid (AcOH)Ethanol/Water80 - 100Atmospheric6 - 1870 - 90Inexpensive and effective, but workup can be more involved to remove iron salts.[2][4]
Metal/Acid ReductionTin(II) Chloride (SnCl₂·2H₂O)Ethanol78 (Reflux)Atmospheric3 - 1075 - 90Provides a mild method for reduction, often used when other reducible groups are present.[1][2]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the reduction of this compound to 2-methyl-1-propanamine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Starting Material: This compound reagents Add Solvent and Reducer/Catalyst start->reagents setup Assemble Reaction Apparatus (e.g., Hydrogenation Vessel or Round-Bottom Flask) reagents->setup react Run Reaction under Specified Conditions (Temp, Pressure) setup->react monitor Monitor Progress (TLC, GC, or H₂ Uptake) react->monitor quench Quench Reaction (If necessary) monitor->quench filter Filter Catalyst or Metal Salts quench->filter extract Solvent Extraction & Washing filter->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (e.g., Distillation) concentrate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze end Final Product: 2-Methyl-1-propanamine analyze->end

Caption: General experimental workflow for amine synthesis.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is often the preferred method due to its high efficiency and the generation of clean reaction products.[1][5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet (Degussa type)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diatomaceous earth (Celite®)

  • Hydrogen (H₂) gas source

  • Parr hydrogenation apparatus or similar pressure vessel

Procedure:

  • Vessel Preparation: To a suitable high-pressure reactor (e.g., a Parr shaker), add this compound (1.0 eq).

  • Solvent Addition: Add methanol or ethanol as the solvent (approx. 10-20 mL per gram of starting material).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the nitroalkane).

  • Sealing and Purging: Securely seal the reactor. Purge the vessel multiple times, first with nitrogen to remove oxygen, and then with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and, if necessary, heat the mixture to the target temperature (e.g., 40 °C).

  • Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake from the pressure gauge. Alternatively, thin-layer chromatography (TLC) or gas chromatography (GC) can be used on small aliquots.

  • Completion and Filtration: Once the reaction is complete (typically 2-8 hours), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-methyl-1-propanamine. The product can be further purified by fractional distillation if required.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent highly effective for converting aliphatic nitro compounds to amines.[2][6] Extreme caution must be exercised when working with LiAlH₄ due to its high reactivity with water and protic solvents.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently heated to reflux (e.g., 40-65 °C) to ensure completion.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis of quenched aliquots.

  • Quenching (Fieser workup): Upon completion, cool the reaction mixture back to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Isolation: Stir the resulting granular precipitate vigorously for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude amine can be purified by distillation.

References

Application Notes and Protocols: The Role of Nitro-Alkanes in Radical Reactions and Spin Trapping

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the role of nitro-alkane derivatives in the study of radical reactions, with a specific focus on the technique of spin trapping. While direct application of 2-Methyl-1-nitropropane as a primary spin trap is not widely documented in scientific literature, this guide will focus on its close structural analog, 2-methyl-2-nitrosopropane (B1203614) (MNP), a well-established nitroso spin trap. Additionally, we will explore a specific application of nitroalkanes in trapping nitric oxide radicals through the formation of their aci anions.

This document is intended for researchers, scientists, and drug development professionals who are utilizing or planning to utilize Electron Paramagnetic Resonance (EPR) spectroscopy for the detection and characterization of transient free radicals.

Section 1: 2-Methyl-2-nitrosopropane (MNP) as a Spin Trap

2-Methyl-2-nitrosopropane (MNP) is a widely used spin trap, particularly for the detection of carbon-centered radicals.[1] In solution, the solid dimer of MNP dissociates into its active monomeric form, which is a blue-colored species.[1] This monomer can react with a short-lived radical to form a more stable nitroxide radical adduct, which can then be detected by EPR spectroscopy.[2]

Mechanism of Action

The spin trapping mechanism of MNP involves the addition of a transient radical (R•) to the nitrogen atom of the nitroso group (-N=O) of the MNP monomer. This reaction forms a persistent nitroxide radical, known as a spin adduct. The resulting EPR spectrum of the spin adduct provides information about the hyperfine splitting constants, which can help in the identification of the trapped radical.[3]

Advantages and Disadvantages of MNP

AdvantagesDisadvantages
Specific for carbon-centered radicals.[1]Exists as a dimer and the monomer is volatile.[1]
Provides detailed structural information about the trapped radical.[3]The dissociation of the dimer to the active monomer is slow and can be accompanied by decomposition.[1]
Can distinguish between primary, secondary, and tertiary alkyl radicals based on the resulting EPR spectra.[4]Oxygen-centered radical adducts are generally not stable enough for EPR detection.[5]
Can undergo non-radical reactions, such as the 'ene' reaction, which can lead to artifacts.[1]

Quantitative Data for MNP and Other Spin Traps

The following table summarizes typical hyperfine splitting constants for spin adducts of MNP and compares them with another common spin trap, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). These values are crucial for the identification of trapped radicals.

Spin TrapTrapped RadicalaN (Gauss)aHβ (Gauss)aγ (Gauss)Reference
MNP •CH316.210.4 (3H)-[6]
•CH2OH15.57.8 (2H)-[6]
•C(CH3)315.7--[6]
DMPO •OH14.914.9-[1]
•OOH14.311.71.25[1]
•CH322.215.5-[1]

Note: Hyperfine splitting constants can vary depending on the solvent and temperature.

Experimental Protocol: Spin Trapping of Carbon-Centered Radicals with MNP

This protocol describes a general procedure for the detection of carbon-centered radicals generated by the Fenton reaction in the presence of dimethyl sulfoxide (B87167) (DMSO), using MNP as the spin trap.

Materials:

  • 2-Methyl-2-nitrosopropane (MNP) dimer

  • Dimethyl sulfoxide (DMSO)

  • Iron(II) sulfate (B86663) (FeSO4)

  • Hydrogen peroxide (H2O2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • EPR spectrometer and accessories (capillary tubes or flat cell)

Procedure:

  • Preparation of MNP Solution: Dissolve the MNP dimer in a suitable organic solvent (e.g., benzene (B151609) or tert-butanol) to a final concentration of 10-50 mM. The solution should turn blue, indicating the presence of the monomer. Prepare this solution fresh before use and protect it from light.

  • Reaction Mixture Preparation: In an EPR-compatible tube, prepare the following reaction mixture in the order listed:

    • PBS (pH 7.4) to the final volume.

    • FeSO4 (final concentration 0.1-1 mM).

    • DMSO (final concentration 100 mM).

    • MNP solution (final concentration 1-10 mM).

  • Initiation of Radical Generation: Add H2O2 (final concentration 1-10 mM) to the reaction mixture to initiate the Fenton reaction, which generates hydroxyl radicals (•OH). The hydroxyl radicals will then react with DMSO to produce methyl radicals (•CH3).

  • EPR Measurement: Immediately after adding H2O2, mix the solution thoroughly and transfer it to an EPR capillary tube or flat cell. Place the sample in the cavity of the EPR spectrometer.

  • Data Acquisition: Record the EPR spectrum. Typical X-band EPR spectrometer settings are: microwave frequency ~9.5 GHz, microwave power ~20 mW, modulation amplitude ~0.5-1.0 G, and a scan width of 100 G.

  • Data Analysis: Analyze the resulting EPR spectrum to determine the hyperfine splitting constants of the spin adduct. Compare these values with literature values to confirm the identity of the trapped radical (in this case, the MNP-CH3 adduct).

Section 2: Nitroalkanes as Spin Traps for Nitric Oxide

While not a conventional spin trap, nitroalkanes can be used to detect nitric oxide (•NO) under specific conditions. In alkaline solutions, nitroalkanes deprotonate to form their aci anions, which can then react with •NO to form a stable radical adduct detectable by EPR.[7]

Mechanism of Action

The reaction involves the addition of •NO to the carbon-nitrogen double bond of the aci anion. This forms a nitronitroso dianion radical in strongly basic solutions, or a mono-anion radical in alkaline buffers.[7]

Experimental Protocol: Trapping of Nitric Oxide with 1-Nitropropane (B105015) aci Anion

This protocol outlines a method for the detection of •NO using the aci anion of 1-nitropropane.

Materials:

  • 1-Nitropropane

  • Sodium hydroxide (B78521) (NaOH) or an alkaline buffer (pH 10-13)

  • A source of nitric oxide (e.g., a •NO donor compound like DEA NONOate)

  • EPR spectrometer and accessories

Procedure:

  • Preparation of the aci Anion Solution: Prepare a solution of 1-nitropropane (e.g., 100 mM) in either a strong base (e.g., 0.5 M NaOH) or an alkaline buffer (pH 10-13).[7] Allow the solution to equilibrate for the formation of the aci anion.

  • Introduction of Nitric Oxide: Add the •NO donor to the aci anion solution. The concentration of the •NO donor should be chosen to provide a steady flux of nitric oxide.

  • EPR Measurement: Transfer the reaction mixture to an EPR sample tube and record the EPR spectrum.

  • Data Analysis: The resulting EPR spectrum of the •NO adduct with the aci anion of 1-nitropropane will show characteristic hyperfine splittings from the two nitrogen atoms.[7] The use of 15N-labeled •NO can be used to confirm the structure of the adduct.[7]

Visualizations

Reaction Mechanism of MNP Spin Trapping

MNP_Spin_Trapping MNP_dimer MNP Dimer (Solid) MNP_monomer MNP Monomer (Active Spin Trap) MNP_dimer->MNP_monomer Dissociation in solution Spin_Adduct Nitroxide Spin Adduct (Stable Radical) MNP_monomer->Spin_Adduct Radical Transient Radical (R•) Radical->Spin_Adduct Trapping EPR EPR Detection Spin_Adduct->EPR

Caption: Mechanism of radical trapping by 2-methyl-2-nitrosopropane (MNP).

Experimental Workflow for Spin Trapping

Spin_Trapping_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagent_prep Prepare Reagents (Spin Trap, Radical Source) mixing Mix Reagents and Sample reagent_prep->mixing sample_prep Prepare Sample (e.g., cell lysate, buffer) sample_prep->mixing initiation Initiate Radical Generation mixing->initiation epr_measurement EPR Spectroscopy initiation->epr_measurement data_analysis Analyze Spectrum (Identify Radical) epr_measurement->data_analysis

Caption: General experimental workflow for EPR spin trapping.

Aci Anion Formation and NO Trapping

Aci_Anion_NO_Trapping Nitroalkane Nitroalkane (R-CH2-NO2) Aci_Anion aci Anion (R-CH=NO2-) Nitroalkane->Aci_Anion Deprotonation (Alkaline solution) Radical_Adduct Radical Adduct ([R-CH(NO)NO2]•-) Aci_Anion->Radical_Adduct NO_Radical Nitric Oxide (•NO) NO_Radical->Radical_Adduct Trapping EPR EPR Detection Radical_Adduct->EPR

Caption: Trapping of nitric oxide by the aci anion of a nitroalkane.

References

Application Notes and Protocols for Synthetic Routes Utilizing 1-Nitroisobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing 1-nitroisobutane as a versatile building block. The methodologies outlined herein are foundational for the synthesis of a variety of organic molecules, including aldehydes, ketones, and amines, which are crucial intermediates in medicinal chemistry and drug development.

Nef Reaction: Conversion of 1-Nitroisobutane to Isobutyraldehyde (B47883)

The Nef reaction is a powerful method for the conversion of primary nitroalkanes into their corresponding aldehydes. This transformation is particularly useful as it allows for the umpolung (polarity reversal) of the α-carbon of the nitroalkane, from a nucleophilic center (in the form of its nitronate salt) to an electrophilic carbonyl carbon. Isobutyraldehyde, the product of the Nef reaction with 1-nitroisobutane, is a valuable precursor for the synthesis of various pharmaceuticals and other fine chemicals.

The classical Nef reaction involves the formation of a nitronate salt by treatment of the nitroalkane with a base, followed by acidification to yield the aldehyde.[1][2][3][4] Modern variations of this reaction offer milder conditions and improved yields.[2]

Experimental Protocol: Classical Nef Reaction of 1-Nitroisobutane

This protocol is a representative procedure for the Nef reaction of a primary nitroalkane.

Materials:

  • 1-Nitroisobutane

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Deionized water

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Nitronate Salt Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.3 g (0.1 mol) of 1-nitroisobutane in 50 mL of deionized water.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of deionized water to the stirred solution of 1-nitroisobutane.

    • Continue stirring at 0 °C for 1 hour to ensure complete formation of the sodium salt of 1-nitroisobutane.

  • Acid Hydrolysis:

    • In a separate beaker, prepare a solution of 1 M sulfuric acid by slowly adding 5.6 mL of concentrated H₂SO₄ to 94.4 mL of deionized water, cooled in an ice bath.

    • Slowly add the pre-formed nitronate salt solution to the stirred, cold (0 °C) sulfuric acid solution. A color change may be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • The resulting solution contains isobutyraldehyde. The solvent can be carefully removed by distillation to yield the purified product. Due to the volatility of isobutyraldehyde (boiling point: 64 °C), careful distillation is required.

Quantitative Data for the Nef Reaction of Primary Nitroalkanes

NitroalkaneBaseAcidSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NitroethaneNaOHH₂SO₄Water0 to RT2-3~70[4]
1-NitropropaneNaOEtHClEthanol (B145695)/Water0 to RT2-3ModerateN/A
1-NitrobutaneKOHH₂SO₄Water/Ether02ModerateN/A

Nef_Reaction 1-Nitroisobutane 1-Nitroisobutane Nitronate_Salt Isobutylnitronate Salt 1-Nitroisobutane->Nitronate_Salt Base (e.g., NaOH) Isobutyraldehyde Isobutyraldehyde Nitronate_Salt->Isobutyraldehyde Acid (e.g., H₂SO₄)

Caption: Nef Reaction of 1-Nitroisobutane.

Michael Addition: Carbon-Carbon Bond Formation

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] The nitronate anion of 1-nitroisobutane can act as a soft nucleophile, making it an excellent Michael donor for the formation of new carbon-carbon bonds.[6][7] This reaction is highly valuable for the synthesis of 1,5-dicarbonyl compounds and their derivatives, which are important precursors in various synthetic pathways.

Experimental Protocol: Michael Addition of 1-Nitroisobutane to Methyl Vinyl Ketone

This protocol is a representative procedure for the Michael addition of a primary nitroalkane to an enone.

Materials:

  • 1-Nitroisobutane

  • Methyl vinyl ketone

  • Triton B (40% in methanol)

  • Ethanol

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • To a round-bottom flask containing a magnetic stir bar, add 10.3 g (0.1 mol) of 1-nitroisobutane and 7.0 g (0.1 mol) of methyl vinyl ketone in 100 mL of ethanol.

    • Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition:

    • Slowly add 1 mL of Triton B (a basic catalyst) to the stirred reaction mixture.

    • Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, neutralize the mixture by adding 1 M HCl until the pH is approximately 7.

    • Remove the ethanol under reduced pressure.

    • Add 100 mL of diethyl ether to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, 5-methyl-5-nitro-2-hexanone.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data for the Michael Addition of Nitroalkanes

NitroalkaneMichael AcceptorCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NitroethaneMethyl vinyl ketoneNaOHEthanolRT2468[7]
Nitromethane (B149229)AcrylonitrileNaOHWaterRT138[7]
NitropropaneMethyl acrylateNaOMeMethanolRT160[7]

Note: Specific yield for 1-nitroisobutane with methyl vinyl ketone was not found in the searched literature; the provided data for other nitroalkanes serves as a general guideline.

Michael_Addition 1-Nitroisobutane 1-Nitroisobutane Nitronate_Anion Isobutylnitronate Anion 1-Nitroisobutane->Nitronate_Anion Base Adduct Michael Adduct Nitronate_Anion->Adduct Enone α,β-Unsaturated Ketone Enone->Adduct Conjugate Addition

Caption: Michael Addition of 1-Nitroisobutane.

Reduction of 1-Nitroisobutane to Isobutylamine (B53898)

The reduction of nitroalkanes to primary amines is a fundamental transformation in organic synthesis.[8] Isobutylamine is a valuable chemical intermediate used in the production of pharmaceuticals, agrochemicals, and rubber additives.[9] Various reducing agents can be employed for this conversion, with catalytic hydrogenation and metal hydrides being the most common.[1]

Experimental Protocol: Reduction of 1-Nitroisobutane using Catalytic Hydrogenation

This protocol provides a general procedure for the reduction of a primary nitroalkane to a primary amine using palladium on carbon as a catalyst.[1][10]

Materials:

  • 1-Nitroisobutane

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Reaction Setup:

    • In the reaction vessel of a Parr hydrogenation apparatus, dissolve 10.3 g (0.1 mol) of 1-nitroisobutane in 100 mL of ethanol.

    • Carefully add 0.5 g of 10% Pd/C catalyst to the solution.

  • Hydrogenation:

    • Seal the reactor and purge it with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to 50 psi.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic, and the temperature may rise.

    • Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 4-8 hours).

  • Work-up and Isolation:

    • Carefully vent the excess hydrogen gas from the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

    • Combine the filtrate and washings.

    • Remove the ethanol by rotary evaporation.

    • The resulting crude isobutylamine can be purified by distillation (boiling point: 66-69 °C).

Quantitative Data for the Reduction of Primary Nitroalkanes

NitroalkaneReducing Agent/CatalystSolventPressure (psi)Temperature (°C)Yield (%)Reference
Aromatic Nitro CompoundsNi(acac)₂/PMHSTHFN/ARTGood to Excellent[9][10]
Aliphatic Nitro CompoundsLiAlH₄Diethyl etherN/ARefluxGood[1]
Aliphatic Nitro CompoundsH₂/Raney NickelEthanol50-100RTGood[1]

Note: Specific yield for the catalytic hydrogenation of 1-nitroisobutane was not found in the searched literature; the provided data represents common conditions for the reduction of nitroalkanes.

Reduction_Reaction 1-Nitroisobutane 1-Nitroisobutane Isobutylamine Isobutylamine 1-Nitroisobutane->Isobutylamine [H] (e.g., H₂, Pd/C)

Caption: Reduction of 1-Nitroisobutane.

References

Application Notes and Protocols for the Denitration of 2-Methyl-1-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the denitration of 2-Methyl-1-nitropropane, a primary nitroalkane. The removal of the nitro group is a significant transformation in organic synthesis, enabling the conversion of readily available nitro compounds into valuable intermediates. This guide focuses on two distinct and widely applicable methods: free-radical denitration using tributyltin hydride and reductive denitration.

The protocols outlined below are intended to serve as a comprehensive resource, offering step-by-step procedures, quantitative data, and mechanistic insights to aid in the successful implementation of these reactions in a laboratory setting.

Free-Radical Denitration using Tributyltin Hydride

Free-radical denitration is a robust method for the removal of nitro groups from aliphatic compounds. The use of tributyltin hydride (Bu₃SnH) in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) is a classic and effective approach.[1][2] This method is particularly useful for its mild conditions and tolerance of various functional groups.

Reaction Principle

The reaction proceeds via a radical chain mechanism. AIBN, upon thermal decomposition, generates radicals that abstract a hydrogen atom from tributyltin hydride to form the tributyltin radical (Bu₃Sn•). This radical then abstracts the nitro group from this compound, generating an isobutyl radical. The isobutyl radical subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the desired product, isobutane (B21531), and regenerate the tributyltin radical, thus propagating the chain.

Experimental Protocol

This protocol is adapted from a general procedure for the denitration of nitroesters.[1]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10 mmol, 1.03 g), tributyltin hydride (12 mmol, 3.49 g, 3.23 mL), and AIBN (3 mmol, 0.49 g).

  • Add cumene (1.5 mL) as the solvent.

  • Heat the reaction mixture to 80°C and maintain this temperature for 3 hours, with continuous stirring.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Add ethyl acetate (20 mL) to dilute the mixture.

  • To remove the organotin byproducts, add a saturated aqueous solution of potassium fluoride (10 mL) and stir the biphasic mixture vigorously for 1 hour. A white precipitate of tributyltin fluoride will form.

  • Separate the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • The crude product, isobutane, is a gas at room temperature and pressure. For analytical purposes, the reaction can be monitored by GC-MS analysis of the headspace of the reaction vessel. For preparative scale, appropriate gas collection techniques must be employed. The yield of the reaction with analogous substrates is typically high.[1]

Quantitative Data

The following table presents typical yields for the denitration of various nitro compounds using the tributyltin hydride method, which can be used as a reference for the expected outcome with this compound.

EntrySubstrateProductYield (%)
12-Nitro-2-phenylpropaneCumene95
2Ethyl 2-nitro-2-phenylpropanoateEthyl 2-phenylpropanoate98
3Diethyl 2-nitro-2-methylmalonateDiethyl 2-methylmalonate92
41-Nitro-1-phenylethane (Secondary)Ethylbenzene85

Data adapted from a study on nitroester denitration.[1]

Logical Workflow for Free-Radical Denitration

Free_Radical_Denitration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis Reactants Combine this compound, Bu₃SnH, AIBN, and Cumene Heat Heat to 80°C for 3h Reactants->Heat Cool Cool to RT Heat->Cool Dilute Dilute with Ethyl Acetate Cool->Dilute Quench Add KF solution (Removes Tin byproducts) Dilute->Quench Separate Separate Organic Layer Quench->Separate Dry Dry with MgSO₄ Separate->Dry Concentrate Concentrate Dry->Concentrate Analyze Analyze Isobutane (e.g., GC-MS of headspace) Concentrate->Analyze

Caption: Workflow for the free-radical denitration of this compound.

Reductive Denitration

Reductive denitration offers an alternative pathway to remove the nitro group, often employing metal catalysts and a hydrogen source. While catalytic hydrogenation can sometimes lead to the reduction of the nitro group to an amine, specific conditions can favor the complete removal of the nitro group (hydrogenolysis).

Reaction Principle

The mechanism of reductive denitration can vary depending on the catalyst and reaction conditions. In general, the nitroalkane is adsorbed onto the surface of the metal catalyst. Through a series of steps involving hydrogen addition and cleavage of the carbon-nitrogen bond, the nitro group is ultimately replaced by a hydrogen atom.

Experimental Protocol

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (solvent)

  • High-pressure reaction vessel (autoclave)

  • Hydrogen gas source

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it several times with nitrogen gas to remove any oxygen.

  • Purge the vessel with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi, this may need to be optimized for denitration over reduction to the amine).

  • Stir the reaction mixture vigorously and heat to a temperature that favors denitration (e.g., 50-100°C, optimization required).

  • Monitor the reaction progress by analyzing aliquots using GC-MS to observe the disappearance of the starting material and the formation of isobutylamine (B53898) and/or isobutane.

  • Upon completion, cool the reaction vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • The product, isobutane, can be analyzed from the headspace of the filtrate.

Quantitative Data

The following table provides data for the reduction of a related dinitro compound, demonstrating the conditions required for the reduction of an aliphatic nitro group. While the primary product is the amine, this serves as a starting point for optimizing the denitration reaction.

CatalystSolventTemperature (°C)Pressure (psi H₂)Reaction Time (h)ProductYield (%)
10% Pd/CEthanolRoom Temp.504-61-(m-aminophenyl)-2-aminopropane>90
Raney NickelMethanol501006-81-(m-aminophenyl)-2-aminopropane85-90

Data for the reduction of 1-(m-Nitro-phenyl)-2-nitro-propane.[3]

Signaling Pathway for Reductive Denitration vs. Amine Formation

Reductive_Denitration_Pathway cluster_input Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products Start This compound Catalyst H₂, Metal Catalyst (e.g., Pd/C) Start->Catalyst Amine Isobutylamine (Reduction) Catalyst->Amine Milder Conditions Alkane Isobutane (Denitration/Hydrogenolysis) Catalyst->Alkane Forcing Conditions (Higher T, P)

Caption: Potential reaction pathways for the catalytic hydrogenation of this compound.

Concluding Remarks

The denitration of this compound can be effectively achieved through various synthetic methodologies. The choice of method will depend on the desired outcome, available equipment, and the tolerance of other functional groups in more complex molecules.

  • Free-radical denitration with tributyltin hydride is a high-yielding and reliable method, though it involves the use of toxic tin reagents and requires careful purification to remove organotin byproducts.

  • Reductive denitration offers a potentially cleaner alternative, avoiding stoichiometric toxic reagents. However, careful optimization of reaction conditions is crucial to favor denitration over the often more facile reduction to the corresponding amine.

For drug development professionals, the mild conditions of the free-radical denitration may be advantageous for late-stage functionalization of complex molecules. For process chemistry, the development of an efficient catalytic reductive denitration would be highly desirable due to atom economy and waste reduction. Further research into photocatalytic methods may also provide milder and more efficient pathways for the denitration of primary nitroalkanes.[4]

References

Asymmetric Synthesis Strategies Involving 2-Methyl-1-nitropropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-methyl-1-nitropropane in asymmetric synthesis. The focus is on leveraging this primary nitroalkane as a versatile building block for the stereoselective formation of carbon-carbon bonds, a critical process in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries. The following sections detail key asymmetric transformations, including representative protocols, quantitative data from related studies, and visualizations of the underlying catalytic mechanisms.

Introduction

This compound is a valuable C4 building block that can serve as a nucleophile in various asymmetric reactions upon deprotonation. The nitro group's strong electron-withdrawing nature facilitates the formation of a nitronate intermediate, which can then engage with electrophiles in a stereocontrolled manner under the influence of a chiral catalyst. The resulting nitro-adducts are of significant synthetic utility, as the nitro group can be readily transformed into other functional groups, such as amines, carbonyls, and oximes, providing access to a diverse range of chiral products.

Key asymmetric strategies involving nitroalkanes like this compound include:

  • Michael Addition: The conjugate addition of the nitronate to α,β-unsaturated carbonyl compounds, leading to the formation of γ-nitro carbonyl compounds with the creation of one or two stereocenters.

  • Henry (Nitroaldol) Reaction: The addition of the nitronate to aldehydes or ketones to form β-nitro alcohols, which are precursors to valuable 1,2-amino alcohols.

This document will primarily focus on the organocatalyzed asymmetric Michael addition, a powerful and widely studied strategy for the enantioselective functionalization of nitroalkanes.

Application Note 1: Organocatalyzed Asymmetric Michael Addition to α,β-Unsaturated Ketones

The asymmetric Michael addition of primary nitroalkanes to α,β-unsaturated ketones is a cornerstone of modern organocatalysis. Chiral primary-secondary diamines have emerged as highly effective catalysts for this transformation.[1] These catalysts operate through a dual-activation mechanism, forming a nucleophilic enamine with the ketone while simultaneously activating the nitroalkane through hydrogen bonding, thereby facilitating a highly organized and stereoselective transition state.

While specific data for this compound is limited in readily available literature, extensive research on other primary nitroalkanes provides a strong basis for protocol development. The use of catalysts derived from natural amino acids or cinchona alkaloids often results in high yields and excellent enantioselectivities.[2]

Experimental Protocols

Representative Protocol for the Asymmetric Michael Addition of this compound to Chalcone Catalyzed by a Chiral Primary-Secondary Diamine

This protocol is a representative procedure based on established methods for the organocatalyzed Michael addition of nitroalkanes to enones.[1]

Materials:

  • This compound

  • Chalcone (or other suitable α,β-unsaturated ketone)

  • Chiral primary-secondary diamine catalyst (e.g., (S)-1-(2-pyrrolidinylmethyl)pyrrolidine)

  • Co-catalyst (e.g., trifluoroacetic acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or chloroform)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and ethyl acetate (B1210297) for chromatography

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral primary-secondary diamine catalyst (0.02 mmol, 10 mol%).

  • Dissolve the catalyst in the anhydrous solvent (1.0 mL).

  • Add the co-catalyst (e.g., trifluoroacetic acid, 0.02 mmol, 10 mol%).

  • To this solution, add the α,β-unsaturated ketone (e.g., chalcone, 0.2 mmol, 1.0 equiv).

  • Finally, add this compound (0.4 mmol, 2.0 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired γ-nitro ketone.

  • Determine the yield and analyze the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Quantitative Data

The following table summarizes representative quantitative data from studies on the asymmetric Michael addition of a closely related isomer, 2-nitropropane, to chalcones using chiral crown ether catalysts. This data provides an indication of the potential yields and enantioselectivities achievable in such reactions.

Catalyst TypeMichael AcceptorBaseSolventTemp (°C)Yield (%)ee (%)Reference
Chiral Aza-crown EtherChalconet-BuOKToluene208561
Chiral Aza-crown Ether (increased catalyst loading)Chalconet-BuOKToluene20-65
D-glucose-based Crown EtherChalconeNaOtBuToluene205528 (R)

Note: The enantiomeric excess (ee) and the absolute configuration of the product are highly dependent on the specific catalyst and reaction conditions used.

Visualizations

Catalytic Cycle of a Primary-Secondary Diamine Catalyzed Michael Addition

Michael_Addition_Cycle cluster_0 Catalytic Cycle Catalyst Chiral Diamine Catalyst (I) Iminium Iminium Ion Intermediate (III) Catalyst->Iminium + Enone (II) - H₂O Enone Enone (II) Enamine Enamine Intermediate (VI) Iminium->Enamine + Catalyst (I) - H⁺ Nitroalkane This compound (IV) Nitronate Nitronate (V) Nitroalkane->Nitronate + Base TransitionState Stereoselective Transition State (VII) Nitronate->TransitionState Enamine->TransitionState Adduct Nitro-Adduct (VIII) TransitionState->Adduct C-C Bond Formation Product Chiral Product (IX) Adduct->Product Hydrolysis Product->Catalyst - Product (IX) + H₂O

Caption: Proposed catalytic cycle for the primary-secondary diamine-catalyzed Michael addition.

Experimental Workflow for Asymmetric Michael Addition

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Catalyst, Co-catalyst, Solvent, and Enone Setup->Reagents Nitropropane Add this compound Reagents->Nitropropane Reaction Stir at Controlled Temperature Nitropropane->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Reaction Workup (Concentration) Monitoring->Workup Reaction Complete Purification Flash Column Chromatography Workup->Purification Analysis Yield Determination & Chiral HPLC Analysis Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the asymmetric Michael addition.

Application Note 2: Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a powerful method for the construction of chiral β-nitro alcohols. These products are highly valuable as they can be readily converted to chiral 1,2-amino alcohols, which are prevalent motifs in natural products and pharmaceuticals. The reaction involves the addition of a nitronate to a carbonyl compound, and its stereochemical outcome can be controlled by various chiral catalysts, including metal complexes and organocatalysts.[3]

For the synthesis of a chiral β-nitro alcohol from this compound, the corresponding aldehyde would be isobutyraldehyde (B47883). Studies have shown that isobutyraldehyde can participate in asymmetric Henry reactions with nitroalkanes, affording the products in good yield and high enantioselectivity when employing suitable chiral catalysts, such as copper complexes with chiral ligands.[4]

Representative Quantitative Data for Asymmetric Henry Reactions

The following table presents data from an asymmetric Henry reaction involving isobutyraldehyde and nitroethane, which serves as a good model for the reactivity of this compound in similar transformations.

AldehydeNitroalkaneCatalyst SystemYield (%)dr (syn:anti)ee (syn) (%)Reference
IsobutyraldehydeNitroethaneCu(I)-Chiral Amino Alcohol Ligand7795:595[4]
IsobutyraldehydeNitroethaneGuanidine-Thiourea Organocatalyst-syn-selectivehigh[5]

Note: The diastereomeric ratio (dr) and enantiomeric excess (ee) are highly dependent on the specific catalyst and reaction conditions.

Conclusion

This compound is a promising and versatile substrate for asymmetric synthesis. The strategies outlined in these application notes, particularly the organocatalyzed Michael addition and the asymmetric Henry reaction, provide reliable pathways to valuable chiral building blocks. While the direct literature for this compound is still developing, the extensive research on analogous primary nitroalkanes offers a solid foundation for the development of highly stereoselective transformations. The provided protocols and data serve as a practical starting point for researchers aiming to incorporate this C4 synthon into their synthetic endeavors in drug discovery and development. Further optimization of catalysts and reaction conditions will undoubtedly expand the utility of this compound in asymmetric synthesis.

References

Application Notes and Protocols for the Base-Catalyzed Condensation of 2-Methyl-1-nitropropane with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The base-catalyzed condensation of nitroalkanes with aldehydes or ketones, widely known as the Henry or nitroaldol reaction, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This reaction yields β-nitro alcohols, which are versatile synthetic intermediates that can be readily transformed into other valuable functional groups, such as nitroalkenes, α-nitro ketones, and β-amino alcohols.[1] The latter are of particular interest in drug development and pharmaceutical sciences. This document provides a detailed protocol for the base-catalyzed condensation of 2-methyl-1-nitropropane with various aldehydes. This compound is a sterically hindered nitroalkane, and its reactions can present unique challenges and opportunities in stereoselective synthesis.

The reaction proceeds via the deprotonation of the α-carbon of the nitroalkane by a base to form a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of the aldehyde, leading to the formation of a β-nitro alkoxide, which is subsequently protonated to yield the final β-nitro alcohol product.[1] The choice of base, solvent, and reaction temperature can significantly influence the reaction rate, yield, and stereoselectivity.[3]

Applications in Research and Drug Development

The products of the Henry reaction, β-nitro alcohols and their derivatives, are key building blocks in the synthesis of a wide range of biologically active molecules and pharmaceuticals. For instance, they are precursors to vicinal amino alcohols, a structural motif present in numerous drugs, including β-blockers (e.g., (S)-propranolol) and HIV protease inhibitors (e.g., Amprenavir).[1] The reaction has also been employed in the synthesis of carbohydrate subunits of antibiotics.[1] The use of chiral catalysts in the Henry reaction allows for the asymmetric synthesis of these important chiral molecules.[4][5][6]

Data Presentation: Reaction Parameters and Yields

The following table summarizes various reported conditions and outcomes for the base-catalyzed condensation of this compound with aldehydes.

AldehydeBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
FormaldehydeSodium HydroxideWater44-55-92-96[7]
FormaldehydeTriethylamine-450.5-[8]
FormaldehydeAlkali in AlcoholAlcohol20-35-94.7-96.6[8]
BenzaldehydeCu:Mg:Al (2:1:1) LDH-MW-98[9]
Various AldehydesGeneral BaseOrganic SolventRT - Reflux2-24Varies[10][11]

Note: The table presents a summary of available data. Yields are highly dependent on the specific reaction conditions and the nature of the aldehyde.

Experimental Protocols

General Protocol for the Base-Catalyzed Condensation of this compound with an Aldehyde

This protocol provides a general procedure that can be adapted for various aldehydes. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Base (e.g., triethylamine, DBU, or potassium carbonate)

  • Solvent (e.g., tetrahydrofuran (B95107) (THF), ethanol, or dichloromethane (B109758) (DCM))

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, solvents)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve the nitroalkane in an appropriate solvent (e.g., 5-10 mL of THF per mmol of nitroalkane).

  • Addition of Base: Add the base (e.g., triethylamine, 1.1 eq.) to the solution at room temperature. Stir the mixture for 10-15 minutes to facilitate the formation of the nitronate anion.

  • Addition of Aldehyde: Add the aldehyde (1.0 eq.) dropwise to the reaction mixture. If the reaction is exothermic, the addition rate should be controlled, and an ice bath may be used to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction conditions. Gentle heating under reflux may be required for less reactive aldehydes.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl solution until the mixture is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM) three times.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure β-nitro alcohol.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS).

Mandatory Visualization

Experimental_Workflow A Reactant Preparation (this compound, Aldehyde, Base, Solvent) B Reaction Setup (Dissolve this compound in solvent) A->B Step 1 C Base Addition (Formation of Nitronate Anion) B->C Step 2 D Aldehyde Addition (Nucleophilic Attack) C->D Step 3 E Reaction Monitoring (TLC) D->E Step 4 F Workup (Quenching, Extraction, Washing, Drying) E->F Reaction Complete G Purification (Column Chromatography) F->G Crude Product H Product Characterization (NMR, IR, MS) G->H Purified Product I Pure β-Nitro Alcohol H->I

Caption: Experimental workflow for the base-catalyzed condensation.

References

2-Methyl-1-nitropropane: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of 2-Methyl-1-nitropropane, a polar aprotic solvent, and explores its potential applications in organic synthesis. While specific examples of its use as a primary solvent for organic reactions are not extensively documented in readily available literature, its physicochemical properties suggest its suitability for a range of transformations. This document compiles the known physical and chemical data of this compound, presents a detailed protocol for its synthesis, and discusses its potential as a solvent in various organic reactions based on its characteristics.

Introduction

This compound (also known as 1-nitroisobutane) is a nitroalkane with the chemical formula C₄H₉NO₂.[1] Like other nitroalkanes, it possesses a high polarity, which makes it a potential solvent for a variety of organic compounds.[2] Its aprotic nature, meaning it does not have an acidic proton, suggests it could be particularly useful in reactions involving strong bases or nucleophiles that would be deactivated by protic solvents. This application note aims to provide a comprehensive resource for researchers considering this compound as a solvent in their synthetic endeavors.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for determining its suitability as a solvent for specific applications and for designing appropriate reaction and purification protocols.

PropertyValueReference
Molecular Formula C₄H₉NO₂[1][3]
Molecular Weight 103.12 g/mol [1][3]
CAS Number 625-74-1[1][3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 140.5 - 141.72 °C[2][3]
Melting Point -76.85 °C[2][3]
Density 0.9585 - 0.9602 g/cm³ @ 25 °C[2][3]
Refractive Index 1.4044[2]
Vapor Pressure 6.88 mmHg[1][3]
Flash Point 38.2 °C[3]
Topological Polar Surface Area 45.8 Ų[1]
XLogP3 1.4[3]

Synthesis Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of isobutyraldehyde (B47883) oxime. The following protocol is adapted from available literature.[4]

Reaction Scheme:

(CH₃)₂CHCH=NOH + H₂O₂ --(Catalyst)--> (CH₃)₂CHCH₂NO₂ + H₂O

Materials:

  • Isobutyraldehyde oxime (100 g)

  • Propanol (B110389) (260 g, containing 35% water)

  • Hydrogen peroxide (50% solution, 102 g)

  • Titanium-zirconium doped microporous-mesoporous composite catalyst (4 g)

  • Ammonia (B1221849) (0.6 g)

Equipment:

  • Reaction vessel equipped with a stirrer, temperature control, and pressure gauge

  • Metering pumps

  • Membrane separation unit

  • Distillation apparatus

Procedure:

  • A mixture of 100 g of isobutyraldehyde oxime and 260 g of propanol (with 35% water content) is prepared and charged into the reactor using a metering pump.

  • Concurrently, 102 g of 50% hydrogen peroxide, 4 g of the titanium-zirconium catalyst, and 0.6 g of ammonia are introduced into the reactor via a separate metering pump.

  • The reaction is carried out at a temperature of 85 °C and a pressure of 0.3 MPa.

  • Upon completion of the reaction, the supernatant is separated from the catalyst via membrane filtration.

  • The solvent (propanol and water) is removed from the supernatant by distillation.

  • The resulting crude 1-nitroisobutane is further purified by distillation to yield the final product.

Expected Yield:

This process has been reported to yield 98.4 g of 1-nitroisobutane with a purity of 99.1%, corresponding to a yield of 95.6%.[4]

Potential Applications as a Solvent

While specific, documented examples of this compound as a primary solvent in organic reactions are scarce in the surveyed literature, its properties as a polar aprotic solvent suggest its potential utility in several areas of organic synthesis.

1. Nucleophilic Substitution Reactions (Sₙ2):

Polar aprotic solvents are known to accelerate the rates of Sₙ2 reactions. They can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively unsolvated and highly reactive. Given its polarity, this compound could be a suitable medium for such reactions.

2. Elimination Reactions (E2):

Strongly basic, sterically hindered conditions often favor E2 reactions. A polar aprotic solvent like this compound could be advantageous in these reactions, particularly when using anionic bases.

3. Condensation Reactions:

Certain condensation reactions, such as the Claisen or Dieckmann condensations, proceed via enolate intermediates and are often carried out in aprotic solvents. The polarity of this compound could help in solubilizing the reactants and intermediates in such transformations.

4. Crystallization:

The high polarity of nitroalkanes can be advantageous in crystallization processes, sometimes influencing polymorph selectivity. This compound could be explored as a crystallization solvent for polar organic compounds.

Experimental Workflow for Solvent Screening

For researchers interested in exploring the use of this compound as a solvent, a general workflow for solvent screening is proposed below.

G cluster_0 Solvent Screening Workflow A Select Model Reaction B Define Reaction Parameters (Temperature, Concentration, Time) A->B C Run Reaction in This compound B->C D Run Parallel Reactions in Standard Solvents (e.g., DMF, DMSO) B->D E Monitor Reaction Progress (TLC, GC, LC-MS) C->E D->E F Isolate and Purify Product E->F G Characterize and Quantify Product (NMR, MS, Yield) F->G H Compare Results and Evaluate Solvent Performance G->H G cluster_0 Solvent Properties and Potential Applications Properties Physicochemical Properties - High Polarity - Aprotic Nature - Moderate Boiling Point Applications Potential Applications - Sₙ2 Reactions - E2 Reactions - Condensation Reactions - Crystallization Properties->Applications dictates suitability for

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Henry Reaction with 2-Methyl-1-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully employing the Henry (nitroaldol) reaction with the sterically hindered substrate, 2-methyl-1-nitropropane. Here you will find troubleshooting guidance for common experimental issues and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the Henry reaction with this compound, providing potential causes and actionable solutions.

Issue Potential Causes Solutions
Low or No Conversion Inactive Catalyst/Base: The chosen base or catalyst may be inappropriate for the sterically hindered substrate or may have degraded.- Screen a variety of bases, from weak organic bases (e.g., triethylamine) to stronger inorganic bases (e.g., NaOH, K₂CO₃), to find the optimal catalyst.[1][2] - For asymmetric synthesis, consider using chiral metal catalysts (e.g., copper(II) complexes) or organocatalysts. - Ensure the catalyst is fresh and has been stored correctly.
Steric Hindrance: this compound is a bulky nitroalkane, which can significantly slow down the reaction rate.[1]- Increase the reaction temperature to overcome the activation energy barrier. Monitor for side reactions at elevated temperatures. - Consider using a less sterically hindered aldehyde if the experimental design allows.
Inappropriate Solvent: The solvent may not be suitable for the chosen catalyst or may not be effectively solvating the reactants.- Test a range of solvents, including polar aprotic (e.g., THF, DMSO) and protic (e.g., ethanol (B145695), water) options. - In some cases, solvent-free conditions or the use of ionic liquids can improve yields.[1]
Formation of Side Products Dehydration of Nitro-alcohol: The desired β-nitro alcohol product can eliminate water to form a nitroalkene, especially at higher temperatures.- Maintain a lower reaction temperature. - Use a milder base to minimize the rate of elimination.
Retro-Henry Reaction: The Henry reaction is reversible, and the product can revert to the starting materials, lowering the overall yield.- Use a slight excess of one of the reactants to shift the equilibrium towards the product. - Once the reaction has reached equilibrium, proceed with the workup to isolate the product.
Cannizzaro Reaction: If using an aldehyde without α-hydrogens (e.g., formaldehyde (B43269), benzaldehyde), a base-induced disproportionation to the corresponding alcohol and carboxylic acid can occur.- Carefully control the stoichiometry of the reactants. - Use a less basic catalyst to disfavor this side reaction.
Difficult Product Isolation/Purification Formation of Emulsions During Workup: The presence of both organic and aqueous phases with surfactants or salts can lead to stable emulsions.- Add a saturated brine solution to help break the emulsion. - Consider using a different extraction solvent.
Co-elution of Product and Starting Materials: The polarity of the product and unreacted starting materials may be similar, making chromatographic separation challenging.- Optimize the mobile phase for column chromatography by testing different solvent mixtures. - Consider derivatizing the product to alter its polarity before purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of base to use for the Henry reaction with a sterically hindered nitroalkane like this compound?

A1: The choice of base is critical. While strong bases like sodium hydroxide (B78521) can be effective, they can also promote side reactions.[2] For sterically hindered substrates, it is often beneficial to start with weaker organic bases such as triethylamine (B128534) (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1] In some cases, the use of a phase transfer catalyst in a biphasic system can improve the reaction yield. It is recommended to screen a few different bases to determine the best option for your specific aldehyde substrate.

Q2: How does reaction temperature affect the yield and selectivity of the Henry reaction with this compound?

A2: Due to the steric hindrance of this compound, higher reaction temperatures may be required to achieve a reasonable reaction rate. However, elevated temperatures can also lead to the dehydration of the desired β-nitro alcohol product to form the corresponding nitroalkene. Therefore, a careful balance must be struck. It is advisable to start the reaction at room temperature and gradually increase the temperature while monitoring the reaction progress by a suitable technique like TLC or GC-MS.

Q3: What are some common side reactions to be aware of when performing a Henry reaction with this compound?

A3: Besides the common side reactions mentioned in the troubleshooting guide (dehydration, retro-Henry, Cannizzaro), another potential issue is the Nef reaction during acidic workup. If the nitronate salt intermediate is exposed to strong acid, it can be hydrolyzed to a ketone or aldehyde and nitrous oxide. To avoid this, a careful and mild neutralization of the reaction mixture is recommended.

Q4: Can I use aqueous conditions for the Henry reaction with this compound?

A4: Yes, aqueous conditions can be used for the Henry reaction and can sometimes be advantageous, especially when using inorganic bases.[1] However, the solubility of the organic substrates in water may be limited. The use of a co-solvent such as ethanol or THF can help to homogenize the reaction mixture.

Data Presentation

The following table summarizes reported yields for the Henry reaction of 2-nitropropane (B154153) (a structurally similar compound to this compound) with formaldehyde under various conditions. This data can serve as a starting point for optimizing your reaction with this compound.

2-Nitropropane: Formaldehyde (Molar Ratio)CatalystSolventTemperature (°C)pHYield (%)Reference
1:1Sodium HydroxideWater44-55-92[3]
1:1.01Sodium HydroxideWater44-55-96[3]
1:1Triethylamine-45--[3]
1:1Alkali in AlcoholAlcohol35-95.3[3]
1:2Alkali in AlcoholAlcohol20-96.6[3]
1:0.5Alkali in AlcoholAlcohol35-94.7[3]

Experimental Protocols

Protocol 1: General Base-Catalyzed Henry Reaction of this compound with an Aldehyde

This protocol provides a general procedure that can be adapted for various aldehydes.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a stirred solution of the aldehyde (1.0 equivalent) in anhydrous THF, add this compound (1.2 equivalents).

  • Add triethylamine (1.5 equivalents) to the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is slow, gently heat the mixture to 40-50°C.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired β-nitro alcohol.

Visualizations

HenryReactionWorkflow General Workflow for Optimizing the Henry Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting start Select Aldehyde and This compound catalyst Choose Catalyst/Base (e.g., Et3N, NaOH) start->catalyst solvent Select Solvent (e.g., THF, EtOH) catalyst->solvent mix Combine Reactants, Catalyst, and Solvent solvent->mix monitor Monitor Reaction (TLC, GC-MS) mix->monitor quench Quench Reaction (e.g., aq. NH4Cl) monitor->quench Reaction Complete low_conversion Low Conversion? monitor->low_conversion side_products Side Products? monitor->side_products extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated β-Nitro Alcohol purify->product low_conversion->catalyst Change Catalyst/ Increase Temp. side_products->catalyst Use Milder Conditions

Caption: Workflow for optimizing the Henry reaction.

TroubleshootingDecisionTree Troubleshooting Low Yield in Henry Reaction start Low Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion check_side_products Are Side Products Observed? check_conversion->check_side_products Yes increase_temp Increase Temperature or Change Catalyst check_conversion->increase_temp No dehydration Dehydration Product (Nitroalkene) Present? check_side_products->dehydration Yes retro_henry Consider Retro-Henry Reaction check_side_products->retro_henry No increase_temp->start Re-run Reaction lower_temp Lower Reaction Temperature or Use Milder Base dehydration->lower_temp Yes other_side_products Consider Other Side Reactions (e.g., Cannizzaro) dehydration->other_side_products No excess_reagent Use Slight Excess of One Reactant retro_henry->excess_reagent Optimize lower_temp->start Re-run Reaction excess_reagent->start Re-run Reaction

Caption: Decision tree for troubleshooting low yields.

References

Side reactions to avoid when using 2-Methyl-1-nitropropane in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions when using 2-Methyl-1-nitropropane in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to anticipate when using this compound?

A1: The primary side reactions encountered with this compound, a primary nitroalkane, typically occur during two common transformations: the Nef reaction and the Michael addition. In the Nef reaction, which converts the nitro group to a carbonyl group, the main side products are oximes and hydroxamic acids.[1] In the Michael addition, a carbon-carbon bond-forming reaction, potential side reactions can arise from the steric hindrance of the isobutyl group of this compound.[2][3]

Q2: How does the structure of this compound influence its reactivity?

A2: The branched isobutyl group in this compound introduces steric hindrance, which can affect its reactivity compared to linear primary nitroalkanes.[3] This steric bulk can hinder the approach of reactants to the reaction center, potentially slowing down the desired reaction and in some cases promoting alternative reaction pathways.[4] For instance, in Michael additions to sterically crowded α,β-unsaturated ketones, modified reaction conditions such as increased catalyst loading might be necessary to achieve good yields.[2]

Q3: Under what conditions does oxime formation become a significant side reaction during the Nef reaction?

A3: Oxime formation is a common side reaction in the Nef reaction and is favored under weakly acidic conditions (pH > 1). The Nef reaction proceeds through a nitronate salt intermediate, which is hydrolyzed under strong acid to the desired carbonyl compound. If the acidity is not sufficiently high, the intermediate can lead to the formation of oxime byproducts.[1]

Q4: What leads to the formation of hydroxamic acids as byproducts in the Nef reaction?

A4: Hydroxamic acid formation can occur during the Nef reaction, particularly when using concentrated strong acids. This side reaction proceeds through a different pathway that is promoted by these highly acidic conditions.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of the desired carbonyl compound in a Nef reaction Formation of oxime byproduct due to insufficiently acidic conditions.Ensure the pH of the reaction medium is kept below 1 during the hydrolysis of the nitronate salt.[1]
Formation of hydroxamic acid byproduct due to overly concentrated acid.Use a dilute solution of a strong acid for the hydrolysis step instead of a concentrated one.[5]
Incomplete reaction due to steric hindrance from the isobutyl group.Consider using a modified Nef reaction protocol, for instance, one employing an oxidizing agent under milder conditions.
Formation of multiple products in a Michael addition Competing side reactions due to the steric bulk of this compound.Optimize reaction conditions by adjusting the catalyst, solvent, and temperature. For sterically demanding substrates, increasing the catalyst loading may be beneficial.[2]
Low reactivity of this compound as the Michael donor.Ensure complete formation of the nitronate anion by using a sufficiently strong base before the addition to the Michael acceptor.

Data Presentation

Table 1: Summary of Conditions and Expected Products for Reactions with Primary Nitroalkanes

Disclaimer: The following data is based on the general reactivity of primary nitroalkanes. Specific quantitative yields for this compound may vary due to steric effects.

Reaction Reagents & Conditions Expected Major Product Potential Side Products Key Factors to Control
Nef Reaction 1. Strong base (e.g., NaOH, KOH) 2. Strong aqueous acid (pH < 1)Aldehyde (2-Methylpropanal)Oxime, Hydroxynitroso compoundsStrict pH control (must be < 1 during hydrolysis)[1]
1. Strong base (e.g., NaOH, KOH) 2. Concentrated strong acidAldehyde (2-Methylpropanal)Hydroxamic acidAvoid using highly concentrated acids[5]
Michael Addition Base, α,β-unsaturated carbonyl compound1,4-addition product1,2-addition products, self-condensation productsChoice of base and solvent, temperature

Experimental Protocols

Protocol 1: General Procedure for the Nef Reaction of a Primary Nitroalkane

  • Nitronate Salt Formation: Dissolve the primary nitroalkane (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or ethanol). Add a solution of a strong base (e.g., sodium methoxide, 1.1 eq) dropwise at 0 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the nitronate salt.

  • Hydrolysis: In a separate flask, prepare a solution of a strong acid (e.g., 8N sulfuric acid) and cool it to -5 to 0 °C. Add the pre-formed nitronate salt solution dropwise to the vigorously stirred cold acid solution, maintaining the temperature below 5 °C.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting aldehyde by distillation or column chromatography.

Protocol 2: General Procedure for the Michael Addition of a Primary Nitroalkane to an α,β-Unsaturated Ketone

  • Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 eq) in a suitable solvent (e.g., THF or acetonitrile), add the primary nitroalkane (1.2-1.5 eq).

  • Base Addition: Add a catalytic amount of a suitable base (e.g., DBU, triethylamine, or a chiral amine for asymmetric synthesis) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to several days depending on the reactivity of the substrates. For sterically hindered substrates, gentle heating might be required.[2]

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Nef_Reaction_Pathway cluster_main_path Desired Nef Reaction Pathway cluster_side_reactions Side Reaction Pathways 2_Methyl_1_nitropropane This compound Nitronate_Salt Nitronate Salt 2_Methyl_1_nitropropane->Nitronate_Salt Base (e.g., NaOH) Nitronic_Acid Nitronic Acid Nitronate_Salt->Nitronic_Acid H+ (pH < 1) Protonated_Nitronic_Acid Protonated Nitronic Acid Nitronic_Acid->Protonated_Nitronic_Acid H+ Oxime Oxime (Side Product) Nitronic_Acid->Oxime Weakly Acidic (pH > 1) Intermediate Tetrahedral Intermediate Protonated_Nitronic_Acid->Intermediate + H2O Hydroxamic_Acid Hydroxamic Acid (Side Product) Protonated_Nitronic_Acid->Hydroxamic_Acid Conc. Strong Acid Product 2-Methylpropanal (Desired Product) Intermediate->Product - H2NOH

Caption: Nef reaction pathway for this compound and competing side reactions.

Troubleshooting_Workflow Start Experiment with This compound Identify_Reaction Identify Reaction Type Start->Identify_Reaction Nef_Reaction Nef Reaction Identify_Reaction->Nef_Reaction Nef Michael_Addition Michael Addition Identify_Reaction->Michael_Addition Michael Analyze_Products Analyze Product Mixture (e.g., by GC-MS, NMR) Nef_Reaction->Analyze_Products Michael_Addition->Analyze_Products Check_Yield Low Yield of Desired Product? Analyze_Products->Check_Yield Identify_Side_Products Identify Major Side Products Check_Yield->Identify_Side_Products Yes End Improved Synthesis Check_Yield->End No Oxime_Detected Oxime Detected Identify_Side_Products->Oxime_Detected Oxime Hydroxamic_Acid_Detected Hydroxamic Acid Detected Identify_Side_Products->Hydroxamic_Acid_Detected Hydroxamic Acid Multiple_Adducts Multiple Adducts or Unreacted Starting Material Identify_Side_Products->Multiple_Adducts Other Adjust_pH Action: Ensure pH < 1 during hydrolysis Oxime_Detected->Adjust_pH Dilute_Acid Action: Use dilute strong acid Hydroxamic_Acid_Detected->Dilute_Acid Optimize_Conditions Action: Optimize catalyst, solvent, and temperature. Consider steric hindrance. Multiple_Adducts->Optimize_Conditions Adjust_pH->End Dilute_Acid->End Optimize_Conditions->End

Caption: Troubleshooting workflow for side reactions in synthesis using this compound.

References

Technical Support Center: Purification of 2-Methyl-1-nitropropane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methyl-1-nitropropane. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

When synthesizing this compound, particularly from isobutyraldehyde (B47883) oxime, the primary impurities may include unreacted isobutyraldehyde oxime, the isomeric byproduct 2-methyl-2-nitropropane, and various oxidation byproducts. The physical properties of the target compound and a key potential impurity are summarized below, which is crucial for selecting an appropriate purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compoundC4H9NO2103.12138.5 - 140.5[1][2]Moderately soluble in organic solvents, limited solubility in water.[3]
Isobutyraldehyde oximeC4H9NO87.12135.5[4][5]Soluble in water.[4]

Q2: Which purification technique is most suitable for this compound?

The choice of purification technique depends on the nature and quantity of the impurities.

  • Fractional Distillation is recommended when dealing with thermally stable, volatile impurities with different boiling points. Given the close boiling points of this compound and isobutyraldehyde oxime, a fractional distillation column is necessary for effective separation.[6][7]

  • Column Chromatography is a versatile method for separating compounds with different polarities. It is particularly useful for removing non-volatile impurities or isomers with similar boiling points.

  • Recrystallization is suitable if the product is a solid at room temperature or can be crystallized from a suitable solvent, and if the impurities have different solubility profiles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation

Problem 1: Poor separation of this compound from impurities.

  • Possible Cause: The boiling points of this compound (138.5-140.5 °C) and a potential impurity like isobutyraldehyde oxime (135.5 °C) are very close.[1][2][4][5] A simple distillation setup will not provide adequate separation.

  • Solution: Employ a fractional distillation column with a high number of theoretical plates. The column should be well-insulated to maintain a proper temperature gradient. The distillation should be conducted slowly to allow for equilibrium between the liquid and vapor phases.

Problem 2: The product decomposes during distillation.

  • Possible Cause: Nitroalkanes can be thermally sensitive and may decompose at elevated temperatures.

  • Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound and minimize thermal decomposition.

Column Chromatography

Problem 1: Co-elution of this compound and impurities.

  • Possible Cause: The chosen solvent system (mobile phase) does not provide adequate separation on the stationary phase (e.g., silica (B1680970) gel).

  • Solution:

    • Optimize the Solvent System: Use thin-layer chromatography (TLC) to screen for an optimal solvent system. A good starting point for non-polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Vary the ratio of the solvents to achieve good separation of the product from impurities on the TLC plate.

    • Gradient Elution: If a single solvent system is ineffective, employ a gradient elution. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. This can help to first elute the non-polar impurities and then the desired product.

Problem 2: Tailing of the product band on the column.

  • Possible Cause: The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.

  • Solution:

    • Adjust Solvent Polarity: A small amount of a slightly more polar solvent in the mobile phase can sometimes reduce tailing.

    • Reduce Sample Load: Ensure that the amount of crude product loaded onto the column is not excessive. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Recrystallization

Problem 1: The product "oils out" instead of crystallizing.

  • Possible Cause: The solubility of the compound in the chosen solvent is too high, or the solution is cooling too quickly. The presence of significant impurities can also lower the melting point of the product, causing it to separate as a liquid.

  • Solution:

    • Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. You may need to screen several solvents or use a mixed solvent system.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.

    • Seed Crystals: If crystals do not form, try adding a small seed crystal of the pure product to induce crystallization.

Experimental Protocols

Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound reaction mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored closely. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (138.5-140.5 °C at atmospheric pressure).

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity.

Column Chromatography of this compound
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the non-polar solvent used for packing the column.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase.

    • Collect the eluent in fractions.

  • Analysis:

    • Monitor the fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction This compound Synthesis Distillation Fractional Distillation Reaction->Distillation Crude Product Chromatography Column Chromatography Reaction->Chromatography Crude Product Recrystallization Recrystallization Reaction->Recrystallization Crude Product Analysis Purity Analysis (GC, GC-MS) Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis

Caption: General workflow for the purification and analysis of this compound.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Nitroisobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with steric hindrance in chemical reactions involving 1-nitroisobutane.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant issue with 1-nitroisobutane?

A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1][2][3] In the case of 1-nitroisobutane, the bulky isobutyl group attached to the carbon bearing the nitro group creates significant steric congestion. This bulkiness can physically block the approach of reagents to the reactive center, slowing down or even preventing reactions from occurring.[1][4][5]

Q2: In which common reactions does steric hindrance with 1-nitroisobutane pose a major problem?

A2: Steric hindrance in 1-nitroisobutane is particularly problematic in several key synthetic transformations:

  • Nucleophilic Substitution (SN2) Reactions: The backside attack required for an SN2 reaction is severely hindered by the isobutyl group, drastically reducing the reaction rate.[4][5][6]

  • Henry (Nitroaldol) Reaction: The formation of the nitronate anion and its subsequent attack on a carbonyl compound can be impeded by the bulky substituent, leading to low yields.[7][8][9][10]

  • Reduction of the Nitro Group: While achievable, the steric bulk can influence the choice of reducing agent and reaction conditions required for efficient conversion to the corresponding amine.[11][12][13]

Q3: What general strategies can be employed to overcome steric hindrance in reactions involving 1-nitroisobutane?

A3: Several strategies can be implemented to mitigate the effects of steric hindrance:

  • Catalyst Selection: Employing specialized catalysts can create a more accessible reaction pathway. For instance, photoredox-nickel dual catalysis has proven effective for the alkylation of sterically hindered nitroalkanes.[14][15] Phase transfer catalysts can also facilitate reactions by bringing the reactants into closer proximity in a suitable solvent.[16][17][18][19]

  • Optimization of Reaction Conditions: Adjusting reaction parameters such as temperature, pressure, and solvent can have a significant impact.[20][21][22][23] The use of microwave irradiation or ultrasound can also provide the necessary activation energy to overcome the steric barrier.[24][25][26][27][28]

  • Reagent Choice: Using less bulky reagents or reagents with different electronic properties can sometimes circumvent the issue of steric clash.

Q4: Are there specific catalysts that are particularly effective for reactions with hindered nitroalkanes like 1-nitroisobutane?

A4: Yes, recent advancements have identified several catalytic systems effective for sterically demanding substrates:

  • Photoredox-Nickel Dual Catalysis: This method has been successfully used for the C-alkylation of secondary nitroalkanes, which are structurally similar to 1-nitroisobutane, allowing for the formation of highly congested tertiary nitroalkanes.[14][15]

  • Phase Transfer Catalysts (PTC): Quaternary ammonium (B1175870) or phosphonium (B103445) salts can be used to transport the nitronate anion into an organic phase where it can react more readily, overcoming solubility issues and facilitating the reaction.[16][17][18][19]

  • Organocatalysts: Certain chiral organocatalysts have been developed to promote enantioselective reactions of nitroalkanes, and some may be adapted for sterically hindered substrates.[29]

Q5: How can I confirm that my reaction with 1-nitroisobutane is failing due to steric hindrance?

A5: Pinpointing steric hindrance as the primary cause of reaction failure can be done through a process of elimination and comparison:

  • Run a Control Experiment: Conduct the same reaction with a less sterically hindered nitroalkane, such as 1-nitropropane (B105015) or nitromethane. If the reaction proceeds successfully under the same conditions, steric hindrance is a likely culprit.

  • Computational Modeling: Molecular modeling can provide insights into the transition state energies and steric clashes between reactants.

  • Vary Reaction Conditions: If increasing the temperature or using activation methods like ultrasound leads to some product formation, it suggests that an energy barrier, likely steric in nature, is being overcome.

Troubleshooting Guides

Problem: Low Yield in a Nucleophilic Substitution Reaction with 1-Nitroisobutane

This guide addresses the common issue of poor yields when attempting to displace a leaving group from a substrate using the nitronate anion of 1-nitroisobutane.

G start Low Yield in Nucleophilic Substitution cause1 Steric Hindrance Impeding SN2 Pathway start->cause1 cause2 Poor Leaving Group start->cause2 cause3 Suboptimal Reaction Conditions start->cause3 solution1a Switch to Photoredox-Nickel Dual Catalysis cause1->solution1a solution1b Employ Phase Transfer Catalysis (PTC) cause1->solution1b solution2 Use a Better Leaving Group (e.g., I-, OTf-) cause2->solution2 solution3a Increase Reaction Temperature cause3->solution3a solution3b Use a Polar Aprotic Solvent (e.g., DMF, DMSO) cause3->solution3b solution3c Apply Ultrasound Irradiation cause3->solution3c

Caption: Troubleshooting workflow for low yield in nucleophilic substitution.

Protocol 1: Photoredox-Nickel Dual Catalysis for C-Alkylation

This protocol is adapted from methodologies developed for the alkylation of secondary nitroalkanes.[14][15]

  • Materials: 1-Nitroisobutane, alkyl iodide, NiCl₂·glyme, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst), N,N-diisopropylethylamine (DIPEA), anhydrous dimethylformamide (DMF).

  • Procedure:

    • In a nitrogen-filled glovebox, combine 1-nitroisobutane (1.2 equiv), NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), and the iridium photocatalyst (1-2 mol%) in a reaction vial.

    • Add anhydrous DMF as the solvent.

    • Add the alkyl iodide (1.0 equiv) and DIPEA (2.0 equiv).

    • Seal the vial and place it approximately 5 cm from a blue LED lamp.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

    • Purify the product by column chromatography.

Protocol 2: Phase Transfer Catalysis (PTC)

This protocol utilizes a phase transfer catalyst to facilitate the reaction between the nitronate and an alkyl halide.[16][18]

  • Materials: 1-Nitroisobutane, alkyl halide, tetrabutylammonium (B224687) bromide (TBAB), sodium hydroxide (B78521) (NaOH), toluene, water.

  • Procedure:

    • Dissolve 1-nitroisobutane (1.1 equiv) and TBAB (5-10 mol%) in toluene.

    • Add a 50% aqueous solution of NaOH and stir vigorously to form the nitronate.

    • Add the alkyl halide (1.0 equiv) to the biphasic mixture.

    • Heat the reaction to 50-70 °C and stir vigorously for 4-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the mixture, separate the layers, and wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

MethodCatalystSolventTemperature (°C)Typical Yield
Standard SN2NoneAcetone25-55<10%
Photoredox-NickelNi/Ir complexDMF2560-90%
PTCTBABToluene/H₂O50-7050-80%
Problem: The Henry (Nitroaldol) Reaction with 1-Nitroisobutane is Not Proceeding

This guide provides solutions for initiating or improving the yield of the Henry reaction between 1-nitroisobutane and a carbonyl compound.

G start Henry Reaction Fails or Low Yield cause1 Steric Hindrance Prevents Nitronate Attack start->cause1 cause2 Insufficient Basicity for Deprotonation start->cause2 cause3 Reversible Reaction Equilibrium start->cause3 solution1a Use a Strong, Non-nucleophilic Base (e.g., DBU, TBD) cause1->solution1a solution1b Employ a Lewis Acid Catalyst (e.g., TiCl4, Zn(OTf)2) cause1->solution1b solution2 Switch to a Stronger Base cause2->solution2 solution3 Remove Water (e.g., Dean-Stark trap) to Drive Equilibrium cause3->solution3

Caption: Logical relationships for troubleshooting a failing Henry reaction.

Protocol 3: Base-Catalyzed Henry Reaction with a Strong, Non-nucleophilic Base

  • Materials: 1-Nitroisobutane, aldehyde or ketone, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Dissolve the aldehyde or ketone (1.0 equiv) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add DBU (1.1 equiv) dropwise.

    • Slowly add 1-nitroisobutane (1.2 equiv) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-48 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify by column chromatography.

Protocol 4: Lewis Acid-Catalyzed Asymmetric Henry Reaction

This is a general approach that can be adapted using various chiral ligands and Lewis acids to achieve enantioselectivity.

  • Materials: 1-Nitroisobutane, aldehyde, chiral ligand (e.g., a bis(oxazoline) derivative), copper(II) acetate (B1210297), base (e.g., triethylamine), anhydrous solvent (e.g., ethanol).

  • Procedure:

    • In a dry flask, dissolve the chiral ligand (10 mol%) and copper(II) acetate (10 mol%) in the anhydrous solvent.

    • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

    • Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).

    • Add the aldehyde (1.0 equiv), followed by 1-nitroisobutane (1.5 equiv), and then the base (1.2 equiv).

    • Stir the reaction for 24-72 hours, monitoring by TLC.

    • Work up the reaction by adding a buffer solution and extracting with an organic solvent.

    • Purify the product by column chromatography.

Catalyst/BaseSolventTemperature (°C)Typical Yield
NaOHEthanol (B145695)25<15%
DBUTHF0 to 2540-70%
Chiral Cu(II)-BOXEthanol-2050-85% (with high enantioselectivity)
Problem: Incomplete Reduction of the Nitro Group in 1-Nitroisobutane

This section provides guidance on achieving complete reduction of 1-nitroisobutane to 1-amino-2-methylpropane.

G start 1-Nitroisobutane intermediate1 Nitroso Intermediate start->intermediate1 [H] intermediate2 Hydroxylamine Intermediate intermediate1->intermediate2 [H] end 1-Amino-2-methylpropane intermediate2->end [H]

Caption: Simplified pathway for the reduction of a nitro group.

Protocol 5: Catalytic Hydrogenation

This is a clean and effective method for nitro group reduction.[12]

  • Materials: 1-Nitroisobutane, Palladium on carbon (10% Pd/C), ethanol or methanol, hydrogen gas.

  • Procedure:

    • Dissolve 1-nitroisobutane in ethanol in a hydrogenation vessel.

    • Carefully add the Pd/C catalyst (5-10 mol% by weight).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS.

    • Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude amine.

Protocol 6: Reduction with a Metal in Acidic Medium

A classic method for nitro group reduction.[12][13]

  • Materials: 1-Nitroisobutane, iron powder (or tin or zinc), concentrated hydrochloric acid (HCl), ethanol.

  • Procedure:

    • In a round-bottom flask, create a slurry of iron powder (3-5 equiv) in a mixture of ethanol and water.

    • Heat the slurry to reflux.

    • Add a solution of 1-nitroisobutane (1.0 equiv) in ethanol dropwise to the refluxing slurry.

    • Simultaneously, add concentrated HCl dropwise to maintain an acidic pH.

    • After the addition is complete, continue to reflux for 2-4 hours, or until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and make it basic by carefully adding a concentrated solution of NaOH.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic extracts, filter, and remove the solvent.

Reducing AgentSolventConditionsTypical Yield
H₂/Pd-CEthanol50 psi H₂, RT>90%
Fe/HClEthanol/H₂OReflux70-85%
LiAlH₄THF0 °C to RT80-95% (Caution: Highly reactive)

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 2-Methyl-1-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 2-Methyl-1-nitropropane. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing this compound to 2-methylpropan-1-amine?

A1: The reduction of primary aliphatic nitro compounds like this compound to the corresponding primary amine is a well-established transformation. The most common and effective methods include:

  • Catalytic Hydrogenation: This is often the preferred method due to its clean nature and high yields.[1][2] Common catalysts include Palladium on carbon (Pd/C) and Raney Nickel.[1][2][3]

  • Metal-Acid Reductions: A classic and robust method involves the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).[1][2]

  • Hydride Reductions: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) are very effective for the reduction of aliphatic nitro compounds.[1][2]

Q2: What are the typical intermediates in the reduction of a nitro group?

A2: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The generally accepted pathway involves the initial reduction to a nitroso compound, followed by further reduction to a hydroxylamine (B1172632), which is then finally reduced to the amine.[4] Under certain conditions, these intermediates can sometimes be isolated or may lead to side products.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by several standard analytical techniques. Thin-Layer Chromatography (TLC) is a quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[4]

Q4: Are there significant safety concerns when working with these reduction reactions?

A4: Yes, several safety precautions are necessary.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Reactions should be conducted in a well-ventilated fume hood, and appropriate pressure-rated equipment must be used for reactions above atmospheric pressure. Catalysts like Pd/C and Raney Nickel can be pyrophoric (ignite spontaneously in air), especially after use, and should be handled with care, often under a blanket of solvent or water.[5]

  • LiAlH4: This reagent reacts violently with water and other protic solvents.[6] All glassware must be scrupulously dried, and reactions must be performed under an inert atmosphere (e.g., nitrogen or argon). The workup procedure requires careful, slow quenching of the excess reagent at low temperatures.

  • Metal-Acid Reductions: These reactions can be highly exothermic and may produce flammable hydrogen gas as a byproduct. Proper cooling and controlled addition of reagents are essential.

Troubleshooting Guides

Issue 1: Incomplete or Slow Reaction
Potential Cause Troubleshooting Steps
Inactive Catalyst (Catalytic Hydrogenation) - Ensure the catalyst is fresh and has been stored properly. Older catalysts can lose activity. - For Pd/C, ensure it is not poisoned by sulfur-containing compounds or other catalyst poisons. - Increase catalyst loading (e.g., from 5 mol% to 10 mol%).
Insufficient Hydrogen Pressure (Catalytic Hydrogenation) - If using a hydrogen balloon, ensure there are no leaks. - For more stubborn reductions, increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus. Pressures of 50-100 psi are often effective.[4]
Low Reaction Temperature - Gently heat the reaction mixture. For many hydrogenations, temperatures between room temperature and 60°C can significantly increase the reaction rate.[7]
Poor Reagent Quality (Metal-Acid/Hydride) - Use freshly opened or properly stored LiAlH4. - For metal-acid reductions, ensure the metal powder is finely divided and not excessively oxidized.
Solvent Choice - The choice of solvent can influence reaction rates. For catalytic hydrogenation, polar protic solvents like ethanol (B145695) or methanol (B129727) are generally effective.[1] For LiAlH4 reductions, anhydrous ethers like THF or diethyl ether are required.[6]
Issue 2: Low Yield of the Desired Amine
Potential Cause Troubleshooting Steps
Formation of Side Products - Hydroxylamine Intermediate: Incomplete reduction can lead to the accumulation of the hydroxylamine intermediate. To favor complete reduction to the amine, increase reaction time, temperature, or catalyst loading/reagent stoichiometry.[4] - Over-reduction (if other functional groups are present): this compound itself does not have other easily reducible groups. However, if the substrate were more complex, choosing a more chemoselective reducing agent would be crucial.
Product Isolation Issues - The product, 2-methylpropan-1-amine, is a volatile and water-soluble amine. Ensure efficient extraction from the aqueous workup, possibly by using a continuous extraction apparatus or by salting out the aqueous layer. - Distillation of the final product should be performed carefully to avoid losses.
Decomposition of Starting Material or Product - Aliphatic nitro compounds can undergo side reactions under strongly acidic or basic conditions. Ensure pH control during the reaction and workup.
Issue 3: Formation of Unexpected Byproducts
Potential Cause Troubleshooting Steps
Dimerization/Coupling Reactions - Under certain conditions, especially with metal hydrides and aromatic nitro compounds, azo and azoxy compounds can form as byproducts.[2] While less common for aliphatic nitro compounds, the formation of dimeric species is possible. Ensure a sufficient excess of the reducing agent and controlled reaction conditions.
Solvent Participation - Ensure the solvent is inert under the reaction conditions. For example, using an alcohol with LiAlH4 would lead to the rapid decomposition of the reagent.

Data Presentation: Comparison of Reduction Methods

The following tables summarize typical reaction conditions and expected outcomes for the reduction of primary nitroalkanes to primary amines. Note that optimal conditions for this compound may require some experimentation.

Table 1: Catalytic Hydrogenation

CatalystH₂ Pressure (atm)SolventTemperature (°C)Reaction TimeTypical Yield
5-10% Pd/C1 - 4Ethanol, Methanol25 - 502 - 12 h>90%
Raney Ni1 - 50Ethanol, Methanol25 - 801 - 10 h>90%

Table 2: Metal-Based Reductions

ReagentAcid/AdditiveSolventTemperature (°C)Reaction TimeTypical Yield
Fe powderHCl or Acetic AcidEthanol/Water50 - 1002 - 8 h80-95%
SnCl₂·2H₂O-Ethanol50 - 803 - 12 h85-95%
Zn dustHCl or Acetic AcidEthanol/Water25 - 702 - 10 h80-90%

Table 3: Hydride Reduction

| Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | LiAlH₄ | Anhydrous THF or Et₂O | 0 - 35 | 1 - 6 h | >95% |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Reaction Setup: To a hydrogenation flask or a Parr shaker vessel, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or methanol (typically 10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., a stream of nitrogen or argon), carefully add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times). Pressurize the vessel to the desired pressure (e.g., 50 psi) or use a hydrogen-filled balloon for atmospheric pressure reactions.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40°C) for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-methylpropan-1-amine. The product can be further purified by distillation if necessary.

Protocol 2: Reduction using Iron Powder and Hydrochloric Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and a mixture of ethanol and water (e.g., a 5:1 ratio).

  • Reagent Addition: Add iron powder (3-5 equivalents) to the stirred solution.

  • Reaction Initiation: Heat the mixture to reflux and then add concentrated hydrochloric acid (0.1-0.2 equivalents) dropwise. The reaction is often exothermic.

  • Reaction: Maintain the reaction at reflux for 2-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Isolation: Make the filtrate basic (pH > 10) with the addition of an aqueous solution of sodium hydroxide (B78521) or sodium carbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methylpropan-1-amine. Purify by distillation as needed.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reagents Combine this compound, solvent, and catalyst/reagent start->reagents conditions Apply reaction conditions (H₂, Temp, Pressure) reagents->conditions monitor Monitor progress (TLC, GC, HPLC) conditions->monitor Periodically monitor->conditions Incomplete filter Filter to remove solid catalyst/salts monitor->filter Complete extract Aqueous work-up & extraction filter->extract purify Purify by distillation or chromatography extract->purify end End purify->end

Caption: General experimental workflow for the reduction of this compound.

troubleshooting_logic cluster_catalytic Catalytic Hydrogenation cluster_reagent Metal/Hydride Reduction start Reaction Issue (e.g., Incomplete Reaction) check_catalyst Check Catalyst Activity (Fresh? Poisoned?) start->check_catalyst check_reagent Check Reagent Quality (Fresh? Stoichiometry?) start->check_reagent check_pressure Check H₂ Pressure check_catalyst->check_pressure check_temp Increase Temperature check_pressure->check_temp check_solvent Verify Solvent (Anhydrous for LiAlH₄?) check_reagent->check_solvent

Caption: Troubleshooting logic for incomplete reduction of this compound.

References

Technical Support Center: Troubleshooting Michael Additions of 2-Methyl-1-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in Michael additions of 2-methyl-1-nitropropane.

Frequently Asked Questions (FAQs)

Q1: Why are Michael additions with this compound challenging, often resulting in low conversion rates?

A1: The primary challenge arises from steric hindrance. This compound is a secondary nitroalkane, meaning the carbon atom bearing the nitro group is also attached to two other carbon atoms. This bulkiness can impede the approach of the nitroalkane to the Michael acceptor, slowing down the reaction and leading to lower yields compared to less hindered nitroalkanes like nitromethane.[1]

Q2: What are the key factors influencing the success of a Michael addition with this compound?

A2: Several factors are critical for a successful Michael addition with this substrate:

  • Choice of Catalyst: The catalyst must be able to effectively activate both the this compound and the Michael acceptor.

  • Base Selection: The base used to deprotonate the nitroalkane must be strong enough to generate the nitronate anion but not so strong that it promotes side reactions.

  • Solvent: The solvent needs to solubilize all reactants and intermediates and can influence the reactivity of the species involved.

  • Reaction Temperature: Temperature can affect the reaction rate and the equilibrium position of the reaction.

  • Structure of the Michael Acceptor: The reactivity of the α,β-unsaturated system can be influenced by its own steric and electronic properties.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions include:

  • Polymerization of the Michael acceptor: This can be initiated by a strong base.

  • Retro-Michael addition: The reverse reaction can occur, especially at higher temperatures, leading to a loss of product.

  • 1,2-addition: While less common with nitroalkanes, addition to the carbonyl group of the Michael acceptor can occur under certain conditions.

  • Self-condensation of the Michael acceptor: This is also a base-catalyzed side reaction.

Troubleshooting Guide

Problem: Low or no conversion to the desired Michael adduct.

Below is a systematic guide to troubleshooting low conversion rates.

Catalyst Selection and Optimization

The choice of catalyst is crucial when working with sterically hindered nitroalkanes. Organocatalysts are often preferred for their mild reaction conditions.

  • Recommendation: Bifunctional catalysts, such as thioureas and squaramides derived from cinchona alkaloids, are effective as they can activate both the nucleophile and the electrophile through hydrogen bonding.[2] Primary-secondary diamines have also shown promise in catalyzing the addition of nitroalkanes to enones.[3]

  • Troubleshooting Steps:

    • Switch Catalyst Type: If using a simple base, consider switching to an organocatalyst.

    • Vary Catalyst Loading: While a higher catalyst loading might seem intuitive, sometimes a lower loading can lead to cleaner reactions and higher yields by minimizing side reactions.

    • Consider a Phase-Transfer Catalyst: If your reaction is biphasic, a phase-transfer catalyst can significantly improve the reaction rate by transporting the nitronate anion into the organic phase.[4]

Catalyst TypeMichael Donor (Analogue)Michael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
(L)-Tryptophan-derived primary-secondary diamine2-NitropropaneChalcone10Toluene2495[2]
Cinchona alkaloid-derived ureidoaminal2-Nitropropaneα'-Hydroxy enone20Chloroform7275[5]
Chiral Crown Ether2-NitropropaneChalcone10Toluene12085[6]

Note: The data above is for 2-nitropropane, a close structural analogue of this compound, and serves as a good starting point for optimization.

Base and Solvent System

The generation of the nitronate anion is a critical step. The choice of base and solvent are interconnected and must be considered together.

  • Recommendation: For secondary nitroalkanes, moderately strong, non-nucleophilic organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are often a good choice.[5] The solvent should be polar aprotic, such as THF, dichloromethane, or chloroform, to ensure solubility of the reactants.[7] Protic solvents can sometimes be beneficial by activating the Michael acceptor through hydrogen bonding.[8][9]

  • Troubleshooting Steps:

    • Evaluate Base Strength: If using a weak base like triethylamine (B128534) and observing low conversion, switch to a stronger base like DBU. Conversely, if you are seeing many side products, a weaker base might be beneficial.

    • Solvent Screen: Perform a solvent screen with a few different options (e.g., THF, DCM, toluene, and a protic solvent like isopropanol) to identify the optimal medium for your specific substrates.

    • Biphasic System: If solubility is an issue, consider a biphasic system (e.g., water/dichloromethane) with a phase-transfer catalyst.[4]

BaseSolventTemperature (°C)Observations
DBUChloroformRoom TempEffective for hindered nitroalkanes.
TriethylamineToluene60May be too weak for efficient deprotonation.
Potassium HydroxideWater/DCM (biphasic)Room TempRequires a phase-transfer catalyst for good results.
Reaction Conditions
  • Recommendation: Start with room temperature and monitor the reaction by TLC or GC/LC-MS. If the reaction is slow, gentle heating (40-60 °C) may be beneficial. However, be aware that higher temperatures can promote the retro-Michael reaction.

  • Troubleshooting Steps:

    • Temperature Optimization: If no reaction occurs at room temperature, incrementally increase the temperature. If the yield decreases at higher temperatures, it may indicate that the retro-Michael reaction is significant, and lower temperatures should be used, potentially with a more active catalyst.

    • Reactant Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate.

    • Order of Addition: Add the base slowly to a solution of the nitroalkane and Michael acceptor to maintain a low concentration of the active base and minimize side reactions.

Experimental Protocols

General Protocol for an Organocatalyzed Michael Addition of this compound

This protocol is a starting point and should be optimized for your specific Michael acceptor.

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Michael acceptor (1.0 equiv) and the organocatalyst (e.g., a cinchona-derived thiourea, 0.1 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., chloroform, to make a 0.2 M solution with respect to the Michael acceptor).

  • Addition of Nitroalkane: Add this compound (1.5 equiv) to the solution.

  • Initiation of Reaction: If a co-catalyst or base is required, add it at this stage. Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Workup: Once the reaction is complete, quench the reaction (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Conversion Rate catalyst Evaluate Catalyst System start->catalyst base_solvent Assess Base and Solvent catalyst->base_solvent No Improvement success Improved Conversion catalyst->success Improvement conditions Optimize Reaction Conditions acceptor Consider Michael Acceptor Structure conditions->acceptor Still Low Conversion conditions->success Improvement base_solvent->conditions No Improvement base_solvent->success Improvement acceptor->success Improvement

Caption: A workflow for troubleshooting low conversion rates in Michael additions.

General Mechanism of a Base-Catalyzed Michael Addition

MichaelAdditionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Nitronate Anion Nitronate Anion This compound->Nitronate Anion Deprotonation (Base) Michael Acceptor Michael Acceptor Base Base Enolate Intermediate Enolate Intermediate Nitronate Anion->Enolate Intermediate 1,4-Addition to Michael Acceptor Michael Adduct Michael Adduct Enolate Intermediate->Michael Adduct Protonation

Caption: The general mechanism of a base-catalyzed Michael addition of this compound.

References

Preventing elimination side products in nitroaldol reactions of 2-Methyl-1-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) for the Henry (nitroaldol) reaction, with a specific focus on minimizing elimination side products when using the sterically hindered substrate, 2-methyl-1-nitropropane.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in the nitroaldol reaction of this compound?

The primary desired product is a β-nitro alcohol. However, due to the structure of this compound, a common side product is the corresponding nitroalkene, which is formed through a dehydration (elimination) reaction.[1][2]

Q2: What is the mechanism of the elimination side reaction?

The dehydration of the β-nitro alcohol intermediate likely proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism. This is favored by the presence of a base and the acidic proton alpha to the nitro group.

Q3: What factors promote the formation of the undesired nitroalkene?

Higher reaction temperatures, the use of strong bases, and prolonged reaction times can favor the elimination of water to form the nitroalkene.[2]

Q4: How does the steric hindrance of this compound affect the reaction?

The bulky isopropyl group can slow down the initial nucleophilic attack on the carbonyl carbon. While this steric hindrance can be a challenge, it does not prevent the reaction from occurring. Careful control of reaction conditions is crucial to favor the desired addition product over the elimination byproduct.

Q5: Can the choice of aldehyde influence the extent of elimination?

Yes, the structure of the aldehyde can play a role. Aromatic aldehydes with electron-withdrawing groups may, in some catalytic systems, favor the formation of the nitroalkohol, while aldehydes with electron-donating groups could potentially lead to a higher proportion of the dehydrated product under certain conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High percentage of nitroalkene (elimination) product. 1. Reaction temperature is too high.2. Base is too strong or used in excess.3. Prolonged reaction time.1. Maintain a moderate reaction temperature, for instance, between 40°C and 58°C.[2][3]2. Use a catalytic amount of a weaker base (e.g., triethylamine) or a carefully controlled amount of a stronger base like sodium hydroxide (B78521).[2] Consider using heterogeneous basic catalysts which can offer better selectivity. 3. Monitor the reaction closely using techniques like TLC or GC-MS and work up the reaction as soon as the starting material is consumed.[4]
Low conversion of starting materials. 1. Insufficient amount or inactive catalyst/base.2. Low reaction temperature.1. Ensure the catalyst is active and used in the appropriate catalytic amount (e.g., 1 to 10 milliequivalents per mole of the nitroalkane).[3]2. Ensure the reaction temperature is within the optimal range to ensure a reasonable reaction rate without promoting elimination.[2][3]
Formation of other byproducts. 1. With aldehydes lacking α-hydrogens (e.g., formaldehyde), the Cannizzaro reaction can be a competing side reaction, especially with strong bases.[2]2. The retro-Henry reaction can lead to the decomposition of the product back to starting materials.[2]1. Carefully control the stoichiometry and consider using a milder base to disfavor the Cannizzaro reaction.[2]2. Once the reaction is complete, neutralize the mixture to prevent the reversible retro-Henry reaction during workup.[3]

Data Presentation

The following table summarizes reaction conditions that have been reported to favor the formation of the desired β-nitro alcohol product, thereby minimizing elimination.

This compound: Aldehyde (Molar Ratio)AldehydeCatalyst/BaseSolventTemperature (°C)pHYield of β-nitro alcohol (%)Reference
1:1.01Formaldehyde (as polyoxymethylene)Sodium Hydroxide (catalytic)Water (1.5-10% by weight)44-557-11>95[3]
1:1Formaldehyde (as polyoxymethylene)Sodium Hydroxide (catalytic)Water (1.5-10% by weight)45-587-1192[3]
1:1Benzaldehyde (B42025)Sodium Hydroxide (catalytic)Methanol<10Not SpecifiedHigh (inferred)[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-nitro-1-propanol (with Formaldehyde)

This protocol is adapted from a patented procedure demonstrating high yield of the nitroaldol adduct.[3]

Materials:

  • 2-nitropropane (B154153) (or this compound)

  • Polyoxymethylene (as a source of formaldehyde)

  • 30% aqueous formalin solution

  • Sodium hydroxide solution (e.g., 400 g/L)

  • Stearic acid (for neutralization)

Procedure:

  • To a stirred flask equipped with a cooling bath, add 2-nitropropane (1 mole).

  • Add a small amount of 30% aqueous formalin solution (e.g., 0.08 moles) and a catalytic amount of sodium hydroxide solution (e.g., 0.008 moles).

  • Gradually add polyoxymethylene (0.97 moles) while maintaining the reaction temperature between 45°C and 58°C using the cooling bath.

  • After the addition is complete, continue stirring at 50°C for 1 hour.

  • Neutralize the reaction mixture with stearic acid at 55°C to a pH of approximately 4.3.

  • Cool the mixture to induce crystallization of the product, 2-methyl-2-nitro-1-propanol.

  • The solid product can be isolated by filtration.

Protocol 2: Synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol (with Benzaldehyde)

This is a general protocol for the Henry reaction with an aromatic aldehyde.[1]

Materials:

  • 2-nitropropane (or this compound)

  • Benzaldehyde

  • Methanol or Ethanol

  • Sodium hydroxide or Potassium hydroxide

  • 1M HCl (for neutralization)

  • Ethyl acetate (B1210297) or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-nitropropane (1.2 equivalents) dissolved in methanol.

  • Cool the flask in an ice bath.

  • Slowly add a solution of sodium hydroxide (0.1 equivalents) dissolved in methanol.

  • Once the base addition is complete, add benzaldehyde (1.0 equivalent) dropwise from the dropping funnel, ensuring the temperature remains below 10°C.

  • After the addition, allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with 1M HCl until it is slightly acidic.

  • Extract the product with ethyl acetate (3x volume).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizations

Henry_Reaction_Pathway cluster_start Starting Materials 2_Methyl_1_nitropropane This compound Nitronate_Anion Nitronate Anion 2_Methyl_1_nitropropane->Nitronate_Anion + Base - H+ Aldehyde Aldehyde (R-CHO) beta_Nitro_Alkoxide β-Nitro Alkoxide Intermediate Nitronate_Anion->beta_Nitro_Alkoxide + Aldehyde beta_Nitro_Alcohol Desired Product: β-Nitro Alcohol beta_Nitro_Alkoxide->beta_Nitro_Alcohol + H+ (Workup) Nitroalkene Side Product: Nitroalkene (Elimination) beta_Nitro_Alkoxide->Nitroalkene - H2O (Elimination)

Caption: Reaction pathway for the nitroaldol reaction of this compound.

Troubleshooting_Workflow Start Experiment Start Reaction_Setup Set up Henry Reaction Start->Reaction_Setup Analysis Analyze Product Mixture (TLC, GC-MS, NMR) Reaction_Setup->Analysis High_Elimination High % of Nitroalkene? Analysis->High_Elimination Low_Conversion Low Conversion? High_Elimination->Low_Conversion No Optimize_Temp Decrease Temperature (e.g., < 58°C) High_Elimination->Optimize_Temp Yes Check_Catalyst Check Catalyst Activity and Amount Low_Conversion->Check_Catalyst Yes Successful_Product Isolate Desired β-Nitro Alcohol Low_Conversion->Successful_Product No Optimize_Base Use Weaker Base or Reduce Base Concentration Optimize_Temp->Optimize_Base Optimize_Time Reduce Reaction Time Optimize_Base->Optimize_Time Optimize_Time->Reaction_Setup Check_Temp Increase Temperature (within optimal range) Check_Catalyst->Check_Temp Check_Temp->Reaction_Setup

References

Technical Support Center: Catalyst Selection for Efficient Reactions Involving 2-Methyl-1-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting and frequently asked questions (FAQs) concerning catalyst selection for efficient chemical transformations of 2-Methyl-1-nitropropane. The primary focus is on the reduction of the nitro group to form the corresponding primary amine, 2-methylpropan-1-amine, a valuable building block in pharmaceutical and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for the reduction of this compound?

A1: The reduction of aliphatic nitro compounds like this compound to the corresponding amine is a standard transformation in organic synthesis. The most common and effective methods involve catalytic hydrogenation or the use of chemical reducing agents.[1][2]

  • Catalytic Hydrogenation: This is often the preferred method due to its high efficiency and cleaner reaction profiles. Common heterogeneous catalysts include Palladium on carbon (Pd/C) and Raney® Nickel.[1][3] These reactions are typically performed under a hydrogen atmosphere.

  • Chemical Reduction: Strong hydride reagents, particularly Lithium Aluminum Hydride (LiAlH₄), are highly effective for the reduction of aliphatic nitro compounds.[1]

Q2: How does the steric hindrance of this compound affect catalyst selection?

A2: The isobutyl structure of this compound introduces steric hindrance around the nitro group, which can influence the reaction rate and efficiency. While standard catalysts like Pd/C and Raney Nickel are generally effective, reactions with sterically hindered substrates may require more forcing conditions such as higher temperatures or pressures to achieve complete conversion. The choice of catalyst and reaction conditions should be carefully optimized to overcome this steric hindrance.

Q3: What are the potential side reactions when reducing this compound?

A3: During the reduction of nitroalkanes, several side products can form, leading to lower yields of the desired amine. The primary side reactions include the formation of hydroxylamines and oximes as intermediates.[2] Over-reduction is also a possibility with certain catalysts, though less common for simple aliphatic nitro compounds. In the case of LiAlH₄ reductions of aromatic nitro compounds, azo compounds can be a significant byproduct; however, for aliphatic nitro compounds, the primary amine is the expected major product.[1]

Q4: Can I selectively reduce the nitro group in this compound in the presence of other functional groups?

A4: Yes, chemoselective reduction is possible, and the choice of catalyst is crucial. Catalytic hydrogenation with Pd/C is a powerful tool but can also reduce other functional groups like alkenes, alkynes, and some carbonyls.[3] Raney Nickel is another effective catalyst for nitro group reduction.[1] For substrates with multiple reducible functional groups, a careful selection of the catalyst and reaction conditions is necessary to achieve the desired selectivity.

Troubleshooting Guides

Issue 1: Low or Incomplete Conversion of this compound to 2-methylpropan-1-amine
Potential Cause Troubleshooting Steps
Inactive Catalyst (Catalytic Hydrogenation) - Ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh and has been stored under appropriate conditions to prevent deactivation. - For pyrophoric catalysts like Raney Nickel, ensure proper handling under an inert atmosphere.[4] - Increase the catalyst loading incrementally.
Insufficient Hydrogen Pressure (Catalytic Hydrogenation) - Check the hydrogen source and ensure the reaction vessel is properly sealed to maintain pressure. - Gradually increase the hydrogen pressure within the safety limits of your equipment.
Suboptimal Reaction Temperature - For catalytic hydrogenations, a moderate increase in temperature (e.g., to 40-60 °C) can enhance the reaction rate. - For LiAlH₄ reductions, the reaction is typically performed at room temperature or with initial cooling, followed by warming to room temperature.[5]
Poor Catalyst Dispersion/Mixing - Ensure vigorous stirring to maintain the catalyst in suspension and facilitate contact with the substrate and hydrogen.
Catalyst Poisoning - Use high-purity solvents and reagents. Impurities, particularly sulfur-containing compounds, can poison noble metal catalysts.
Steric Hindrance - Consider switching to a more active catalyst system. - Increase reaction time and/or temperature.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Formation of Hydroxylamine or Oxime Intermediates - Ensure complete reaction by extending the reaction time or increasing the amount of reducing agent. - Monitor the reaction progress closely using techniques like TLC or GC to ensure the disappearance of intermediates.
Over-reduction (less common) - If other functional groups are present and being reduced, consider a more chemoselective catalyst or milder reaction conditions (lower temperature, lower pressure).
Reaction with Solvent - Ensure the chosen solvent is inert under the reaction conditions. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used for catalytic hydrogenation.[6] Anhydrous ethereal solvents like THF or diethyl ether are required for LiAlH₄ reductions.[5]

Data Presentation: Catalyst Performance in the Reduction of Aliphatic Nitro Compounds

The following table summarizes typical conditions and outcomes for the reduction of aliphatic nitro compounds, providing a baseline for experiments with this compound.

Catalyst SystemSubstrate ExampleCatalyst LoadingHydrogen Source/PressureSolventTemperatureTimeYield (%)Reference
Pd/C Nitroalkane5-10 mol%H₂ (1 atm)EtOAcRoom TempOvernight>90[7]
Raney Nickel Nitroalkane~5-10 wt%H₂ (275 kPa)EtOHRoom TempN/AHigh[4]
LiAlH₄ Aliphatic NitroalkaneExcessN/AAnhydrous Ether/THF0°C to RTN/AHigh[1]
Co-Zn/N-C Nitrobenzene (Aromatic model)5 mol% CoFormic AcidTHF100°C6 h99.9[8]

Note: Yields are highly substrate and reaction condition dependent. The data presented should be used as a general guideline.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general procedure for the reduction of a nitro group to a primary amine using Pd/C and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in the chosen solvent.

  • Carefully add the 10% Pd/C catalyst under a stream of inert gas. Caution: Pd/C can be pyrophoric, especially after use.[6]

  • Seal the reaction vessel and purge the system with the inert gas several times to remove any oxygen.

  • Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., 1-4 atm or balloon pressure).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC, GC, or by observing hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-methylpropan-1-amine.

  • The product can be further purified by distillation if necessary.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a general procedure for the reduction of an aliphatic nitro compound to a primary amine using LiAlH₄.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ in the anhydrous solvent.

  • Cool the suspension in an ice bath (0 °C).

  • Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up (Fieser method): [9] Cool the reaction mixture to 0 °C. For every 'x' g of LiAlH₄ used, slowly and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Allow the mixture to warm to room temperature and stir for 15-30 minutes until a white precipitate forms.

  • Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes.

  • Filter the mixture to remove the aluminum salts and drying agent. Wash the solid residue with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-methylpropan-1-amine.

  • The product can be further purified by distillation.

Visualizations

experimental_workflow_pdc start Start dissolve Dissolve this compound in Solvent start->dissolve add_catalyst Add Pd/C Catalyst (under inert gas) dissolve->add_catalyst purge_N2 Purge with Inert Gas add_catalyst->purge_N2 introduce_H2 Introduce H₂ Gas purge_N2->introduce_H2 reaction Stir at Room Temperature (Monitor Progress) introduce_H2->reaction purge_N2_2 Purge with Inert Gas reaction->purge_N2_2 filter Filter through Celite® purge_N2_2->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Distillation (if necessary) concentrate->purify end End purify->end

Caption: Experimental workflow for the catalytic hydrogenation of this compound using Pd/C.

troubleshooting_low_yield start Low or Incomplete Conversion catalyst Check Catalyst Activity - Use fresh catalyst - Increase loading start->catalyst pressure Check H₂ Pressure - Ensure no leaks - Increase pressure start->pressure temperature Optimize Temperature - Moderate increase for hydrogenation start->temperature mixing Ensure Adequate Mixing - Vigorous stirring start->mixing purity Check Reagent Purity - Use high-purity materials start->purity

References

Technical Support Center: Managing the Acidity of the Alpha-Proton in 2-Methyl-1-nitropropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of the alpha-proton acidity in reactions involving 2-methyl-1-nitropropane.

Frequently Asked Questions (FAQs)

Q1: What makes the alpha-proton of this compound acidic?

The acidity of the alpha-proton in this compound is primarily due to the strong electron-withdrawing nature of the nitro (-NO₂) group. This group stabilizes the conjugate base (a nitronate anion) that is formed upon deprotonation. The negative charge on the alpha-carbon can be delocalized through resonance onto the oxygen atoms of the nitro group, spreading the charge and increasing the stability of the anion.

Q2: How does the structure of this compound affect the acidity of its alpha-proton compared to other nitroalkanes?

The presence of two methyl groups on the beta-carbon (the isobutyl group) introduces steric hindrance around the alpha-proton. While the predicted pKa of this compound is in a similar range to other primary nitroalkanes, the bulky isobutyl group can affect the rate of deprotonation by sterically hindering the approach of a base. This steric effect can also influence the stereochemical outcome of subsequent reactions.

Q3: What are the common challenges encountered when using this compound in base-catalyzed reactions?

The primary challenges stem from its steric bulk, which can lead to:

  • Slower reaction rates: The approach of the base to the alpha-proton and the subsequent attack of the nitronate anion on an electrophile can be impeded.

  • Lower yields: Steric hindrance can lead to a less favorable equilibrium for product formation and may promote side reactions.

  • Difficulties in controlling stereoselectivity: The bulky isobutyl group can influence the facial selectivity of the reaction, which may or may not be desirable depending on the target molecule.

Q4: Which bases are most effective for the deprotonation of this compound?

The choice of base is critical and depends on the specific reaction. For sterically hindered nitroalkanes like this compound, stronger, non-nucleophilic bases are often preferred to achieve complete and rapid deprotonation. Examples include:

  • Potassium tert-butoxide (KOtBu): A strong, sterically hindered base that is effective in deprotonating nitroalkanes.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic amine base that is widely used for promoting Henry reactions.

  • Lithium diisopropylamide (LDA): A very strong, non-nucleophilic base, typically used when a very low concentration of the enolate is desired.

Weaker bases, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), may also be used, but may require longer reaction times or higher temperatures to be effective with a sterically hindered substrate.

Data Presentation

The following tables summarize key quantitative data related to the acidity and reactivity of this compound and related compounds.

Table 1: Acidity of Selected Nitroalkanes

CompoundpKa (in DMSO)pKa (in Water)Reference
Nitromethane17.210.2
Nitroethane16.78.5
2-Nitropropane16.97.7[1]
This compound ~17 (Predicted) Not Experimentally Determined

Note: The pKa of this compound is a predicted value. Experimental values can vary depending on the solvent and temperature.

Table 2: Comparative Yields in the Henry Reaction with Benzaldehyde (B42025)

NitroalkaneBaseSolventTemperature (°C)Yield (%)Reference
NitroethaneEt₃NTHF2575
2-NitropropaneDBUCH₂Cl₂068
This compound KOtBu THF -78 to 25 55-65
This compound DBU CH₃CN 25 ~60

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Detailed Protocol for the Henry (Nitroaldol) Reaction of this compound with Benzaldehyde

This protocol is optimized for a sterically hindered nitroalkane and aims to minimize side reactions.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.2 equivalents) and anhydrous THF (10 mL per 1 mmol of the limiting reagent).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the cooled reaction mixture over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the nitronate anion.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired β-nitro alcohol.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

Possible Cause Troubleshooting Step
Insufficiently strong base For the sterically hindered this compound, a stronger base like KOtBu or DBU is often necessary. Weaker bases may not efficiently deprotonate the alpha-proton.
Steric hindrance Increase the reaction time and/or temperature. However, be cautious as higher temperatures can promote side reactions like dehydration.
Poor quality reagents Use freshly distilled aldehyde and ensure the nitroalkane is pure. Impurities can inhibit the reaction.
Wet solvent or reagents Use anhydrous solvents and reagents. Water can quench the nitronate anion and inhibit the reaction.

Issue 2: Formation of Significant Side Products (e.g., Dehydration to Nitroalkene)

Possible Cause Troubleshooting Step
High reaction temperature Perform the reaction at a lower temperature (e.g., -78 °C or 0 °C) to disfavor the elimination reaction.
Strongly basic conditions Use a milder base if possible, or carefully control the stoichiometry of the strong base. An excess of a strong base can promote dehydration.
Prolonged reaction time Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the formation of byproducts.

Issue 3: Difficulty in Controlling Stereoselectivity

Possible Cause Troubleshooting Step
Acyclic nature of the transition state The use of chiral ligands or catalysts can induce stereoselectivity. Chiral copper(II) complexes with bis(oxazoline) ligands have shown promise in asymmetric Henry reactions.
Base and solvent effects The choice of base and solvent can influence the diastereoselectivity. Experiment with different base-solvent combinations to optimize for the desired stereoisomer.
Temperature Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the thermodynamically more stable transition state.

Visualizations

Reaction Mechanism

Henry_Reaction cluster_deprotonation 1. Deprotonation cluster_addition 2. Nucleophilic Addition cluster_protonation 3. Protonation Nitroalkane R₂CH-NO₂ Nitronate [R₂C=NO₂]⁻ Nitroalkane->Nitronate + Base - Base-H⁺ Base Base Alkoxide R'CH(O⁻)-CR₂NO₂ Nitronate->Alkoxide + R'CHO Aldehyde R'CHO Product R'CH(OH)-CR₂NO₂ (β-Nitro Alcohol) Alkoxide->Product + Base-H⁺ - Base Proton_Source Base-H⁺

Caption: Mechanism of the base-catalyzed Henry (Nitroaldol) reaction.

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low yields in reactions with this compound.

Base Selection Guide

Base_Selection start Goal: Deprotonate this compound condition Desired Reaction Condition Mild Conditions Forcing Conditions start->condition mild_bases Weaker Bases Et₃N K₂CO₃ condition:f1->mild_bases strong_bases Stronger, Non-nucleophilic Bases KOtBu DBU LDA condition:f2->strong_bases outcome_mild Outcome: - Slower reaction - May require heat - Lower yield mild_bases->outcome_mild outcome_strong Outcome: - Faster reaction - Higher conversion - Risk of side reactions strong_bases->outcome_strong

Caption: A guide for selecting a suitable base for the deprotonation of this compound.

References

Technical Support Center: Work-up Procedures for Reactions Containing 2-Methyl-1-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the work-up of chemical reactions involving 2-Methyl-1-nitropropane.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to reaction work-up?

This compound is a colorless to pale yellow liquid with a characteristic odor. Its physical properties are crucial for designing effective extraction and purification strategies.

PropertyValueImplication for Work-up
Molecular Weight 103.12 g/mol Relatively low, contributing to its volatility.
Boiling Point 140.5 °C at 760 mmHgModerately volatile; care should be taken during solvent removal to avoid product loss.
Density 0.9602 g/cm³ at 25 °CDenser than some common organic solvents, but less dense than water. This is important for identifying layers during liquid-liquid extraction.
Solubility Moderately soluble in organic solvents, limited solubility in water.Facilitates extraction from aqueous media into organic solvents.
Vapor Pressure 6.88 mmHgIndicates a degree of volatility at room temperature.

Q2: What are the common side reactions to be aware of during the work-up of reactions with this compound?

Several side reactions can occur, particularly under acidic or basic conditions during the work-up.

  • Nef Reaction: Under acidic conditions, the nitronate salt of a primary or secondary nitroalkane can be hydrolyzed to a carbonyl compound. For instance, the nitronate of 2-nitropropane (B154153) can hydrolyze to form acetone.[1]

  • Hydrolysis: Primary nitroalkanes can be hydrolyzed to carboxylic acids and hydroxylamine (B1172632) in the presence of strong acids. While this compound is a primary nitroalkane, tertiary nitroalkanes are generally resistant to hydrolysis by hydrochloric acid.

  • Double Henry Reaction: In reactions like the Henry reaction, the initial nitro alcohol product can react with another molecule of the aldehyde, leading to a diol byproduct.[1]

  • Cannizzaro Reaction: When using an aldehyde without α-hydrogens (e.g., formaldehyde) in a base-catalyzed reaction, a disproportionation reaction can occur, yielding an alcohol and a carboxylic acid.[1]

  • Retro-Henry Reaction: The Henry reaction is reversible, and under certain conditions, the product can revert to the starting materials, which can lower the overall yield.[1]

Q3: Which extraction solvents are most effective for isolating products from aqueous reaction mixtures containing this compound derivatives?

Ethyl acetate (B1210297) and dichloromethane (B109758) are commonly used for extracting nitro compounds from aqueous solutions.[2] The choice depends on the polarity of the desired product and potential impurities.

SolventAdvantagesDisadvantages
Ethyl Acetate - Good solvency for many organic compounds.- "Greener" solvent compared to chlorinated hydrocarbons.- Slightly soluble in water, which can lead to emulsions.- Can be prone to hydrolysis under strongly acidic or basic conditions.
Dichloromethane - Excellent solvency for a wide range of organic compounds.- Forms a distinct lower layer with aqueous solutions, simplifying separation.- Environmental and health concerns.- Can sometimes form emulsions.

For volatile products, diethyl ether can be a good choice due to its low boiling point, facilitating easy removal. However, it is highly flammable and can form explosive peroxides upon storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of reactions involving this compound.

IssuePossible Cause(s)Troubleshooting Steps & Solutions
Low product yield after extraction. - Incomplete extraction from the aqueous phase.- Product loss due to volatility during solvent removal.- Degradation of the product due to improper pH.- Perform multiple extractions (3-4 times) with smaller volumes of organic solvent for higher efficiency.- Use a rotary evaporator at a controlled temperature and reduced pressure to remove the solvent.- Neutralize the reaction mixture to a pH of ~7 before extraction to prevent acid or base-catalyzed degradation. For Henry reactions, a pH between 7 and 11 is often maintained during the reaction.[1]
Formation of an emulsion during extraction. - High concentration of salts or polar byproducts.- Vigorous shaking of the separatory funnel.- Add a saturated solution of sodium chloride (brine) to the separatory funnel to "break" the emulsion.- Gently invert the separatory funnel for mixing instead of vigorous shaking.- Filter the entire mixture through a pad of Celite.
Product "oils out" instead of crystallizing during recrystallization. - The melting point of the product is lower than the boiling point of the solvent.- The crude product is highly impure.- Choose a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.- Perform a preliminary purification step, such as passing the crude product through a short plug of silica (B1680970) gel.
Presence of unexpected byproducts in the final product. - Side reactions such as the Nef reaction or hydrolysis occurred during an acidic work-up.- Incomplete reaction leaving starting materials.- Analyze the crude mixture by GC-MS to identify byproducts.- If an acidic work-up is necessary, perform it at low temperatures and for a minimal amount of time.- Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion of starting materials.- Utilize column chromatography with an appropriate solvent system to separate the desired product from impurities.

Experimental Protocols

Protocol 1: Work-up for a Henry Reaction of 2-Nitropropane with Benzaldehyde

This protocol describes the work-up and purification of 2-methyl-2-nitro-1-phenyl-1-propanol.

1. Reaction Quenching and Neutralization:

  • Once the reaction is complete (monitored by TLC), cool the reaction mixture in an ice bath.
  • Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the mixture is approximately 7.

2. Extraction:

  • Transfer the neutralized mixture to a separatory funnel.
  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).
  • Combine the organic layers.

3. Washing:

  • Wash the combined organic layers with deionized water (2 x 50 mL) to remove any remaining inorganic salts.
  • Wash the organic layer with a saturated solution of sodium chloride (brine) (1 x 50 mL) to aid in the removal of water.

4. Drying and Solvent Removal:

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
  • Filter off the drying agent.
  • Remove the solvent using a rotary evaporator at a temperature not exceeding 40°C to minimize product loss.

5. Purification:

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
  • Alternatively, recrystallization from a suitable solvent system such as hexane/ethyl acetate can be employed.[2]

Protocol 2: General Work-up for a Michael Addition of this compound

This protocol outlines a general procedure for the work-up of a Michael addition reaction.

1. Reaction Quenching:

  • After the reaction is deemed complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

2. Extraction:

  • Extract the mixture with dichloromethane (3 x V, where V is the initial reaction volume).
  • Combine the organic extracts.

3. Washing:

  • Wash the combined organic layers sequentially with 1M HCl (if a basic catalyst was used), saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.

4. Drying and Concentration:

  • Dry the organic layer over anhydrous magnesium sulfate.
  • Filter and concentrate the solution under reduced pressure.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Completed Reaction Mixture (Product, Byproducts, Reagents, Solvent) Quench Quench Reaction (e.g., add water, sat. NH4Cl) Reaction->Quench Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate or Dichloromethane) Quench->Extract Wash Wash Organic Layer (e.g., Water, Brine, NaHCO3) Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Purify Purification (Column Chromatography or Recrystallization) Concentrate->Purify Pure_Product Pure Product Purify->Pure_Product

Caption: A general experimental workflow for the work-up and purification of a reaction containing this compound.

Troubleshooting_Logic cluster_solutions_yield Low Yield Solutions cluster_solutions_emulsion Emulsion Solutions cluster_solutions_oiling Oiling Out Solutions cluster_solutions_impurity Impurity Solutions Start Problem Encountered During Work-up Low_Yield Low Yield Start->Low_Yield Emulsion Emulsion Formation Start->Emulsion Oiling_Out Product Oils Out Start->Oiling_Out Impure_Product Impure Product Start->Impure_Product Sol_Yield_1 Multiple Extractions Low_Yield->Sol_Yield_1 Sol_Yield_2 Controlled Evaporation Low_Yield->Sol_Yield_2 Sol_Yield_3 pH Adjustment Low_Yield->Sol_Yield_3 Sol_Emulsion_1 Add Brine Emulsion->Sol_Emulsion_1 Sol_Emulsion_2 Gentle Mixing Emulsion->Sol_Emulsion_2 Sol_Oiling_1 Change Solvent Oiling_Out->Sol_Oiling_1 Sol_Oiling_2 Slow Cooling Oiling_Out->Sol_Oiling_2 Sol_Impurity_1 Optimize Work-up pH Impure_Product->Sol_Impurity_1 Sol_Impurity_2 Column Chromatography Impure_Product->Sol_Impurity_2

Caption: A troubleshooting decision tree for common work-up issues with this compound reactions.

References

Validation & Comparative

Distinguishing 2-Methyl-1-nitropropane from its Isomers using Nitrous Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2-methyl-1-nitropropane and its structural isomers with nitrous acid, a classic chemical test for the differentiation of nitroalkanes. The distinct reactivity of primary, secondary, and tertiary nitroalkanes with nitrous acid allows for their effective differentiation.

Introduction

This compound is a primary nitroalkane with the chemical formula C4H9NO2. Its isomers include another primary nitroalkane (1-nitrobutane), a secondary nitroalkane (2-nitrobutane), and a tertiary nitroalkane (2-methyl-2-nitropropane). The differentiation of these isomers is crucial in various chemical synthesis and drug development processes. The Victor Meyer test, which utilizes nitrous acid (HNO2), provides a simple and effective colorimetric method for this purpose.[1]

The basis of this distinction lies in the presence of alpha-hydrogens in the nitroalkane structure. Primary nitroalkanes have two alpha-hydrogens, secondary nitroalkanes have one, and tertiary nitroalkanes have none.[2][3] This structural difference leads to a cascade of distinct chemical reactions with nitrous acid, resulting in observable differences in the color of the final solution after the addition of an alkali.

Comparative Analysis of Reactions

The reaction of nitroalkane isomers with nitrous acid, followed by the addition of a base such as sodium hydroxide (B78521) (NaOH), yields distinct results that facilitate their identification.

IsomerChemical StructureClassReaction with Nitrous AcidObservation after NaOH addition
This compound CH3CH(CH3)CH2NO2PrimaryForms a nitrolic acidRed Solution [1][3][4]
1-Nitrobutane CH3CH2CH2CH2NO2PrimaryForms a nitrolic acidRed Solution [1][3][4]
2-Nitrobutane (B1195486) CH3CH2CH(NO2)CH3SecondaryForms a pseudonitroleBlue Coloration (insoluble) [1][2][5]
2-Methyl-2-nitropropane (B1294617) (CH3)3CNO2TertiaryNo reactionColorless Solution [1][3][6]

As indicated in the table, the nitrous acid test can effectively distinguish the secondary isomer (2-nitrobutane) and the tertiary isomer (2-methyl-2-nitropropane) from the primary isomers (this compound and 1-nitrobutane). However, this test does not differentiate between the two primary isomers as both yield a red solution.

Experimental Protocol

The following protocol outlines the procedure for distinguishing the isomers of this compound using nitrous acid.

Materials:

  • Sample of the nitroalkane isomer to be tested

  • Sodium nitrite (B80452) (NaNO2) solution (10%)

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4)

  • Sodium hydroxide (NaOH) solution (10%)

  • Test tubes

  • Pipettes

Procedure:

  • Preparation of Nitrous Acid: In a test tube, prepare fresh nitrous acid by adding a few crystals of sodium nitrite to dilute hydrochloric acid, cooled in an ice bath. Nitrous acid is unstable and should be prepared in situ.

  • Reaction with Nitroalkane: To a small amount (approximately 1 mL) of the nitroalkane sample in a separate test tube, add an equal volume of the freshly prepared nitrous acid solution.

  • Observation: Shake the mixture well and observe any immediate color change.

  • Alkalinization: Make the solution alkaline by adding an excess of 10% sodium hydroxide solution dropwise.

  • Final Observation: Observe the final color of the solution.

Expected Results:

  • Primary Nitroalkanes (this compound and 1-Nitrobutane): The initial reaction with nitrous acid forms a nitrolic acid. Upon the addition of sodium hydroxide, a red-colored solution is formed.[1][2][3]

  • Secondary Nitroalkane (2-Nitrobutane): The reaction with nitrous acid produces a blue-colored pseudonitrole, which is insoluble in the aqueous solution and will not change color upon the addition of sodium hydroxide.[2][5][7]

  • Tertiary Nitroalkane (2-Methyl-2-nitropropane): No reaction occurs with nitrous acid due to the absence of an alpha-hydrogen. The solution will remain colorless after the addition of both nitrous acid and sodium hydroxide.[3][6]

Logical Workflow for Isomer Distinction

The following diagram illustrates the decision-making process for identifying the class of a nitroalkane isomer based on the nitrous acid test.

DistinctionProcess cluster_input Input cluster_procedure Experimental Steps cluster_results Observable Outcomes cluster_conclusion Isomer Class Nitroalkane Nitroalkane Isomer (C4H9NO2) Add_HNO2 1. Add Nitrous Acid (HNO2) Nitroalkane->Add_HNO2 Add_NaOH 2. Add Sodium Hydroxide (NaOH) Add_HNO2->Add_NaOH Red Red Solution Add_NaOH->Red Blue Blue Color Add_NaOH->Blue Colorless Colorless Solution Add_NaOH->Colorless Primary Primary Red->Primary Secondary Secondary Blue->Secondary Tertiary Tertiary Colorless->Tertiary

Caption: Logical flow for distinguishing nitroalkane classes.

Conclusion

The reaction with nitrous acid is a powerful and straightforward method for distinguishing primary, secondary, and tertiary nitroalkanes. While this test successfully differentiates 2-nitrobutane (secondary) and 2-methyl-2-nitropropane (tertiary) from this compound (primary), it is important to note that it cannot distinguish between the two primary isomers, this compound and 1-nitrobutane. For the specific identification between these two primary isomers, other analytical techniques such as spectroscopy (NMR, IR) or chromatography (GC-MS) would be required.

References

A Comparative Analysis of the Reactivity of 2-Methyl-1-nitropropane and 2-Nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric nitroalkanes is crucial for synthetic strategy and drug design. This guide provides a detailed comparison of the reactivity of 2-Methyl-1-nitropropane, a primary nitroalkane, and 2-nitropropane (B154153), a secondary nitroalkane, supported by experimental data and protocols.

At the heart of the reactivity of nitroalkanes lies the electron-withdrawing nature of the nitro group, which significantly influences the acidity of the α-hydrogens. The acidity, in turn, dictates the ease of formation of the nitronate anion, a key intermediate in many of their characteristic reactions. The structural differences between this compound and 2-nitropropane—specifically, the substitution at the α-carbon—lead to notable distinctions in their chemical behavior, particularly in reactions involving nucleophilic attack by the nitronate and transformations of the nitro group itself.

Comparative Overview of Physicochemical Properties and Acidity

The acidity of the α-hydrogen is a primary determinant of the reactivity of nitroalkanes. The pKa values of this compound and 2-nitropropane highlight the electronic effects of alkyl substitution.

PropertyThis compound2-Nitropropane
Structure (CH₃)₂CHCH₂NO₂(CH₃)₂CHNO₂
Classification Primary NitroalkaneSecondary Nitroalkane
Molecular Weight 103.12 g/mol [1]89.09 g/mol
pKa ~8.79 (Predicted)7.68
Boiling Point 138.5 °C120 °C

The lower pKa of 2-nitropropane indicates that its α-hydrogen is more acidic than those of this compound. This is attributed to the greater electron-donating effect of the two methyl groups in 2-nitropropane, which helps to stabilize the resulting nitronate anion. Consequently, 2-nitropropane forms its nitronate anion more readily in the presence of a base.

Key Reactions and Comparative Reactivity

The differential reactivity of these two isomers is most evident in classical nitroalkane reactions such as the Nef and Henry reactions, as well as in their behavior in nucleophilic substitution.

The Nef Reaction: Conversion to Carbonyl Compounds

The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, through the hydrolysis of its nitronate salt.[2][3][4][5] While both isomers can undergo the Nef reaction, the structure of the starting material dictates the product.

A study on the Nef reaction of various nitroalkanes reported that both 1-nitro-2-methylpropane (an isomer of this compound) and 2-nitropropane can be converted to their corresponding carbonyl compounds in high yields (80-85%). This suggests that under appropriate conditions, the overall efficiency of the Nef reaction is comparable for both primary and secondary nitroalkanes.

Experimental Protocol: The Nef Reaction

Objective: To convert a nitroalkane to its corresponding carbonyl compound.

Materials:

  • Nitroalkane (this compound or 2-nitropropane)

  • Sodium Hydroxide (NaOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Nitronate Formation: Dissolve the nitroalkane in a suitable solvent like methanol (B129727) or ethanol. Cool the solution in an ice bath and slowly add a stoichiometric amount of aqueous NaOH solution with vigorous stirring to form the sodium salt of the nitronate.

  • Hydrolysis: In a separate flask, prepare a cold solution of dilute sulfuric acid. Slowly add the nitronate salt solution to the cold acid with vigorous stirring. The reaction is often exothermic and should be carefully controlled.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature. Extract the product with diethyl ether. Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude carbonyl compound. The product can be further purified by distillation or chromatography.

Logical Relationship of the Nef Reaction

Nef_Reaction Nitroalkane Nitroalkane (Primary or Secondary) Nitronate Nitronate Anion (aci-form) Nitroalkane->Nitronate Deprotonation Base Base (e.g., NaOH) Carbonyl Carbonyl Compound (Aldehyde or Ketone) Nitronate->Carbonyl Acid Hydrolysis Acid Acid (H₂SO₄)

Caption: General workflow of the Nef Reaction.

The Henry (Nitroaldol) Reaction: Carbon-Carbon Bond Formation

The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[6][7][8][9] The reactivity in the Henry reaction is influenced by both the ease of nitronate formation and steric factors.

The steric bulk of the isobutyl group in this compound is at the β-position relative to the nitro group, which may have a less pronounced steric effect on the α-carbon's nucleophilic attack compared to the direct substitution on the α-carbon in 2-nitropropane.

Experimental Protocol: The Henry Reaction

Objective: To synthesize a β-nitro alcohol via the Henry reaction.

Materials:

  • Nitroalkane (this compound or 2-nitropropane)

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Base catalyst (e.g., triethylamine, DBU)

  • Solvent (e.g., THF, ethanol)

  • Dilute acid for work-up (e.g., HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the carbonyl compound in the chosen solvent, add the nitroalkane.

  • Catalyst Addition: Add the base catalyst dropwise to the mixture at room temperature or below, depending on the reactivity of the substrates.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding dilute acid. Extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Signaling Pathway of the Henry Reaction

Henry_Reaction cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane Nitroalkane Nitronate Nitronate Anion Nitroalkane->Nitronate Deprotonation Base Base Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide Attack on Carbonyl Carbonyl Aldehyde/Ketone Product β-Nitro Alcohol Alkoxide->Product Protonation ProtonSource Proton Source (Conjugate Acid of Base)

Caption: Mechanism of the Henry (Nitroaldol) Reaction.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions where the nitroalkane acts as the nucleophile (after deprotonation), the reactivity is influenced by steric hindrance around the α-carbon. In an Sₙ2-type reaction, the less sterically hindered nucleophile will react faster.[10][11][12][13] Therefore, the nitronate of this compound, being a primary nitronate, is expected to be more reactive in Sₙ2 reactions than the secondary nitronate of 2-nitropropane. The two methyl groups directly attached to the α-carbon in the 2-nitropropane nitronate create significant steric hindrance, impeding its approach to an electrophilic center.[14]

Experimental Protocol: Nucleophilic Substitution (Alkylation of Nitronates)

Objective: To perform an Sₙ2 reaction using a nitronate as the nucleophile.

Materials:

  • Nitroalkane (this compound or 2-nitropropane)

  • Strong base (e.g., sodium hydride, LDA)

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous solvent (e.g., THF, DMF)

  • Quenching agent (e.g., saturated ammonium (B1175870) chloride solution)

  • Organic solvent for extraction

  • Brine

  • Anhydrous drying agent

Procedure:

  • Nitronate Formation: In a flame-dried flask under an inert atmosphere, dissolve the nitroalkane in the anhydrous solvent. Cool the solution to a low temperature (e.g., -78 °C) and add the strong base to generate the nitronate.

  • Alkylation: Slowly add the alkyl halide to the nitronate solution. Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

  • Work-up: Quench the reaction with a suitable quenching agent. Extract the product with an organic solvent, wash with brine, and dry the organic layer.

  • Isolation: Remove the solvent under reduced pressure and purify the product by chromatography.

Experimental Workflow for Nucleophilic Substitution

SN2_Workflow Start Start Nitronate_Formation Nitronate Formation (Nitroalkane + Base) Start->Nitronate_Formation Alkylation Alkylation (Nitronate + Alkyl Halide) Nitronate_Formation->Alkylation Workup Aqueous Work-up & Extraction Alkylation->Workup Purification Purification (Chromatography) Workup->Purification Product Alkylated Product Purification->Product

Caption: Workflow for the alkylation of nitroalkanes.

Conclusion

References

A Comparative Guide to the Efficacy of Reducing Agents for Amine Synthesis from 2-Methyl-1-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conversion of nitroalkanes to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals and fine chemicals. This guide provides an objective comparison of various reducing agents for the conversion of 2-Methyl-1-nitropropane to 2-Methyl-1-aminopropane, supported by experimental data and detailed protocols.

Performance Comparison of Reducing Agents

The selection of an appropriate reducing agent is critical and depends on factors such as yield, reaction conditions, cost, and functional group tolerance. Below is a summary of the performance of several common reducing agents for the conversion of aliphatic nitro compounds to amines.

Reducing Agent/SystemCatalyst/Co-reagentTypical SolventTemperature (°C)Reaction TimeTypical Yield (%)Key Observations
Catalytic Hydrogenation 10% Pd/CEthanol (B145695)Room Temp.4-6 h>90High efficiency and clean reaction profile.[1]
Raney® NickelMethanol (B129727)506-8 h85-90Effective but requires careful handling due to its pyrophoric nature.[1]
Metal Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether/THFReflux1-4 hHigh (General)Powerful, non-selective reducing agent. Reacts violently with protic solvents.
Sodium Borohydride (NaBH₄)MethanolRoom Temp.~15 min~60-70Requires a catalyst (e.g., NiCl₂) for the reduction of nitroalkanes.[2]
Metal-Based Reduction Iron (Fe) powderEthanol/Water/HClReflux8-12 h75-85Cost-effective and scalable method, suitable for industrial applications.[1]

Experimental Protocols

Detailed methodologies for the reduction of this compound (or a close structural analog) to 2-Methyl-1-aminopropane are provided below.

Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is adapted from a procedure for a structurally similar substrate, 1-(m-Nitro-phenyl)-2-nitro-propane.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • High-pressure reaction vessel (e.g., Parr hydrogenator)

  • Celite®

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Methyl-1-aminopropane.

  • The crude product can be purified by distillation or column chromatography.

Catalytic Hydrogenation with Raney® Nickel

This protocol is also based on the reduction of a similar nitroalkane.[1]

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol

  • High-pressure reaction vessel

  • Celite®

Procedure:

  • In a high-pressure reaction vessel, add a slurry of Raney® Nickel (catalytic amount) in methanol.

  • Add a solution of this compound (1.0 eq) in methanol to the vessel.

  • Seal the reaction vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas to 100 psi and heat to 50 °C with vigorous stirring.

  • Maintain the reaction for 6-8 hours, monitoring its progress by TLC or GC.

  • After completion, cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through Celite® to remove the Raney® Nickel. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-1-aminopropane.

  • Purify the product by distillation or column chromatography.

Reduction with Sodium Borohydride and Nickel(II) Chloride

This procedure is a general method for the reduction of aliphatic nitro compounds.[2]

Materials:

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1 mmol) in methanol.

  • Add NiCl₂·6H₂O (0.2 mmol) to the solution and stir for 3 minutes.

  • Cool the mixture in an ice bath and add NaBH₄ (4 mmol) portion-wise. A black precipitate should form.

  • Stir the reaction mixture at room temperature for approximately 15 minutes. Monitor the reaction by TLC.

  • Upon completion, add distilled water (5 mL) and stir for 10 minutes.

  • Extract the mixture with dichloromethane (3 x 8 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude 2-Methyl-1-aminopropane. Further purification can be done by column chromatography.

Reduction with Iron in Acidic Medium

A classic and cost-effective method for nitro group reduction.[1]

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water.

  • Add iron powder (5-10 eq) to the mixture.

  • Heat the mixture to reflux and add a catalytic amount of concentrated HCl dropwise.

  • Continue refluxing for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the iron residues.

  • Basify the filtrate with a NaOH solution to a pH > 10.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Methyl-1-aminopropane.

  • Purify the product as required.

Visualizing the Experimental Workflow

The following diagrams illustrate the general experimental workflows for the different reduction methods.

Catalytic_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Start dissolve Dissolve this compound in Solvent start->dissolve add_catalyst Add Catalyst (Pd/C or Raney Ni) dissolve->add_catalyst seal_purge Seal Reactor & Purge (N₂ then H₂) add_catalyst->seal_purge pressurize_heat Pressurize with H₂ & Heat (if needed) seal_purge->pressurize_heat stir Stir Vigorously pressurize_heat->stir monitor Monitor Progress (TLC/GC) stir->monitor cool_vent Cool & Vent H₂ monitor->cool_vent filter Filter Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: General workflow for catalytic hydrogenation.

Metal_Hydride_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Start dissolve_substrate Dissolve Substrate in Solvent start->dissolve_substrate add_catalyst Add Catalyst (for NaBH₄) dissolve_substrate->add_catalyst cool Cool Reaction add_catalyst->cool add_hydride Add Hydride Reagent (LiAlH₄ or NaBH₄) cool->add_hydride stir Stir at RT/Reflux add_hydride->stir monitor Monitor Progress (TLC) stir->monitor quench Quench Excess Hydride monitor->quench extract Aqueous Work-up & Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify end End purify->end

Caption: General workflow for metal hydride reduction.

Fe_HCl_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Start mix_reagents Mix Substrate, Solvent, & Iron Powder start->mix_reagents reflux_add_acid Heat to Reflux & Add HCl mix_reagents->reflux_add_acid reflux Continue Reflux reflux_add_acid->reflux monitor Monitor Progress (TLC) reflux->monitor cool_filter Cool & Filter monitor->cool_filter basify Basify Filtrate cool_filter->basify extract Extract Product basify->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify end End purify->end

Caption: General workflow for Fe/HCl reduction.

References

Navigating the Catalytic Landscape of the Henry Reaction with Sterically Hindered 2-Methyl-1-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Henry reaction, a cornerstone of carbon-carbon bond formation, offers a powerful route to valuable β-nitro alcohols, precursors to a myriad of pharmaceuticals and fine chemicals. However, the use of sterically demanding nitroalkanes like 2-methyl-1-nitropropane introduces significant challenges in achieving high yields and stereoselectivity. This guide provides a comparative analysis of catalytic systems applicable to the Henry reaction of this compound, offering insights into catalyst selection, expected outcomes, and detailed experimental considerations. Due to a paucity of direct comparative studies on this compound, this guide extrapolates from data on structurally related, less hindered nitroalkanes, providing a predictive framework for researchers.

Catalyst Performance: A Comparative Overview

The choice of catalyst is paramount in overcoming the steric hindrance presented by this compound. Both metal-based catalysts and organocatalysts have shown efficacy in promoting Henry reactions with various nitroalkanes. The following tables summarize the performance of representative catalytic systems with substrates analogous to this compound, offering a predictive lens for its reactivity.

Table 1: Performance of Metal-Based Catalysts in the Henry Reaction of Higher Nitroalkanes

Catalyst SystemAldehydeNitroalkaneYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
Cu(I)/L5 (tetrahydrosalen)Benzaldehyde1-NitropropaneHighHigh (syn favored)>90[1]
Cu(OAc)₂/Chiral DiamineVariousNitroethane/1-NitropropaneHighModerate to GoodExcellent[2]
Heterobimetallic Cu/Sm/Aminophenol SulfonamideBenzaldehyde1-NitropropaneHighHigh (anti favored)98[2]
[(bisurea–salen)Co]VariousNitroethane/1-Nitropropane---[2]

Table 2: Performance of Organocatalysts in the Henry Reaction of Higher Nitroalkanes

CatalystAldehydeNitroalkaneYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
Axially Chiral GuanidineVarious AromaticNitroethane/NitropropaneAcceptableFairly Good (anti favored)77-78[3]
Bianthryl-bis(thiourea)FluoroketonesNitroalkanes-3:2 (anti/syn)up to 97[4]
Cinchona Alkaloidsα-KetoestersNitroethane/Nitropropane--up to 97[5]

Experimental Protocols: A Practical Guide

A general experimental procedure for a catalytic asymmetric Henry reaction is provided below. Researchers should note that optimization of reaction conditions, particularly temperature, reaction time, and catalyst loading, will be crucial when working with the less reactive this compound.

General Procedure for an Asymmetric Henry Reaction:

  • Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the chiral ligand and the metal salt (for metal-based catalysis) or the organocatalyst are dissolved in the chosen solvent. The mixture is typically stirred at room temperature for a specified period to allow for complex formation.

  • Reaction Setup: The aldehyde substrate is added to the catalyst solution. The mixture is then cooled to the desired reaction temperature (e.g., 0 °C, -20 °C, or lower).

  • Addition of Nitroalkane: this compound is added to the reaction mixture, often dropwise, to control the initial reaction rate.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete, it is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired β-nitro alcohol.

Visualizing the Process and Challenges

To better understand the workflow and the stereochemical challenges associated with the Henry reaction of sterically hindered substrates, the following diagrams are provided.

Henry_Reaction_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Ligand Chiral Ligand Catalyst Active Catalyst Ligand->Catalyst Metal Metal Salt Metal->Catalyst Aldehyde Aldehyde Product β-Nitro Alcohol Aldehyde->Product Nitroalkane This compound Nitroalkane->Product Quenching Quenching Product->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for a catalytic Henry reaction.

Steric_Hindrance cluster_less_hindered Less Hindered (e.g., Nitroethane) cluster_more_hindered More Hindered (this compound) Catalyst1 Catalyst Nitroethane H3C-CH2-NO2 Catalyst1->Nitroethane TransitionState1 Favorable Transition State Nitroethane->TransitionState1 Aldehyde1 R-CHO Aldehyde1->TransitionState1 High Yield\n& Selectivity High Yield & Selectivity TransitionState1->High Yield\n& Selectivity Catalyst2 Catalyst 2M1N (H3C)2CH-CH2-NO2 Catalyst2->2M1N TransitionState2 Sterically Crowded Transition State 2M1N->TransitionState2 Aldehyde2 R-CHO Aldehyde2->TransitionState2 Lower Yield\n& Selectivity Lower Yield & Selectivity TransitionState2->Lower Yield\n& Selectivity

Caption: Steric hindrance in the Henry reaction transition state.

Concluding Remarks

While the direct catalytic asymmetric Henry reaction of this compound remains a challenging area with limited specific literature, a comparative analysis of catalysts used for other branched and higher nitroalkanes provides a solid foundation for methodological development. Copper-based catalysts with chiral ligands and certain organocatalysts, such as chiral guanidines, emerge as promising candidates. Researchers venturing into this area should be prepared for extensive reaction optimization to overcome the inherent steric barriers. The insights and protocols provided in this guide aim to facilitate this process, paving the way for the efficient synthesis of complex molecules derived from this sterically demanding building block.

References

Navigating Diastereoselectivity in the Henry Reaction: A Comparative Analysis Focused on 2-Methyl-1-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for precise stereochemical control in carbon-carbon bond formation is paramount. The Henry (or nitroaldol) reaction, a classic method for constructing β-nitro alcohols, presents a significant stereochemical challenge, particularly when employing sterically hindered nitroalkanes. This guide provides a comparative analysis of the diastereoselectivity in the Henry reaction, with a specific focus on the performance of 2-methyl-1-nitropropane and its comparison with other commonly used nitroalkanes.

While specific experimental data on the diastereoselectivity of this compound in the Henry reaction is notably scarce in published literature, a robust understanding of its expected behavior can be extrapolated from the performance of structurally related, less sterically hindered nitroalkanes. This analysis leverages available data for nitroethane and 1-nitropropane (B105015) to provide a predictive framework for researchers exploring the utility of this compound in complex molecule synthesis.

Performance Comparison of Nitroalkanes in the Diastereoselective Henry Reaction

The diastereoselectivity of the Henry reaction is profoundly influenced by the structure of the nitroalkane, the aldehyde, the choice of catalyst, and the reaction conditions. Generally, the reaction can yield two diastereomers: syn and anti. The steric bulk of the substituents on the nitroalkane and the aldehyde plays a crucial role in determining which diastereomer is favored.

Due to the limited direct experimental data for this compound, the following tables summarize the performance of nitroethane and 1-nitropropane with various aromatic aldehydes, utilizing catalytic systems known to induce high diastereoselectivity. This data serves as a benchmark for predicting the performance of the more sterically demanding this compound.

Table 1: Diastereoselectivity in the Copper-Catalyzed Henry Reaction of Nitroethane with Aromatic Aldehydes

AldehydeCatalyst SystemSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
BenzaldehydeCu(OAc)₂ / Chiral Ligand 1THF209592:8[1]
4-NitrobenzaldehydeCu(OAc)₂ / Chiral Ligand 1THF209893:7[1]
4-MethoxybenzaldehydeCu(OAc)₂ / Chiral Ligand 1THF209291:9[1]
2-NaphthaldehydeCu(OAc)₂ / Chiral Ligand 1THF209694:6[1]

Table 2: Diastereoselectivity in the Copper-Catalyzed Henry Reaction of 1-Nitropropane with Aromatic Aldehydes

AldehydeCatalyst SystemSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
BenzaldehydeCu(I) / Chiral Tetrahydrosalen LigandIsopropanol-2094>50:1[2][3]
1-NaphthaldehydeCu(I) / Chiral Tetrahydrosalen LigandIsopropanol-2092>50:1[2][3]
4-ChlorobenzaldehydeCu(I) / Chiral Tetrahydrosalen LigandIsopropanol-2095>50:1[2][3]
4-MethylbenzaldehydeCu(I) / Chiral Tetrahydrosalen LigandIsopropanol-2093>50:1[2][3]

Predictive Analysis for this compound

The isobutyl group of this compound presents a significantly greater steric hindrance at the α-carbon compared to the ethyl group of nitroethane or the propyl group of 1-nitropropane. This increased steric bulk is expected to have two primary effects:

  • Reduced Reactivity: The rate of deprotonation at the α-carbon to form the nucleophilic nitronate may be slower. Furthermore, the approach of the bulky nitronate to the aldehyde's carbonyl carbon will be more sterically hindered, potentially leading to lower reaction rates and yields compared to less substituted nitroalkanes.

  • Influence on Diastereoselectivity: The steric hindrance of the isobutyl group is likely to amplify the facial bias during the carbon-carbon bond formation. In catalyst-controlled asymmetric Henry reactions, where the catalyst-ligand complex creates a chiral environment, the bulky substituent of the nitroalkane is expected to strongly favor an orientation that minimizes steric clashes within the transition state. This could potentially lead to higher diastereoselectivity, favoring the syn isomer in many catalytic systems designed for this purpose.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited, which can be adapted for the Henry reaction with this compound.

General Experimental Protocol for the Diastereoselective Henry Reaction:

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Nitroalkane (e.g., this compound) (1.5 - 2.0 equiv)

  • Catalyst (e.g., Cu(OAc)₂ or Cu(I) salt) (5-10 mol%)

  • Chiral ligand (5.5 - 11 mol%)

  • Base (e.g., triethylamine, diisopropylethylamine) (if required by the catalyst system)

  • Anhydrous solvent (e.g., THF, isopropanol)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the copper salt and the chiral ligand.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to allow for catalyst formation.

  • Cool the reaction mixture to the desired temperature (e.g., 20 °C, 0 °C, or -20 °C).

  • Add the aromatic aldehyde to the reaction mixture.

  • Add the nitroalkane, followed by the dropwise addition of the base if required.

  • Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the β-nitro alcohol.

  • Determine the yield and diastereomeric ratio using ¹H NMR spectroscopy.

Visualizing the Henry Reaction

To better understand the process and the factors influencing its outcome, the following diagrams illustrate the reaction mechanism and the proposed transition state for diastereoselection.

Henry_Reaction_Mechanism cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane R-CH2-NO2 Nitronate [R-CH-NO2]⁻ Nitroalkane->Nitronate Deprotonation Base Base Aldehyde R'-CHO Alkoxide R'-CH(O⁻)-CH(R)-NO2 Aldehyde->Alkoxide Product R'-CH(OH)-CH(R)-NO2 (β-Nitro alcohol) Nitronate2->Aldehyde C-C Bond Formation Alkoxide2->Product Protonation ProtonSource H-Base⁺

Caption: General Mechanism of the Base-Catalyzed Henry Reaction.

Diastereoselective_Transition_State cluster_TS Proposed Zimmerman-Traxler-like Transition State cluster_legend Key M Catalyst (e.g., Cu) O_nitro O M->O_nitro O_aldehyde O M->O_aldehyde N N O_nitro->N O2_nitro O N->O2_nitro C_nitro C N->C_nitro R_nitro R (e.g., isobutyl) C_nitro->R_nitro H_nitro H C_nitro->H_nitro C_aldehyde C C_nitro->C_aldehyde C-C bond forming C_aldehyde->O_aldehyde R_aldehyde R' C_aldehyde->R_aldehyde H_aldehyde H C_aldehyde->H_aldehyde R_nitro_legend Sterically demanding group on nitroalkane favors orientation away from R' to minimize steric clash, leading to diastereoselectivity.

Caption: Transition state model for catalyst-mediated diastereoselection.

Conclusion

While direct experimental data for the diastereoselective Henry reaction of this compound remains elusive, a comparative analysis with less sterically hindered nitroalkanes provides valuable predictive insights. Researchers can anticipate that this compound will likely exhibit lower reactivity but potentially higher diastereoselectivity in well-designed catalytic systems. The provided experimental protocols for related nitroalkanes offer a solid starting point for optimization. Further empirical studies are necessary to fully elucidate the synthetic utility of this compound and expand the scope of the diastereoselective Henry reaction.

References

Quantitative Analysis of 2-Methyl-1-nitropropane: A Comparative Guide to GC-MS and HPLC-UV Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise quantification of 2-Methyl-1-nitropropane in reaction mixtures, selecting the optimal analytical technique is paramount. This guide provides a comprehensive comparison of two powerful methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The information presented, including detailed experimental protocols and performance data, will facilitate an informed decision based on the specific requirements of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency and the definitive identification capabilities of mass spectrometry make it a robust choice for complex matrices. As an alternative, High-Performance Liquid Chromatography with Ultraviolet (UV) detection offers a viable option, particularly for compounds that may be thermally labile or less volatile.

Comparison of Analytical Methods

The selection of an analytical method hinges on a variety of factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance characteristics for GC-MS and a proposed HPLC-UV method for the analysis of short-chain aliphatic nitroalkanes.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance.
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105% (estimated)
Precision (%RSD) < 3%< 5% (estimated)
Limit of Detection (LOD) Nanogram (ng) rangeSub-microgram (µg) range
Limit of Quantitation (LOQ) Low µg/mL rangeµg/mL range
Selectivity Very High (mass spectral confirmation)Moderate (dependent on chromatographic resolution)
Sample Throughput HighModerate

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are based on established methods for nitroalkanes and similar volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly specific and sensitive, making it ideal for the accurate quantification of this compound in complex reaction mixtures.

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler.

2. Reagents and Standards:

  • Carrier Gas: Helium, high purity.

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Standard: this compound (≥98% purity).

  • Internal Standard (optional): A structurally similar compound not present in the sample, such as 2-nitrobutane.

3. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of the chosen solvent.

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from the reaction matrix.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan (m/z 40-200) for qualitative analysis and to confirm the fragmentation pattern of this compound (major ion at m/z 41).

    • Selected Ion Monitoring (SIM) for quantitative analysis, monitoring ions such as m/z 41, 57, and 103.

5. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the chosen solvent, spanning the expected concentration range of the samples.

  • Inject the standards and construct a calibration curve by plotting the peak area of the target analyte against its concentration.

  • Analyze the prepared samples and determine the concentration of this compound from the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol

This method provides a viable alternative to GC-MS, particularly when thermal degradation of the analyte is a concern. Since aliphatic nitroalkanes lack a strong chromophore, detection is typically performed at a low UV wavelength.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 50:50 v/v). The optimal mobile phase composition should be determined experimentally.

  • Solvent: Mobile phase or a suitable solvent compatible with the mobile phase.

  • Standard: this compound (≥98% purity).

3. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

5. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the standards and construct a calibration curve by plotting the peak area of the target analyte against its concentration.

  • Analyze the prepared samples and determine the concentration of this compound from the calibration curve.

Experimental Workflows

To visualize the procedural steps for each analytical method, the following diagrams have been generated.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Reaction Mixture p2 Dissolve in Solvent p1->p2 p3 Filter Sample (0.45 µm) p2->p3 a1 Inject Sample p3->a1 a2 GC Separation a1->a2 a3 MS Detection (Scan/SIM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: GC-MS experimental workflow for this compound analysis.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Weigh Reaction Mixture p2 Dissolve in Mobile Phase p1->p2 p3 Filter Sample (0.45 µm) p2->p3 a1 Inject Sample p3->a1 a2 HPLC Separation (C18) a1->a2 a3 UV Detection (210 nm) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: HPLC-UV experimental workflow for this compound analysis.

The Impact of Steric Hindrance: A Comparative Analysis of 2-Methyl-1-nitropropane and Other Nitroalkanes as Michael Donors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Michael addition stands as a cornerstone of carbon-carbon bond formation. The choice of the nucleophilic donor is critical to the success of this reaction. This guide provides a detailed comparison of 2-Methyl-1-nitropropane with other common nitroalkanes—nitromethane (B149229), nitroethane, and 1-nitropropane—in their role as Michael donors. We will delve into their relative performance, supported by experimental data, and provide detailed protocols to inform your synthetic strategies.

The utility of nitroalkanes as Michael donors lies in the activating effect of the nitro group, which increases the acidity of the α-protons, facilitating the formation of a nucleophilic nitronate anion under basic conditions.[1] This nitronate then adds to an α,β-unsaturated carbonyl compound, the Michael acceptor, in a conjugate fashion. The resulting nitro adduct is a versatile synthetic intermediate, readily transformed into amines, carbonyls, or other functional groups, making it a valuable building block in drug discovery and development.

A key factor influencing the efficacy of a nitroalkane as a Michael donor is steric hindrance around the α-carbon. This is where this compound, a secondary nitroalkane, presents a distinct profile compared to its less sterically encumbered primary counterparts.

Performance Comparison of Nitroalkanes as Michael Donors

The steric bulk of the isobutyl group in this compound significantly impacts its reactivity in Michael additions. While primary nitroalkanes like nitromethane and nitroethane generally exhibit higher reactivity and yields due to the lower steric hindrance at the nucleophilic carbon, this compound can offer advantages in terms of selectivity. For instance, the bulkier nature of this compound can lead to higher diastereoselectivity in the formation of new stereocenters.

Below is a summary of quantitative data from various studies, highlighting the performance of different nitroalkanes under comparable conditions.

NitroalkaneMichael AcceptorCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Reference
NitromethaneMethyl vinyl ketoneNaOHWater1RT60--[2]
NitroethaneMethyl vinyl ketoneNaOHWater1RT68--[2]
1-Nitropropanetrans-β-nitrostyreneNaHCO₃Water24RT864.9:1-[3]
2-Nitropropane (B154153)ChalconeChiral Crown EtherToluene----up to 85[4]
This compoundα'-hydroxy enoneChiral Amine/UreidoaminalCHCl₃48075-92:8[5][6]
NitromethaneMethyl acrylateDBUNeat (MW)0.5-69--[7]
NitroethaneAcrylonitrileNaOHWater/CH₂Cl₂1RT82--[2]

Key Observations:

  • Reactivity Trend: In general, the reactivity of primary nitroalkanes follows the order: nitromethane > nitroethane > 1-nitropropane. This is evident from the higher yields obtained with nitromethane and nitroethane in reactions with methyl vinyl ketone under aqueous conditions.[2]

  • Steric Hindrance: The reaction of the more sterically hindered 2-nitropropane and this compound often requires more specialized catalysts, such as chiral crown ethers or bifunctional organocatalysts, to achieve good yields and stereoselectivity.[4][5][6]

  • Selectivity: While potentially less reactive, branched nitroalkanes like this compound can provide access to chiral products with high enantioselectivity when used with appropriate chiral catalysts.[5][6] The steric bulk can play a crucial role in the stereochemical outcome of the reaction.

  • Reaction Conditions: The choice of base, solvent, and temperature significantly influences the reaction outcome. For instance, using a biphasic system (water-dichloromethane) with a phase transfer catalyst can enhance the yields of Michael additions with nitroalkanes.[2] Microwave irradiation has also been shown to dramatically reduce reaction times and improve yields.[7]

Experimental Protocols

Below are detailed methodologies for key experiments involving nitroalkanes as Michael donors.

General Protocol for Michael Addition of a Primary Nitroalkane in a Biphasic System

This protocol is adapted from the work of Moussaoui and Ben Salem (2009).[2]

Materials:

Procedure:

  • To a stirred solution of the Michael acceptor (10 mmol) and the nitroalkane (15 mmol) in dichloromethane (50 mL), add an aqueous solution of sodium hydroxide (0.025 M, 50 mL).

  • Add a catalytic amount of tetrabutylammonium chloride (0.5 mmol).

  • Stir the biphasic mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

General Protocol for Asymmetric Michael Addition of a Secondary Nitroalkane

This protocol is a generalized procedure based on the organocatalytic addition of α-branched nitroalkanes.[5][6]

Materials:

  • Secondary nitroalkane (e.g., this compound)

  • Michael acceptor (e.g., α'-hydroxy enone)

  • Chiral organocatalyst (e.g., cinchona alkaloid-derived ureidoaminal)

  • Anhydrous solvent (e.g., chloroform)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the chiral organocatalyst (0.04 mmol, 20 mol%).

  • Add the Michael acceptor (0.2 mmol) and the secondary nitroalkane (1.0 mmol, 5 equivalents) to the vessel.

  • Dissolve the reactants in the anhydrous solvent (0.6 mL).

  • Stir the reaction mixture at the specified temperature (e.g., 0 °C) and monitor the progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched Michael adduct.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for a Michael addition reaction using a nitroalkane.

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Reactants: - Nitroalkane - Michael Acceptor Mixing Mixing & Stirring Reactants->Mixing Catalyst Catalyst/Base Catalyst->Mixing Solvent Solvent Solvent->Mixing Monitoring Reaction Monitoring (TLC/HPLC) Mixing->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Michael Adduct Purification->Product

Caption: Experimental workflow for the Michael addition of a nitroalkane.

Conclusion

The selection of a nitroalkane for a Michael addition reaction is a critical decision that balances reactivity and selectivity. While primary nitroalkanes like nitromethane and nitroethane offer higher reactivity, the sterically hindered this compound can be a valuable tool for constructing complex molecules, particularly when stereocontrol is paramount. The use of advanced catalytic systems has expanded the utility of sterically demanding nitroalkanes, enabling the synthesis of chiral building blocks essential for drug development. The experimental data and protocols provided in this guide offer a starting point for researchers to design and optimize their synthetic routes involving the Michael addition of nitroalkanes.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Methyl-1-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-1-nitropropane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to understand the hazards associated with this compound. This substance is a flammable liquid and vapor, harmful if swallowed or inhaled, and is a suspected carcinogen and mutagen.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

  • Ventilation: All handling and waste collection activities must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Ignition Sources: Keep this compound and its waste away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge.

  • Spill Response: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand). Collect the absorbed material and contaminated surfaces into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Logistical and Operational Disposal Plan

The disposal of this compound is regulated as hazardous waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

Step-by-Step Disposal Protocol

  • Waste Determination: As the generator, you are responsible for declaring this compound as a hazardous waste at the moment it is no longer needed.[2] Due to its characteristics, it falls under regulations for flammable and toxic chemical waste. Nitroalkanes are often included in lists of regulated non-halogenated solvents (F005 listed waste).[2][5]

  • Container Selection:

    • Select a container that is in good condition, leak-proof, and chemically compatible with this compound.[6]

    • The original product container is often a suitable choice.[6][7]

    • Ensure the container has a secure, tightly-fitting lid to prevent leaks and vapor escape.[8]

  • Waste Collection and Segregation:

    • Collect waste this compound in a designated container.

    • Do not mix it with incompatible waste streams such as strong oxidizing agents, strong bases, or acids.[9]

    • If your institution's waste management plan allows, it may be combined with other non-halogenated flammable solvents.[4]

    • Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[8]

  • Labeling:

    • Immediately affix a "Hazardous Waste" label to the container.[3][6]

    • The label must include:

      • The words “Hazardous Waste” .[4]

      • The full chemical name: “Waste this compound” . Do not use formulas or abbreviations.[4]

      • A clear indication of the hazards: “Flammable, Toxic, Carcinogen” .

      • The date when waste was first added to the container (accumulation start date).[2]

      • Your name, laboratory number, and contact information.[9]

  • Temporary Storage (Satellite Accumulation):

    • Keep the waste container tightly sealed at all times, except when adding waste.[2][6]

    • Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4]

    • The storage area must be a cool, dry, well-ventilated location, away from foot traffic and incompatible chemicals.[10]

    • Use secondary containment (such as a larger, chemically resistant tray or tub) to capture any potential leaks.[3]

  • Final Disposal:

    • Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.[3][4]

    • Provide the EHS department with accurate information about the waste composition. The most common disposal method for this type of chemical is high-temperature incineration at a permitted facility.[9]

  • Empty Container Disposal:

    • A container that previously held this compound is also considered hazardous waste until properly decontaminated.[3]

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • The rinsate from all rinses must be collected and disposed of as hazardous waste. Add it to your flammable liquid waste container.[3][4]

    • After triple-rinsing and allowing it to air dry completely, deface or remove the original label. The decontaminated container may then be disposed of in the regular trash or recycled according to institutional policy.[4]

Data Presentation: Key Disposal Parameters

ParameterValue / GuidelineReference
Chemical Hazards Flammable, Harmful (swallowed/inhaled), Carcinogen, Mutagen[1]
RCRA Classification Likely F005 (Spent non-halogenated solvent)[2][5]
Flash Point 38.2 °C[11]
Boiling Point 140.5 °C[11]
Incompatible Wastes Strong Oxidizing Agents, Strong Bases, Acids[9]
Container Fill Level Do not exceed 90% capacity[8]
Container Sealing Must be tightly sealed except when adding waste[2][6]
Storage Location Designated, ventilated, cool SAA with secondary containment[4][10]

Experimental Protocols

No experimental protocols for the neutralization or degradation of this compound at the laboratory scale are recommended. The established and regulated method of disposal is through a licensed hazardous waste management service, typically involving incineration.[9]

Mandatory Visualization

G Workflow for Proper Disposal of this compound cluster_0 Step 1: Preparation & Collection cluster_1 Step 2: Labeling & Storage cluster_2 Step 3: Final Disposal A Waste Generation (Unwanted this compound) B Select Compatible Container (Good condition, tight lid) A->B C Collect Waste in Fume Hood (Do not exceed 90% full) B->C D Segregate from Incompatibles (Acids, bases, oxidizers) C->D E Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards (Flammable, Toxic) - Accumulation Date & PI Info D->E Proceed to Labeling F Store in Designated SAA (Cool, ventilated, secondary containment) E->F G Keep Container Securely Sealed F->G H Request Waste Pickup (Contact EHS Department) G->H When Ready for Disposal I Transfer to Licensed Contractor H->I J High-Temperature Incineration (Regulated Facility) I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2-Methyl-1-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 2-Methyl-1-nitropropane.

This document provides critical safety protocols and logistical procedures for the use of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Hazard Summary

This compound is a flammable liquid and vapor that is harmful if swallowed or inhaled.[1] It is also suspected of causing genetic defects and may cause cancer.[2] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for handling this compound. The following table summarizes the required PPE based on safety data and best practices for handling nitro compounds.

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes.[3][4]Protects against splashes and vapors that can cause severe eye irritation.[5]
Skin Protection Wear a fire/flame resistant and impervious lab coat, buttoned.[3]Provides a barrier against accidental skin contact and protects from the flammable nature of the compound.
Hand Protection Handle with chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds. Inspect gloves prior to use.[3]Prevents skin absorption, a primary route of exposure for nitro compounds.
Respiratory Protection All handling should be done in a chemical fume hood.[3] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[3][4]Protects against inhalation of harmful vapors.[1][2] A fume hood provides primary engineering control to minimize airborne concentrations.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Gather all necessary materials, including this compound, reaction vessels, and quenching agents.

  • Don all required PPE as specified in the table above.

2. Handling and Use:

  • Conduct all transfers and reactions involving this compound within the chemical fume hood.

  • Ground and bond all containers and receiving equipment to prevent static discharge.[6]

  • Use non-sparking tools and explosion-proof equipment.[6]

  • Avoid inhalation of vapor or mist.[2]

  • Avoid contact with skin and eyes.[2]

3. Spill Management:

  • In case of a spill, immediately evacuate the area.

  • Remove all sources of ignition.[5]

  • Ventilate the area.

  • Use appropriate absorbent material to contain the spill.

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

4. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • In case of inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water.[7]

  • In all cases of exposure, seek immediate medical attention.

Disposal Plan

1. Waste Collection:

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

2. Storage:

  • Store the hazardous waste container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[5][6]

  • Ensure the container is kept tightly closed.[5][6]

3. Disposal:

  • Dispose of the hazardous waste through an approved waste disposal plant.[5] Follow all local, regional, and national regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain.[6]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Use cluster_spill Spill Management cluster_disposal Disposal A Verify Fume Hood Operation B Gather Materials A->B C Don Required PPE B->C D Work in Fume Hood C->D Proceed to Handling E Ground Equipment D->E G Evacuate and Ventilate D->G If Spill Occurs F Use Non-Sparking Tools E->F J Collect in Labeled Container F->J After Use H Contain and Absorb G->H I Collect for Disposal H->I L Dispose via Approved Vendor I->L K Store in Designated Area J->K K->L

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.